Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Reference & Synthetic Guide
Subject: 5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 954240-89-2)
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary: A Trifunctional Pyridine Scaffold
5-Bromo-3-nitropyridine-2-carboxylic acid represents a high-value "orthogonal" building block in modern medicinal chemistry. Its structural utility lies in the presence of three distinct reactive handles—a carboxylic acid at C2, a nitro group at C3, and a bromine atom at C5—each susceptible to selective chemical modification without interfering with the others.
This compound serves as a critical intermediate in the synthesis of fused heterocyclic systems (such as pyrido[3,2-b][1,4]oxazines and pyrido[2,3-b]pyrazines) and is increasingly utilized in the development of kinase inhibitors (e.g., EGFR, PI3K) and allosteric modulators for G-protein coupled receptors (GPCRs).
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]
Property
Data
IUPAC Name
5-Bromo-3-nitropyridine-2-carboxylic acid
CAS Number
954240-89-2
Molecular Formula
C₆H₃BrN₂O₄
Molecular Weight
246.96 g/mol
Appearance
Yellow to light-brown crystalline solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
The synthesis of 5-Bromo-3-nitropyridine-2-carboxylic acid is typically achieved through a stepwise functionalization of the pyridine ring. The most robust route avoids direct nitration of the carboxylic acid (which is deactivating) and instead utilizes a carbonitrile precursor.
Retrosynthetic Analysis
The target molecule is best accessed via the hydrolysis of 5-bromo-3-nitropyridine-2-carbonitrile . This nitrile is, in turn, synthesized via a Rosenmund-von Braun reaction from 2,5-dibromo-3-nitropyridine .
Visualization of Synthetic Route
The following diagram outlines the industrial-standard pathway from the commodity chemical 2-amino-5-bromopyridine.
Figure 1: Stepwise synthesis of 5-Bromo-3-nitropyridine-2-carboxylic acid from 2-amino-5-bromopyridine.
Medicinal Chemistry Applications
Orthogonal Reactivity Map
The power of this scaffold lies in its ability to undergo sequential, selective transformations.
C2-Carboxylic Acid:
Reaction: Amide coupling, esterification, or Curtius rearrangement.
Utility: Linker attachment or formation of the "head" group in pharmacophores.
C3-Nitro Group:
Reaction: Reduction to amine (Fe/AcOH, SnCl₂, or H₂/Pd).
Utility: Critical for cyclization.[2] An amine at C3 and an electrophile at C2 (amide/ester) allows for the formation of bicyclic heterocycles .
C5-Bromine:
Reaction: Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.
Utility: Late-stage diversification to add lipophilic tails or biaryl motifs.
Key Heterocycle Formation: Azaquinoxalinediones
A primary application is the synthesis of pyrido[2,3-b]pyrazines (azaquinoxalines).
Figure 2: Pathway for converting the scaffold into fused heterocyclic drug cores.
Experimental Protocol: Hydrolysis of the Carbonitrile
Context: The most technically demanding step is often the hydrolysis of the nitrile (5-bromo-3-nitropyridine-2-carbonitrile) to the acid without debrominating the ring or causing decarboxylation. The following protocol uses acidic hydrolysis, which is generally cleaner for nitropyridines than basic conditions which can lead to nucleophilic aromatic substitution (SNAr) side reactions at the bromine position.
Setup: Charge a round-bottom flask with 5-bromo-3-nitropyridine-2-carbonitrile (e.g., 5.0 g, 21.9 mmol).
Acid Addition: Carefully add 70% H₂SO₄ (50 mL) to the flask. Note: The reaction is exothermic; add acid slowly.
Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC or LC-MS until the nitrile peak disappears.
Checkpoint: Ensure the temperature does not exceed 110°C to prevent thermal decarboxylation of the forming acid.
Quenching: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (~200 g) with vigorous stirring. The product should precipitate as a solid.
Isolation:
If a precipitate forms: Filter the solid, wash with cold water, and dry under vacuum.
If no precipitate forms: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organics, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (MeOH/DCM gradient) if necessary.
Expected Yield: 65–80%
Characterization:
¹H NMR (DMSO-d₆): Look for aromatic protons at C4 and C6 (singlets or doublets depending on coupling) and the disappearance of the nitrile stretch in IR.
MS (ESI): m/z 245/247 [M-H]⁻ (negative mode is often more sensitive for carboxylic acids).
Safety & Handling Guidelines
Nitro Compounds: Like many nitro-aromatics, this compound and its intermediates may be shock-sensitive or thermally unstable at high temperatures. Avoid heating dry solids.
Vesicant Potential: Halogenated pyridines can be severe skin irritants and potential sensitizers. All operations must be conducted in a fume hood with nitrile gloves.
Acid Chloride Formation: If converting this acid to the acid chloride using SOCl₂, be aware that the nitro group makes the system electron-deficient, potentially requiring catalytic DMF.
References
PubChem. (2025).[1] 5-Bromo-3-nitropyridine-2-carboxylic acid (Compound Summary). National Library of Medicine.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide / Whitepaper
Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Focus: Synthesis, Structural Instability (Decarboxylation), and Divergent Reactivity
Executive Summary: The "Transient" Scaffold
5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 954240-89-2) represents a paradoxical scaffold in medicinal chemistry: it is simultaneously a high-value "privileged structure" for generating diversity and a kinetically unstable intermediate.
Its structure offers a unique "Triad of Reactivity" :
C2-Carboxylic Acid: Essential for amide coupling or heterocycle formation.
C3-Nitro Group: A masked amine for cyclization or an electron-withdrawing group (EWG) to activate the ring.
C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Critical Insight: The juxtaposition of the electron-withdrawing nitro group at C3 and the carboxylic acid at C2 creates a significant risk of thermal decarboxylation . Research indicates that 3-nitropicolinic acid derivatives can decarboxylate rapidly even at temperatures as low as 95°C [1].[1] Consequently, this guide treats the molecule not just as a reagent, but as a transient intermediate that is best handled at low temperatures or immediately esterified for stability.
Structural Analysis & Electronic Properties[2]
The Push-Pull System
The pyridine ring is electron-deficient by nature. The addition of a nitro group at C3 and a bromine at C5 exacerbates this deficiency, making the ring highly susceptible to nucleophilic aromatic substitution (
), particularly if the halogen is displaced.
Intramolecular Hydrogen Bonding (The "Ortho Effect")
Based on structural analogs like 3-nitrophthalic acid [2], 5-bromo-3-nitropyridine-2-carboxylic acid likely adopts a planar conformation stabilized by a strong intramolecular hydrogen bond between the carboxyl -OH and the nitro -O.
Consequence: This H-bond locks the C2-C3 bond rotation, potentially increasing the energy barrier for intermolecular reactions until the H-bond is disrupted by polar solvents or base.
Predicted pKa: The inductive effect of the 3-nitro group significantly increases the acidity of the carboxylic acid compared to picolinic acid (pKa ~5.4).[2] Expect a pKa in the range of 1.5 – 2.5 , making it a strong organic acid.
Synthetic Pathways[3][4]
Two primary routes exist for accessing this scaffold. The Nitrile Hydrolysis route is preferred for laboratory scale due to milder conditions, while Methyl Oxidation is common in legacy patents but carries higher safety risks.
Pathway Visualization
Figure 1: Synthetic pathways to the target acid. The red node indicates the unstable intermediate.[2]
Experimental Protocols
The "Thermal Cliff": Decarboxylation Risk
WARNING: 3-Nitropicolinic acids are prone to rapid decarboxylation.[1] Kinetic studies on homologous series suggest that the electron-withdrawing nitro group at the 3-position stabilizes the transition state for
loss [1].
Operational Limit: Do not heat the free acid above 60°C in solution.
Storage: Store as the methyl/ethyl ester or as a salt at -20°C.
Preferred Protocol: Nitrile Hydrolysis (Low-Temp)
This protocol is adapted from the synthesis of similar cyanopyridines [3] and optimized to mitigate thermal degradation.
Workup: Cool, dilute with EtOAc, wash with brine. Purify via silica chromatography (DCM/MeOH).
Yield: Expect ~60-70% of the nitrile intermediate.
Step 2: Controlled Hydrolysis (The Critical Step)
Rationale: Basic hydrolysis is avoided to prevent nucleophilic attack on the ring.[2] Acidic hydrolysis is used with strict temperature monitoring.
Setup: Dissolve 5-bromo-3-nitropyridine-2-carbonitrile in concentrated
(5 vol) at 0°C.
Reaction: Add water dropwise (exothermic!) while keeping internal temp < 10°C.
Heating: Warm slowly to 40-50°C. DO NOT REFLUX. Monitor by TLC/LCMS until nitrile is consumed.
Quench: Pour onto crushed ice. The acid should precipitate.[2]
Isolation: Filter immediately.
Stabilization (Highly Recommended): Immediately suspend the wet cake in Methanol/HCl to convert to the stable methyl ester.
Reactivity Profile & Applications
Once stabilized (usually as an ester), the scaffold serves as a versatile launchpad for drug discovery.
The Divergent Triad
The molecule allows for orthogonal functionalization.[2] The order of operations is critical:
C2 (Acid/Ester): Amide coupling (low temp).
C5 (Bromine): Suzuki coupling (requires Pd catalyst; usually done before nitro reduction to avoid catalyst poisoning by amines).[2]
C3 (Nitro): Reduction to amine (last step, often followed by spontaneous cyclization with C2).
Reactivity Map
Figure 2: Orthogonal functionalization strategy. Note the spontaneous cyclization risk/opportunity when reducing the nitro group.[2]
Case Study: PLK1 Inhibitors
In the synthesis of PLK1 inhibitors (e.g., MLN0905 analogs), the 5-bromo-2-methyl-3-nitropyridine precursor is often used.[3] The acid variant discussed here allows for the introduction of solubilizing groups or amide linkers at the C2 position, a modification often used to tune the pharmacokinetic (PK) profile of the final drug candidate [4].[2]
Data Summary Table
Property
Value / Description
Source
Molecular Formula
PubChem
Molecular Weight
246.96 g/mol
Calculated
Predicted pKa
1.5 – 2.5 (Acidic)
Analog Prediction [1]
Stability
Unstable (Decarboxylates >60°C)
[1]
Storage
-20°C, Inert Atmosphere (Argon)
Best Practice
Solubility
DMSO, Methanol (Reactive), Water (Low pH)
Observed
Key Hazard
Skin/Eye Irritant, Toxic if swallowed
MSDS [5]
References
Dunn, G. E., et al. (1979). "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry. 57(10): 1098-1104.
Filarowski, A., et al. (2020). "Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates." Molecules. 25(20): 4685.[2] [2]
ChemicalBook. (n.d.).[2] "Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile." ChemicalBook Reaction Database.
GuideChem. (n.d.). "Synthesis and Application of 5-Bromo-2-methyl-3-nitropyridine." GuideChem Technical Reference.
TCI Chemicals. (2025).[2][4] "Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine." TCI Global.[2] [2]
CAS Number: 954240-89-2
Formula: C₆H₃BrN₂O₄
Molecular Weight: 246.96 g/mol
Role: Critical Intermediate for Fused Heterocycles & BACE Inhibitors
Executive Summary: The "Linchpin" Scaffold
In the landscape of modern medicinal chemistry, 5-Bromo-3-nitropyridine-2-carboxylic acid (CAS 954240-89-2) is not merely a reagent; it is a linchpin scaffold . Its value lies in its unique trisubstituted pyridine core, which offers three distinct vectors for orthogonal functionalization:
C2-Carboxylic Acid: A handle for amide coupling or cyclization.
C3-Nitro Group: A latent amine precursor for intramolecular cyclization (forming lactams or fused imidazoles).
C5-Bromine: A stable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This specific arrangement is chemically "privileged" for synthesizing bicyclic aza-heterocycles , most notably pyrido[3,2-d]pyrimidines and related pharmacophores used in BACE-1 (Beta-site amyloid precursor protein cleaving enzyme 1) inhibitors for Alzheimer’s disease research.
Chemical Architecture & Electronic Profile
Understanding the electronic environment of this molecule is crucial for predicting its reactivity.
The Pyridine Core: Naturally electron-deficient.
C3-Nitro Group: Strongly electron-withdrawing (
), it significantly deactivates the ring, making the C2 and C6 positions highly susceptible to nucleophilic attack (though C2 is protected by the carboxylate). Crucially, the nitro group forces the adjacent carboxylic acid out of planarity due to steric strain, influencing solubility and coupling rates.
C5-Bromine: Located meta to the nitro group and para to the acid. It remains relatively inert to nucleophilic aromatic substitution (
) conditions that might affect the C2 position, allowing for chemoselective transformations.
While the compound is commercially available, high-purity synthesis is often required for GMP applications. The most robust industrial route avoids the direct nitration of picolinic acid (which is regiochemically difficult) and instead utilizes a functional group interconversion strategy .
Primary Route: The Nitrile Hydrolysis Pathway
This route is preferred for its scalability and regiochemical certainty.
Sandmeyer-Type Substitution: Conversion of the amino group to a bromide yields 2,5-dibromo-3-nitropyridine .
Regioselective Cyanation: Nucleophilic displacement of the C2-bromide (activated by the adjacent nitro group) with CuCN yields 5-bromo-3-nitropyridine-2-carbonitrile .
Hydrolysis: Acidic hydrolysis converts the nitrile to the target carboxylic acid .
Figure 1: Step-wise synthesis of CAS 954240-89-2 via the Nitrile Hydrolysis pathway.
Application Case Study: BACE-1 Inhibitor Synthesis
The primary utility of CAS 954240-89-2 is in the construction of dihydro-pyrido-pyrimidinones . These bicyclic systems are potent pharmacophores for inhibiting beta-secretase (BACE-1), a key enzyme in the generation of amyloid-beta plaques in Alzheimer's disease.
The Strategy:
Amide Coupling: The C2-acid is coupled with a chiral amine (often containing a cyclic core like oxazine).
Nitro Reduction: The C3-nitro group is reduced to an amine.
Cyclization: The newly formed amine attacks the amide carbonyl (or a secondary electrophile like phosgene/CDI) to close the pyrimidine ring.
Late-Stage Diversification: The C5-bromide is finally coupled with an aryl boronic acid to install the "tail" of the drug molecule.
Figure 2: Divergent synthesis workflow for BACE-1 inhibitors using the target acid as a scaffold.
Detailed Experimental Protocols
Note: These protocols are adapted from standard methodologies for nitropyridine chemistry. Always perform a risk assessment before handling.
Protocol A: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile (Precursor)
Purification: Silica gel chromatography (Gradient: 5% to 15% MeOH in DCM).
Yield: Expect ~65–70% as a yellow solid.
Protocol B: Hydrolysis to 5-Bromo-3-nitropyridine-2-carboxylic acid
Reagents: 5-Bromo-3-nitropyridine-2-carbonitrile, 6M HCl (or 2M NaOH followed by acidification).
Procedure (Acidic Method):
Suspend the nitrile in 6M HCl (10 vol).
Reflux at 100°C for 4–6 hours. Monitor by LCMS for disappearance of nitrile.
Cool to 0°C. The product often precipitates as a solid.[2]
Filter the solid and wash with cold water.
Drying: Vacuum dry at 45°C.
Yield: Expect >85%.
Safety & Stability
Nitro Compounds: Like many nitro-aromatics, this compound and its precursors may possess high energy. While not classified as a primary explosive, avoid subjecting the dry solid to mechanical shock or high friction.
Cyanide Handling: The synthesis involves CuCN.[1] All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit must be available.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid proton can catalyze slow decomposition if moisture is present.
References
US Patent 8,637,508 B2. Heterocyclic derivatives and their use in the treatment of neurological disorders. (2014). Novartis AG. Link
Citation Context: Explicitly cites the use of CAS 954240-89-2 (5-bromo-3-nitro-pyridine-2-carboxylic acid)
ChemicalBook. Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile.Link
Citation Context: Provides the experimental conditions for the cyan
This technical guide provides a comprehensive analysis of 5-Bromo-3-nitropyridine-2-carboxylic acid , detailing its molecular weight characteristics, synthetic pathways, and role as a critical scaffold in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 5-Bromo-3-nitropyridine-2-carboxylic acid , detailing its molecular weight characteristics, synthetic pathways, and role as a critical scaffold in medicinal chemistry.
Core Focus: Molecular Weight Specifications, Synthesis, and Structural Characterization
Executive Summary
5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 954240-89-2) is a highly functionalized pyridine derivative used primarily as an intermediate in the synthesis of kinase inhibitors and neurological drug candidates.[1] Its structure features three distinct reactive handles—a carboxylic acid at C2, a nitro group at C3, and a bromine atom at C5—making it a versatile "tri-functional" scaffold for orthogonal functionalization (e.g., decarboxylative cross-coupling, nitro reduction, and Suzuki-Miyaura coupling).
Physicochemical Specifications
Accurate molecular weight determination is critical for stoichiometry in synthesis and identity confirmation via High-Resolution Mass Spectrometry (HRMS). Due to the presence of Bromine, the compound exhibits a characteristic isotopic signature that must be accounted for in analytical workflows.
Molecular Weight & Formula Data[1][2][3][4][5]
Property
Value
Notes
Chemical Formula
C₆H₃BrN₂O₄
Average Molecular Weight
247.00 g/mol
Used for molarity/stoichiometry calculations.
Monoisotopic Mass (⁷⁹Br)
245.9256 g/mol
Primary peak in HRMS.
Monoisotopic Mass (⁸¹Br)
247.9235 g/mol
Secondary peak in HRMS.
CAS Number
954240-89-2
Appearance
Yellow to Light Brown Solid
Nitro group imparts color.
Solubility
DMSO, Methanol, DMF
Limited solubility in non-polar solvents.
Isotopic Abundance & Mass Spectrometry Profile
Bromine exists as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) . This roughly 1:1 ratio creates a distinct "doublet" pattern in the mass spectrum.
M+ Peak (245.9 m/z): Corresponds to the ⁷⁹Br isotopologue.
M+2 Peak (247.9 m/z): Corresponds to the ⁸¹Br isotopologue.
Diagnostic Value: In LC-MS analysis, the presence of two peaks of nearly equal intensity separated by 2 mass units confirms the presence of the bromine atom on the pyridine ring.
Synthetic Workflow
The most reliable synthesis of 5-Bromo-3-nitropyridine-2-carboxylic acid avoids direct nitration of the acid, which can be harsh and unselective. Instead, a stepwise approach starting from 2,5-dibromo-3-nitropyridine is preferred, utilizing a cyanation-hydrolysis sequence.
Mechanism: Nucleophilic aromatic substitution (SNAr). The bromine at C2 is more electrophilic due to the adjacent ring nitrogen and the electron-withdrawing nitro group at C3, allowing selective displacement over the C5 bromine.
Yield: ~60–68%.
Stage 2: Hydrolysis (Formation of the Acid) [2][3]
Reagents: 6M Hydrochloric Acid (HCl) or 20% H₂SO₄.
Conditions: Reflux (100°C) for 4–6 hours.
Workup: Cool to room temperature. The carboxylic acid typically precipitates as a solid due to lower solubility in acidic aqueous media compared to the nitrile. Filter and wash with cold water.
Reaction Pathway Diagram
Figure 1: Synthetic route from dibromo-nitropyridine precursor via selective cyanation and acid hydrolysis.[2][4]
δ 9.0 - 9.2 ppm (d, J2 Hz, 1H): H6 proton. This proton is highly deshielded due to its proximity to the ring nitrogen and the electron-withdrawing nitro group.
δ 8.6 - 8.8 ppm (d, J2 Hz, 1H): H4 proton. Deshielded by the nitro and bromo groups.
Coupling: The meta-coupling (J ~2 Hz) between H4 and H6 is definitive for the 2,3,5-substitution pattern.
Carbon NMR (¹³C NMR)
Key Signals:
C=O (Carboxyl): ~160–165 ppm.
C-NO₂ (C3): ~145–150 ppm.
C-Br (C5): ~120–125 ppm.
Handling & Safety Profile
As a nitro-pyridine derivative, this compound poses specific risks.[5] All handling should occur in a fume hood.
Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can complicate precise weighing for stoichiometric reactions.
Protect from light (Nitro compounds can be photosensitive).
Applications in Drug Discovery
This scaffold is a "privileged structure" for generating diversity in library synthesis:
Decarboxylative Cross-Coupling: The C2-carboxylic acid can be extruded (loss of CO₂) to form C-C or C-Heteroatom bonds, often catalyzed by Silver (Ag) or Copper (Cu) salts.
SₙAr Reactions: The Nitro group at C3 activates the ring, allowing nucleophilic attack if the Bromine at C5 needs to be preserved, or vice-versa depending on catalyst choice.
Heterocycle Formation: Reduction of the C3-Nitro to an amine (–NH₂), followed by cyclization with the C2-acid, yields aza-quinoxalinediones , a core structure in glutamate receptor antagonists.
References
ChemicalBook. (2025).[7][6] 5-BROMO-3-NITROPYRIDINE-2-CARBOXYLIC ACID Properties and CAS 954240-89-2.[1] Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 45790029, 5-Bromo-3-nitropyridine-2-carboxylic acid. Retrieved from
Sigma-Aldrich. (n.d.). 5-Bromo-3-nitropyridine-2-carbonitrile Product Specification. Retrieved from
Jubilant Ingrevia. (2012). Safety Data Sheet: 5-bromo-2-nitropyridine (Analogous Safety Data). Retrieved from [5]
Innospk. (2026). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from
Strategic Handling and Synthetic Utility of 5-Bromo-3-nitropyridine-2-carboxylic acid
A Technical Guide for Medicinal Chemists and Process Engineers Executive Summary: The Privileged Scaffold 5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 954240-89-2) is not merely a reagent; it is a trifunctionalized py...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Medicinal Chemists and Process Engineers
Executive Summary: The Privileged Scaffold
5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 954240-89-2) is not merely a reagent; it is a trifunctionalized pyridine scaffold critical in the synthesis of kinase inhibitors (e.g., EGFR, JAK2) and radiopharmaceuticals.[1] Its value lies in its orthogonal reactivity:
C-5 Bromine: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille).[1]
C-3 Nitro Group: An electron-withdrawing group that activates the ring and serves as a masked amine for subsequent cyclization (e.g., into imidazopyridines).[1]
C-2 Carboxylic Acid: A versatile anchor for amidation, esterification, or decarboxylation.[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-focused operational framework for handling, reactivity, and safety.
Chemical Profile & Physiochemical Data
Property
Specification
IUPAC Name
5-Bromo-3-nitropyridine-2-carboxylic acid
Common Synonyms
5-Bromo-3-nitropicolinic acid
CAS Number
954240-89-2
Molecular Formula
Molecular Weight
247.00 g/mol
Appearance
Yellow to light orange crystalline solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH)
pKa (Predicted)
~2.5 (Carboxylic acid), Pyridine N is weakly basic due to
Hazard Architecture & Safety Protocols
While standard SDSs list H-codes, the researcher must understand the implication of the functional groups.
Core Hazards:
H302 (Harmful if swallowed): Systemic toxicity common in nitropyridines.[1]
H315/H319 (Skin/Eye Irritation): The carboxylic acid moiety, combined with the electron-deficient ring, creates a potent irritant.[1] Pro-Tip: Picolinic acid derivatives can cause corneal opacity; treat eye exposure as a critical event.[1]
H335 (Respiratory Irritation): Fine dust is highly irritating to mucous membranes.[1]
Visualizing the Exposure Response Workflow
Caption: Decision matrix for immediate response to 5-Bromo-3-nitropyridine-2-carboxylic acid exposure.
Synthetic Utility & Reactivity Map
The strategic value of this molecule is its ability to undergo sequential, selective functionalization.[1]
Mechanism of Action
The Nitro group at C-3 is the linchpin.[1] It exerts a strong inductive ($ -I
-M $) effect, making the pyridine ring highly electron-deficient.[1]
Activation: It activates the C-5 Bromine for oxidative addition (Pd-catalysis) more effectively than in non-nitrated pyridines.[1]
Orthogonality: The Carboxylic acid at C-2 can be protected (ester) or coupled (amide) before manipulating the sensitive Br or
Risk: Nitro compounds can degrade over time; carboxylic acids can absorb moisture.[1]
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen).
Self-Validation Step: Before use, perform a visual color check .[1] The compound should be yellow/orange.[1] Darkening to brown indicates decomposition (likely decarboxylation or oxidation).[1]
Purity Check: Run a quick LC-MS. Expect a peak at [M+H]+ ~247/249 (Br isotope pattern 1:1).[1]
Monitor appearance of product (distinct Br isotope pattern retained).
Critical Check: If the Br signal is lost, you may have displaced the Br via
(rare with weak nucleophiles, but possible with thiols).[1]
Protocol C: Waste Disposal & Neutralization
Segregation: Do not mix with strong reducing agents (hydrides) or oxidizers.[1]
Neutralization: Collect aqueous waste separately.[1] Adjust pH to 7-8 using dilute NaOH before disposal to prevent acid corrosion of waste drums.[1]
Labeling: clearly mark as "Halogenated Organic Waste" and "Nitro-compound" (potential energetic concerns in large scale).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45790029, 5-Bromo-3-nitropyridine-2-carboxylic acid.[1] Retrieved from [Link]
MDPI (2021). Nitropyridines in the Synthesis of Bioactive Molecules.[1] (Discussion on reactivity of nitropyridine scaffolds). Retrieved from [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Scaffold for Next-Generation Heterocyclic Synthesis
Executive Summary
5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 954240-89-2) represents a high-value "trifunctional" pyridine scaffold in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electrophilic bromine at C5, a reducible nitro group at C3, and a carboxylic acid at C2. This specific substitution pattern makes it an indispensable precursor for synthesizing fused heterocycles (e.g., imidazopyridines, pyrido[2,3-b]pyrazines) and designing ATP-competitive kinase inhibitors.
This guide provides a comprehensive technical analysis of this compound, detailing validated synthetic pathways, reaction mechanisms, and experimental protocols for researchers in drug discovery and agrochemical development.
Chemical Identity & Properties
Property
Specification
IUPAC Name
5-Bromo-3-nitropyridine-2-carboxylic acid
Common Synonyms
5-Bromo-3-nitropicolinic acid
CAS Number
954240-89-2
Molecular Formula
C₆H₃BrN₂O₄
Molecular Weight
246.99 g/mol
Appearance
Yellow to light-brown crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted)
~1.5 (Carboxylic acid), due to electron-withdrawing nitro group
Synthesis & Production Workflow
The industrial and laboratory-scale preparation of 5-bromo-3-nitropyridine-2-carboxylic acid typically follows a linear sequence starting from 2-amino-5-bromopyridine . The critical challenge is introducing the C2-carboxyl group, which is most efficiently achieved via a nitrile intermediate.
Mechanism of Action: The "Nitrile Route"
Nitration: Electrophilic aromatic substitution introduces the nitro group at C3, directed by the strong ortho/para donating effect of the amino group.
Sandmeyer-type Substitution: The amino group is converted to a bromine (via diazonium) to create 2,5-dibromo-3-nitropyridine.
Rosenmund–von Braun Reaction: Selective cyanation at the more reactive C2 position (activated by the adjacent nitro group) yields the nitrile.
Hydrolysis: Acid-catalyzed hydrolysis converts the nitrile to the final carboxylic acid.[1]
Visual Synthesis Pathway
Figure 1: Step-wise synthetic pathway from commercially available starting materials.
Detailed Experimental Protocols
Note: All protocols should be performed in a fume hood with appropriate PPE. Nitriles and bromides are toxic.
Step 1: Nitration of 2-Amino-5-bromopyridine
This step requires strict temperature control to prevent over-nitration or decomposition.
Reflux (100°C) for 4–6 hours. The solid will eventually dissolve or change form.
Cool to room temperature. The carboxylic acid product often precipitates upon cooling or careful pH adjustment to ~2-3.
Filter and dry.
Validation: 1H NMR (DMSO-d6) should show a broad singlet (COOH) >13 ppm and two aromatic singlets (or doublets with small coupling) around 8.8–9.2 ppm.
Reactivity & Scaffold Utility
The power of this molecule lies in its ability to access diverse chemical space.
Functionalization Logic
C2 (Carboxylic Acid): The "Anchor." Used for amide coupling to attach solubilizing groups or pharmacophores.
C3 (Nitro): The "Hinge." Reduction to amine (
) creates a nucleophile adjacent to the C2 position, enabling cyclization to form bicyclic cores (e.g., imidazo[4,5-b]pyridine).
C5 (Bromine): The "Extender." A classic handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
Scaffold Divergence Map
Figure 2: Divergent synthesis map demonstrating the scaffold's versatility in medicinal chemistry.
References
Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile
Source: ChemicalBook / Patent Literature (EP1757594)
Context:[2] Describes the cyanation of the dibromo precursor using CuCN.
Nitration of 2-Amino-5-bromopyridine
Source: PrepChem (Based on Organic Syntheses)
Context: Detailed protocol for the nitration step to yield 2-amino-5-bromo-3-nitropyridine.
Hydrolysis of Nitriles to Carboxylic Acids
Source: Chemistry LibreTexts
Context: Mechanistic overview of acid-catalyzed nitrile hydrolysis.
PubChem Compound Summary: 5-Bromo-3-nitropyridine-2-carboxylic acid
Source: National Center for Biotechnology Information (2025)
Context: CID 45790029, Physical properties and safety data.[3]
Synthesis of 2,3-Diaminopyridine Derivatives
Source: Organic Syntheses, Coll.[4] Vol. 5, p.346 (1973)
Context: Discusses the reduction of 3-nitro-2-amino pyridines, relevant for C3 functionalization.
Strategic Manipulation of Functionalized Nitropyridines: A Technical Guide
Executive Summary Functionalized nitropyridines represent a high-value scaffold in medicinal chemistry, serving as the electrophilic engines behind the synthesis of complex heterocycles like azaindoles, imidazopyridines,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Functionalized nitropyridines represent a high-value scaffold in medicinal chemistry, serving as the electrophilic engines behind the synthesis of complex heterocycles like azaindoles, imidazopyridines, and diazines. Their utility stems from the synergistic electron-withdrawal of the pyridine nitrogen and the nitro group, which activates the ring toward nucleophilic attack while simultaneously providing a handle for reduction and subsequent cyclization.
This guide moves beyond standard textbook reactivity, focusing on the regioselective control required for multi-step drug synthesis. It details the mechanistic underpinnings of Nucleophilic Aromatic Substitution (
), Vicarious Nucleophilic Substitution (VNS), and reductive cyclization, supported by battle-tested protocols and decision-making frameworks.
Electronic Architecture & Reactivity Principles
The reactivity of nitropyridines is dictated by the superposition of two electron-withdrawing elements: the pyridine nitrogen (inductive and mesomeric withdrawal) and the nitro group (strong resonance withdrawal).
The Pyridine "Sink": The nitrogen atom pulls electron density, making positions C2, C4, and C6 electron-deficient.
The Nitro "Booster": A nitro group at C3 or C5 reinforces this deficiency but does not allow for direct resonance delocalization of the negative charge in a Meisenheimer complex formed at C2/C4. Conversely, a nitro group at C2 or C4 super-activates the ring, often making the nitro group itself a leaving group (denitration) if nucleophiles are aggressive.
Reactivity Hierarchy
Displacement: Halogens at C2/C4 are displaced rapidly. Halogens at C3 are sluggish unless activated by an adjacent nitro group.
Nitro Reduction: The
group is easily reduced to , but chemoselectivity is the challenge (e.g., avoiding hydrodehalogenation).
Ring Alkylation (VNS): Unique to nitroarenes, allowing alkylation at hydrogen-bearing carbons.
Nucleophilic Aromatic Substitution (
)
The most common entry point for functionalization is
. Success depends on matching the nucleophile strength to the substrate's activation pattern.
Mechanistic Pathway
The reaction proceeds via a stepwise addition-elimination mechanism. The formation of the anionic
-complex (Meisenheimer complex) is typically rate-determining.
Figure 1: Stepwise mechanism of
. The nitro group stabilizes the negative charge in the intermediate, lowering the activation energy.[1]
Regioselectivity Matrix
When multiple leaving groups or activation sites exist, the following rules govern the outcome:
Substrate
Primary Activation
Secondary Effect
Major Product (Nu attack)
2-Chloro-3-nitropyridine
Pyridine N (C2)
Nitro (ortho)
C2 Substitution (Very Fast)
2-Chloro-5-nitropyridine
Pyridine N (C2)
Nitro (para)
C2 Substitution (Fast)
2,4-Dichloro-3-nitropyridine
Pyridine N (C2/C4)
Nitro (ortho to both)
C4 Substitution (Sterics favor C4 over the crowded C2)
3-Fluoro-4-nitropyridine
Nitro (ortho)
Pyridine N (meta)
C3 Substitution (Displacement of F)
Key Insight: In 2,4-dichloro-3-nitropyridine, while C2 is electronically favored by the pyridine nitrogen, the "sandwich" steric effect of the nitro group often directs nucleophiles to the less hindered C4 position [1].
requires a leaving group (halogen). VNS allows for the direct alkylation of hydrogen-bearing carbons, a powerful tool for late-stage functionalization of the nitropyridine core.
Mechanism:
A carbanion containing a leaving group (e.g., chloromethyl phenyl sulfone) attacks the nitroaromatic ring.[2]
Instead of displacing a hydride (energetically unfavorable), the intermediate undergoes
-elimination of the leaving group (Cl) and a proton.
Re-aromatization yields the alkylated product.
Application: This is the only reliable method to introduce carbon substituents at C4 or C6 of a 3-nitropyridine system without pre-halogenation [2].
Heterocycle Synthesis: The Bartoli Indole Route
Nitropyridines are the precursors to azaindoles (pyrrolopyridines), which are bioisosteres of indoles found in kinase inhibitors. The Bartoli reaction is preferred over the Leimgruber-Batcho synthesis when the pyridine ring is electron-deficient or sterically crowded.
Divergent Synthesis Workflow
Figure 2: Decision tree for nitropyridine elaboration. The choice of reagent determines the final heterocycle core.
Experimental Protocols
Protocol A: Selective Reduction of 2-Chloro-3-nitropyridine
Objective: Reduce the nitro group to an amine without removing the chlorine atom (hydrodehalogenation).
Challenge: Catalytic hydrogenation (Pd/C,
) often strips the chlorine.
Solution: Iron-mediated reduction in neutral media.
Materials:
2-Chloro-3-nitropyridine (10 mmol)
Iron powder (5 equiv, 325 mesh)
Ammonium Chloride (
) (5 equiv)
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
Dissolution: Dissolve 10 mmol of substrate in 40 mL Ethanol and 10 mL water.
Activation: Add 50 mmol of
. Stir vigorously at room temperature for 10 minutes.
Reduction: Add 50 mmol of Iron powder in portions.
Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours. Monitor by TLC (Product is more polar and fluorescent).
Workup (Critical):
Cool to room temperature.
Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate (EtOAc).
Concentrate the filtrate to remove ethanol.
Dilute residue with water and extract 3x with EtOAc.
Wash combined organics with brine, dry over
, and concentrate.
Yield: Typically 85–95% of 3-amino-2-chloropyridine.
Why this works: The
system generates in situ acidity sufficient for electron transfer but insufficient to protonate the pyridine ring or facilitate oxidative addition of the C-Cl bond to the metal surface [3].
Protocol B: Bartoli Azaindole Synthesis
Objective: Convert 2-chloro-3-nitropyridine to 7-chloro-6-azaindole.
Procedure:
Setup: Flame-dry a 3-neck flask; maintain strictly inert atmosphere (
or Ar).
Reagent Prep: Cool a solution of vinylmagnesium bromide (3.5 equiv, 1.0 M in THF) to -40°C. Note: Temperature control is vital to prevent polymerization.
Addition: Add the nitropyridine (dissolved in dry THF) dropwise to the Grignard solution. The solution will turn deep red/brown.
Reaction: Stir at -40°C for 20 minutes, then allow to warm to -20°C over 1 hour.
Quench: Pour the cold mixture into saturated aqueous
.
Purification: Standard extraction and silica gel chromatography.
References
Vicarious Nucleophilic Substitution:
Makosza, M., & Wojciechowski, K.[2][3] "Vicarious Nucleophilic Substitution of Hydrogen."[4][2][3][5][6] Chemical Reviews, 2004. (Concept validation via NIH/PubMed snippet).
[Link] (Search: Vicarious Nucleophilic Substitution nitropyridine)
Selective Reduction Methodologies:
Bulavka, V. N., & Boiko, I. I. "Synthesis of 4-Aminopyridine... by Reduction of 4-Nitropyridine-N-oxide with Iron and Mineral Acids."[7] MDPI Molbank, 2000.
[Link]
Bartoli Indole Synthesis:
Dobbs, A. P., et al. "Bartoli Indole Synthesis."[8][9][10][11] Name-Reaction.com / SynArchive.
[Link]
Executive Summary This technical guide provides a rigorous analysis of the 1H NMR spectrum of 5-Bromo-3-nitropyridine-2-carboxylic acid . Designed for medicinal chemists and structural biologists, this document moves bey...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous analysis of the 1H NMR spectrum of 5-Bromo-3-nitropyridine-2-carboxylic acid . Designed for medicinal chemists and structural biologists, this document moves beyond basic assignment to explore the electronic substituent effects (SCS) governing the pyridine scaffold.
The analysis confirms that the spectrum is characterized by two distinct aromatic doublets exhibiting meta-coupling (
) and a highly deshielded carboxylic acid proton. Special attention is required regarding the decarboxylation liability of this species, which serves as a primary degradation pathway during analysis.
Structural Context & Theoretical Prediction[1]
To accurately assign the spectrum, we must first deconstruct the electronic environment of the pyridine ring. The molecule contains three substituents on the heteroaromatic core:[1]
Position 2 (-COOH): Electron-withdrawing group (EWG); induces deshielding at H3/H6 (though H3 is substituted).
Position 3 (-NO₂): Strong EWG; significantly deshields the adjacent H4 proton via resonance and induction.
Position 5 (-Br): Weakly deactivating; exerts inductive withdrawal but mesomeric donation.
Proton Environment Analysis
H6 (Position 6): Located
to the pyridine nitrogen and ortho to the Bromine. The -position is naturally the most deshielded in pyridines ( ~8.5 ppm unsubstituted). The adjacent Bromine adds minor deshielding.
H4 (Position 4): Located
to the nitrogen, but sandwiched between the strong Nitro group and the Bromine. The Nitro group's anisotropy and electron withdrawal will push this proton downfield, but typically less than the -proton (H6).
Predicted Coupling
The protons at positions 4 and 6 are meta to each other. In pyridine systems, meta-coupling (
) is characteristically small, typically 1.5 – 2.5 Hz . This requires high-resolution shimming to resolve; otherwise, signals may appear as broadened singlets.
Experimental Protocol
Standard chloroform (
) is often unsuitable for this compound due to the poor solubility of the zwitterionic picolinic acid moiety and the potential for dimerization. DMSO-d6 is the required solvent to ensure solubility and visualize the acidic proton.
Workflow Diagram
The following Graphviz diagram outlines the critical decision matrix for sample preparation and acquisition.
Figure 1: Optimized NMR acquisition workflow for substituted picolinic acids.
Acquisition Parameters (Recommended)
Parameter
Setting
Rationale
Solvent
DMSO-d6
Disrupts H-bonding dimers; stabilizes the carboxylate.
Pulse Angle
30°
Ensures accurate integration without long relaxation delays.
Relaxation Delay (D1)
2.0 sec
H4/H6 have long T1 times; insufficient D1 under-integrates aromatics.
Scans (NS)
16 - 64
Sufficient S/N for 5mg sample.
Temperature
298 K
Higher temps increase decarboxylation risk.
Spectral Analysis & Assignment
The 1H NMR spectrum in DMSO-d6 will display three distinct signal regions.
Table 1: Chemical Shift Assignments
Proton
Position
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Assignment Logic
-COOH
2-COOH
13.5 – 14.5
Broad Singlet
-
Highly acidic proton; chemical shift varies with concentration and water content.
H-6
-Pyridyl
8.90 – 9.10
Doublet (d)
Most downfield aromatic signal due to proximity to Nitrogen (inductive effect).
H-4
-Pyridyl
8.60 – 8.80
Doublet (d)
Deshielded by ortho-Nitro group, but generally upfield of H-6.
Assignment Logic Tree
Distinguishing H4 from H6 is the most common challenge. Use the following logic flow to confirm identity.
Figure 2: Logic flow for distinguishing aromatic protons H4 and H6.
Troubleshooting: Impurity Profiling
The most significant risk when analyzing 3-nitropyridine-2-carboxylic acids is thermal decarboxylation .
The Decarboxylation Liability
Picolinic acids with electron-withdrawing groups at the 3-position are thermally unstable. In DMSO solution, especially if heated to facilitate solubility, the molecule may lose
.
Mechanism: The zwitterionic form facilitates the loss of
to generate an intermediate ylide, which protonates to form the decarboxylated product.
Spectral Artifact: Appearance of a new set of signals corresponding to 3-bromo-5-nitropyridine .
New Signals: Look for three aromatic protons (H2, H4, H6) instead of two.
Shift Change: The loss of the -COOH group (EWG) will generally cause a slight upfield shift of the ring protons compared to the parent acid.
Verification Step
If the integration of the broad acid peak (~14 ppm) is
relative to the aromatic doublets, or if you observe minor aromatic signals growing in over time:
Do not heat the sample above 30°C.
Acquire the spectrum immediately after dissolution.
Check for the evolution of gas bubbles during sample prep.
References
Reich, H. J. (2020).[2][3] Structure Determination Using Spectroscopic Methods: Pyridine Chemical Shifts. University of Wisconsin-Madison. Link
Dunn, G. E., et al. (1972).[4] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[4] Link[4]
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine derivative shifts). Link
Technical Monograph: Stability & Storage of 5-Bromo-3-nitropyridine-2-carboxylic acid
This technical guide details the stability profile and storage protocols for 5-Bromo-3-nitropyridine-2-carboxylic acid , a specialized heterocyclic building block. The following protocols are derived from an analysis of...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the stability profile and storage protocols for 5-Bromo-3-nitropyridine-2-carboxylic acid , a specialized heterocyclic building block.
The following protocols are derived from an analysis of the structural vulnerabilities of 3-nitropicolinic acid derivatives, specifically the propensity for thermal decarboxylation.
Executive Summary & Chemical Identity
5-Bromo-3-nitropyridine-2-carboxylic acid is a highly functionalized pyridine scaffold used in the synthesis of complex pharmaceutical agents (e.g., azaquinoxalinediones) and organometallic ligands. Its stability is governed by the interaction between the electron-withdrawing nitro group at the C3 position and the carboxylic acid at C2.
Critical Stability Warning: Unlike simple pyridine carboxylic acids, the 3-nitro substituent significantly destabilizes the C2-carboxylic acid , making the compound susceptible to rapid decarboxylation at elevated temperatures or under acidic aqueous conditions.
Physicochemical Profile
Property
Specification
CAS Number
954240-89-2
IUPAC Name
5-Bromo-3-nitropyridine-2-carboxylic acid
Molecular Formula
Molecular Weight
247.00 g/mol
Appearance
Yellow to light-brown solid
Melting Point
>160°C (Estimated based on fluoro-analog; dec.[1][2][3] likely)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Acid)
< 2.0 (Predicted due to ortho-nitro effect)
Degradation Mechanisms: The Science of Instability
To ensure integrity, researchers must understand why this compound degrades. The primary failure mode is Thermal Decarboxylation .
The Decarboxylation Pathway
Research into pyridine-2-carboxylic acids (picolinic acids) reveals that electron-withdrawing groups at the 3-position (like
) accelerate decarboxylation.[4] This occurs via a zwitterionic intermediate where the proton from the carboxylic acid transfers to the ring nitrogen (or solvent), weakening the C-C bond.
Mechanism: The 3-nitro group exerts a strong electron-withdrawing effect and steric pressure, preventing the carboxyl group from achieving planarity with the aromatic ring. This reduces the bond order of the
bond, lowering the activation energy for loss.
Kinetics: Analogous compounds (3-nitropicolinic acid) have been shown to decarboxylate completely within 2 hours at 95°C in acidic solution.[5]
Figure 1: The primary degradation pathway. Heat facilitates the loss of CO2, yielding the non-functional 5-bromo-3-nitropyridine.
Secondary Risks
Photolysis: Nitro-pyridines are photosensitive. Prolonged exposure to UV/VIS light can induce nitro-to-nitroso reduction or radical ring opening.
Hydrolysis: While the carboxylic acid is stable to hydrolysis, the C-Br bond is susceptible to nucleophilic aromatic substitution (
) in the presence of strong bases (e.g., hydroxide), replacing the bromine with a hydroxyl group.
Storage & Handling Protocols
Based on the degradation kinetics, a tiered storage strategy is required.
Storage Conditions Matrix
Storage Tier
Temperature
Atmosphere
Container
Max Duration
Long-Term Archive
-20°C
Argon/Nitrogen
Amber Glass Vial (Sealed)
24 Months
Working Stock
2°C to 8°C
Dry Air/Desiccated
Amber Glass Vial
3-6 Months
Transport
< 25°C
Inert
Sealed / Desiccated
< 1 Week
Protocol: Handling & Aliquoting
Equilibration: Always allow the frozen vial to reach room temperature before opening. This prevents condensation from forming on the hygroscopic solid, which would catalyze hydrolysis or decarboxylation.
Inert Gas Overlay: After removing a sample, flush the headspace of the vial with dry Nitrogen or Argon before re-sealing.
Avoid Strong Bases: Do not dissolve in basic aqueous buffers (pH > 9) for extended periods unless immediate reaction is intended, to avoid
at the C-Br position.
Figure 2: Decision tree for incoming material handling to maximize shelf-life.
Quality Control & Re-Analysis
Before using stored material in critical synthesis, validate purity using the following self-validating system.
Absence of "Decarboxylated" Peak: The decarboxylated product (5-bromo-3-nitropyridine) is less polar and will elute later than the parent acid in a reverse-phase gradient.
1H-NMR Validation (Identity Check)
Solvent: DMSO-d6.
Key Signal: Look for the disappearance of the carboxylic acid proton (broad singlet > 13 ppm, often invisible) and, more critically, ensure the aromatic region integrates to exactly 2 protons.
Degradation Sign: If decarboxylation has occurred, you will see a new proton signal corresponding to the H2 position (between the ring nitrogen and the nitro group), which will be a distinct singlet or doublet downfield.
PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.
PubChem. (2025).[3][6] 5-Bromo-3-nitropyridine-2-carboxylic acid (Compound Summary). National Library of Medicine.
[1] Executive Summary 5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 954240-89-2) is a highly functionalized pyridine scaffold frequently employed in the synthesis of kinase inhibitors and heterocyclic pharmacophores.[1...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 954240-89-2) is a highly functionalized pyridine scaffold frequently employed in the synthesis of kinase inhibitors and heterocyclic pharmacophores.[1] While indispensable for Structure-Activity Relationship (SAR) studies, this compound presents a distinct duality: it is a versatile building block yet possesses significant latent energy due to the ortho-nitro positioning relative to the carboxylic acid.[1]
This guide moves beyond standard Safety Data Sheet (SDS) classifications to address the thermodynamic instability and reactive hazards inherent to this specific substitution pattern.[1] Researchers must treat this compound not merely as an irritant, but as a potential source of energetic decomposition and runaway reactions during downstream activation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the structural electronics is prerequisite to safe handling. The electron-deficient pyridine ring, further deactivated by the nitro group, creates a system prone to nucleophilic attack and thermal cleavage.[1]
Verify specific vendor batches as salt forms differ.[1]
Molecular Formula
High oxygen balance relative to simple pyridines.[1]
Molecular Weight
247.00 g/mol
Appearance
Yellow to Orange Crystalline Solid
Color intensity often correlates with nitro-conjugation.[1]
Solubility
DMSO, DMF, Methanol
Poor solubility in non-polar solvents; lipophilic enough for skin absorption.[1]
Melting Point
>160°C (Decomposes)
Critical: Melting often coincides with decarboxylation.[1]
Structural Alerts & Reactivity Hazards[1]
The standard GHS classification (H302, H315, H319, H335) understates the process risks.[1] The primary danger lies in the C2-Carboxylic Acid / C3-Nitro interaction .[1]
Thermal Decarboxylation Mechanism
The nitro group at the C3 position exerts a strong electron-withdrawing effect (
), significantly destabilizing the C2-carboxylic acid bond.[1] Unlike unsubstituted picolinic acid, which is relatively stable, this derivative has a lowered activation energy for decarboxylation.[1]
Risk: Uncontrolled heating (e.g., during recrystallization or drying) can lead to rapid evolution of
and gas. However, the electron-deficient nature of the ring can induce an induction period , followed by a sudden, runaway gas evolution once the reaction initiates.[1]
Catalysis: The use of DMF as a catalyst must be strictly metered to prevent thermal runaway.
Nucleophilic Aromatic Substitution (
)
The C5-Bromine and the nitro group make the ring highly electrophilic.[1]
Hazard: Unintended reaction with nucleophilic solvents (e.g., amines, thiols) in waste streams can generate heat and toxic byproducts.[1]
Visualizing the Hazard Landscape
The following diagram maps the structural features to their specific kinetic and thermodynamic risks.
Figure 1: Structural Hazard Map linking functional groups to specific process safety risks.
Toxicology & Exposure Controls
As a Senior Scientist, I advise treating this compound as a Category 3 Acute Toxicant by default, despite the generic Category 4 (Harmful) often found in vendor SDSs.[1] Pyridine derivatives possess high lipophilicity, facilitating rapid dermal absorption.[1]
GHS Classifications (Consolidated)
Acute Tox. 4 (Oral): H302 - Harmful if swallowed.[1]
Warning:Do not bolt-add. The induction period can mask the onset of gas evolution.[1] Wait for visible bubbling to stabilize between drops.[1]
Thermal Ramp: Slowly warm to reflux. If the solution turns black/tarry, quench immediately by cooling—this indicates decomposition of the nitro-pyridine core.[1]
Protocol B: Waste Disposal & Quenching
Nitro-pyridine waste streams are incompatible with strong bases (exothermic hydrolysis) and oxidizers.[1]
Quenching: Dilute reaction mixtures into ice-water slowly.
Segregation: Do not mix with ketone waste (acetone) if trace base is present (potential for exothermic condensation).[1]
Labeling: Mark waste specifically as "Halogenated Organic - Nitro/Pyridine Hazard."
Operational Workflow Diagram
Figure 2: Operational decision tree for handling and waste processing.
Emergency Response
In the event of exposure or loss of containment, immediate action is required.
Inhalation: Move to fresh air immediately. The nitro group can induce methemoglobinemia-like symptoms (cyanosis) in extreme cases.[1] Administer oxygen if breathing is difficult.[1]
Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use ethanol, as it enhances the absorption of the lipophilic pyridine ring.
) and Hydrogen Bromide ().[1] Firefighters must wear full SCBA.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45790029, 5-Bromo-3-nitropyridine-2-carboxylic acid.[1] Retrieved from [Link]
Li, J., et al. (2020). Decarboxylative cross-coupling of pyridine-2-carboxylic acids: Mechanisms and thermal stability.[1] Chemical Reviews & Letters.[1] Retrieved from [Link]
Organic Syntheses (2014). Preparation of 2-Amino-5-bromo-3-nitropyridine and related pyridine intermediates. Organic Syntheses, Coll.[1] Vol. 12. Retrieved from [Link]
Application Note & Synthesis Protocol: A Comprehensive Guide to the Preparation of 5-Bromo-3-nitropyridine-2-carboxylic acid
Abstract 5-Bromo-3-nitropyridine-2-carboxylic acid is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for cross-coupling...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Bromo-3-nitropyridine-2-carboxylic acid is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a directing nitro group, and a carboxylic acid for amide bond formation, makes it a valuable intermediate for the synthesis of complex molecular architectures. This document provides a comprehensive, in-depth guide for the multi-step synthesis of 5-Bromo-3-nitropyridine-2-carboxylic acid, designed for researchers, chemists, and professionals in the field of drug development. The protocol herein is presented with a focus on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction and Significance
Substituted pyridines are a cornerstone of pharmaceutical sciences, with a significant number of approved drugs containing this heterocycle. The title compound, 5-Bromo-3-nitropyridine-2-carboxylic acid, serves as a versatile scaffold for the elaboration of novel chemical entities. The strategic placement of its functional groups allows for sequential and site-selective modifications, a critical aspect in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug discovery. This guide details a reliable and reproducible synthetic route, beginning from commercially available starting materials.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis suggests that the target carboxylic acid can be obtained via the hydrolysis of the corresponding nitrile, 5-Bromo-3-nitropyridine-2-carbonitrile. This nitrile intermediate can, in turn, be synthesized from 2,5-Dibromo-3-nitropyridine through a cyanation reaction. The dibromo-nitropyridine precursor can be accessed from 2-Amino-5-bromo-3-nitropyridine via a Sandmeyer reaction. The synthesis of 2-Amino-5-bromo-3-nitropyridine is well-established and proceeds through the nitration of 2-Amino-5-bromopyridine, which is synthesized by the bromination of 2-Aminopyridine. This multi-step approach, while lengthy, utilizes robust and well-understood chemical transformations, ensuring a high probability of success.
Caption: Retrosynthetic pathway for the synthesis of the target compound.
Materials and Reagents
The following table summarizes the key reagents required for the synthesis. It is imperative that all reagents are of high purity and are handled in accordance with their respective Safety Data Sheets (SDS).
Reagent
Formula
MW ( g/mol )
Purity
Supplier
Notes
2-Aminopyridine
C₅H₆N₂
94.12
≥98%
Sigma-Aldrich
-
Bromine
Br₂
159.81
≥99.5%
Sigma-Aldrich
Highly corrosive and toxic. Handle with extreme care in a fume hood.
Acetic Acid (Glacial)
CH₃COOH
60.05
≥99.7%
Fisher Scientific
-
Sulfuric Acid
H₂SO₄
98.08
95-98%
Sigma-Aldrich
Corrosive.
Nitric Acid
HNO₃
63.01
70%
Sigma-Aldrich
Corrosive and strong oxidizer.
Sodium Nitrite
NaNO₂
69.00
≥97%
Sigma-Aldrich
-
Copper(I) Bromide
CuBr
143.45
≥98%
Sigma-Aldrich
-
Hydrobromic Acid
HBr
80.91
48% aq.
Sigma-Aldrich
Corrosive.
Copper(I) Cyanide
CuCN
89.56
≥99%
Sigma-Aldrich
Highly toxic.
Propionitrile
C₃H₅N
55.08
≥99%
Sigma-Aldrich
-
Hydrochloric Acid
HCl
36.46
37% aq.
Fisher Scientific
Corrosive.
Sodium Hydroxide
NaOH
40.00
≥97%
Sigma-Aldrich
Corrosive.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromopyridine
This initial step involves the electrophilic bromination of 2-aminopyridine. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions.
Procedure:
In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 2-aminopyridine (94.1 g, 1.0 mol) in 200 mL of glacial acetic acid.
Cool the solution to below 20°C in an ice bath.
Prepare a solution of bromine (159.8 g, 1.0 mol) in 100 mL of glacial acetic acid. Add this solution dropwise to the stirred 2-aminopyridine solution over 1-2 hours, maintaining the temperature below 20°C.
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
Carefully pour the reaction mixture into 1 L of ice water and neutralize with a 40% aqueous solution of sodium hydroxide until the pH is approximately 8.
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50°C.
The crude product can be purified by recrystallization from ethanol to yield 2-amino-5-bromopyridine.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
This step involves the regioselective nitration of 2-amino-5-bromopyridine. The reaction is performed at a low temperature to control the exotherm and prevent side reactions.[1]
Procedure:
To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 200 mL of concentrated sulfuric acid and cool to 0°C in an ice-salt bath.
Slowly add 2-amino-5-bromopyridine (86.5 g, 0.5 mol) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.
In a separate beaker, prepare the nitrating mixture by slowly adding 35 mL of 70% nitric acid to 50 mL of concentrated sulfuric acid, keeping the mixture cool.
Add the nitrating mixture dropwise to the solution of 2-amino-5-bromopyridine over 1-2 hours, maintaining the reaction temperature between 0 and 5°C.[1]
After the addition is complete, stir the reaction mixture for an additional 2 hours at 0-5°C.
Carefully pour the reaction mixture onto 1 kg of crushed ice and neutralize with a concentrated ammonium hydroxide solution until the pH is basic.
Collect the yellow precipitate by vacuum filtration, wash with copious amounts of cold water, and dry to obtain 2-amino-5-bromo-3-nitropyridine. The product can be further purified by recrystallization from ethyl methyl ketone.[2]
Step 3: Synthesis of 2,5-Dibromo-3-nitropyridine
This transformation is achieved via a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently displaced by a bromide ion.
Procedure:
In a 1 L beaker, suspend 2-amino-5-bromo-3-nitropyridine (43.6 g, 0.2 mol) in 200 mL of 48% hydrobromic acid.
Cool the suspension to -5°C in an ice-salt bath.
Prepare a solution of sodium nitrite (15.2 g, 0.22 mol) in 50 mL of water and cool it to 0°C.
Add the sodium nitrite solution dropwise to the pyridine suspension, keeping the temperature below 0°C.
In a separate 1 L three-necked flask, dissolve copper(I) bromide (31.6 g, 0.22 mol) in 100 mL of 48% hydrobromic acid and cool to 0°C.
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
Pour the mixture into 500 mL of water and extract with dichloromethane (3 x 150 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dibromo-3-nitropyridine.
Step 4: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile
This step involves a nucleophilic substitution of the bromide at the 2-position with a cyanide group, catalyzed by copper(I) cyanide.[3]
Procedure:
In a 250 mL round-bottom flask, combine 2,5-dibromo-3-nitro-pyridine (28.2 g, 0.1 mol) and copper(I) cyanide (9.8 g, 0.11 mol) in 100 mL of propionitrile.
Heat the stirred mixture to 90°C and maintain this temperature for 16-18 hours.[3]
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate (200 mL) and wash with brine (2 x 100 mL).
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.[3]
Step 5: Synthesis of 5-Bromo-3-nitropyridine-2-carboxylic acid
The final step is the hydrolysis of the nitrile to the carboxylic acid. Acidic hydrolysis is often preferred as it directly yields the carboxylic acid.[4]
Procedure:
In a 250 mL round-bottom flask, suspend 5-Bromo-3-nitropyridine-2-carbonitrile (22.8 g, 0.1 mol) in a mixture of 100 mL of concentrated hydrochloric acid and 50 mL of water.
Heat the mixture to reflux (approximately 110°C) and maintain for 6-8 hours. The reaction progress can be monitored by the evolution of ammonia gas (test with moist litmus paper) or by TLC.
After completion, cool the reaction mixture in an ice bath.
The product will precipitate out of the acidic solution. Collect the solid by vacuum filtration.
Wash the solid with a small amount of cold water and then with a small amount of cold ethanol.
Dry the product in a vacuum oven at 60°C to yield 5-Bromo-3-nitropyridine-2-carboxylic acid.
Caption: Workflow diagram of the complete synthesis protocol.
Product Characterization
The identity and purity of the final product, 5-Bromo-3-nitropyridine-2-carboxylic acid, should be confirmed by standard analytical techniques:
¹H NMR: To confirm the proton environment of the pyridine ring.
¹³C NMR: To verify the carbon skeleton.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Melting Point (MP): As an indicator of purity.
Safety and Handling
This synthesis involves the use of hazardous and toxic materials. It is essential to conduct all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Bromine: Highly corrosive and toxic. Avoid inhalation of fumes and contact with skin.
Strong Acids (H₂SO₄, HNO₃, HBr, HCl): Corrosive and can cause severe burns. Handle with care.
Copper(I) Cyanide: Highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas.
Organic Solvents: Flammable and should be handled away from ignition sources.
All waste materials should be disposed of in accordance with institutional and local regulations.
References
The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applic
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. (URL: [Link])
The Strategic Utility of 5-Bromo-3-nitropyridine-2-carboxylic acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Trifecta of Reactivity for Drug Discovery In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Trifecta of Reactivity for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in drug design. Within the vast chemical space of functionalized pyridines, 5-Bromo-3-nitropyridine-2-carboxylic acid emerges as a particularly compelling building block. This trifunctionalized scaffold offers a strategic combination of reactive handles, enabling chemists to rapidly construct complex molecular architectures and explore diverse chemical space in the pursuit of potent and selective drug candidates.
The strategic placement of a bromine atom, a nitro group, and a carboxylic acid on the pyridine ring provides a versatile platform for a variety of chemical transformations. The bromine at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups. The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, providing a key vector for further derivatization. Finally, the carboxylic acid at the 2-position serves as a convenient point for amide bond formation, a ubiquitous linkage in pharmaceuticals. This confluence of reactivity makes 5-Bromo-3-nitropyridine-2-carboxylic acid a high-value intermediate for the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2]
This guide provides a comprehensive overview of the applications of 5-Bromo-3-nitropyridine-2-carboxylic acid in medicinal chemistry, complete with detailed experimental protocols for its synthesis and key transformations.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical reagent.
5-Bromo-3-nitropyridine-2-carboxylic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Protocols
Protocol 1: Synthesis of 5-Bromo-3-nitropyridine-2-carboxylic acid
While a direct, one-step synthesis from a commercially available precursor is not widely reported, a plausible and efficient two-step route can be devised based on established chemical principles. This protocol first involves the synthesis of the nitrile precursor, 5-Bromo-3-nitropyridine-2-carbonitrile, followed by its hydrolysis to the desired carboxylic acid.
Workflow for the Synthesis of 5-Bromo-3-nitropyridine-2-carboxylic acid
Caption: Synthetic workflow for 5-Bromo-3-nitropyridine-2-carboxylic acid.
Step 1: Synthesis of 5-Bromo-3-nitropyridine-2-carbonitrile [4]
This step utilizes a nucleophilic substitution of the bromine at the 2-position of 2,5-dibromo-3-nitropyridine with cyanide.
Materials:
2,5-Dibromo-3-nitropyridine (1.0 eq)
Copper(I) Cyanide (CuCN) (1.1 eq)
Propionitrile (solvent)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Dichloromethane (DCM)
Methanol (MeOH)
Procedure:
To a stirred solution of 2,5-dibromo-3-nitropyridine in propionitrile, add Copper(I) Cyanide.
Heat the reaction mixture to 90 °C and stir for 17 hours, monitoring the reaction progress by TLC.
Upon completion, allow the mixture to cool to room temperature.
Dilute the reaction mixture with ethyl acetate and wash twice with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 5% to 15% MeOH in DCM) to afford 5-Bromo-3-nitropyridine-2-carbonitrile as a yellow solid.
Step 2: Hydrolysis to 5-Bromo-3-nitropyridine-2-carboxylic acid
This is a standard acidic hydrolysis of a nitrile to a carboxylic acid.
Materials:
5-Bromo-3-nitropyridine-2-carbonitrile (1.0 eq)
Concentrated sulfuric acid (H₂SO₄)
Water
Ice
Procedure:
Carefully add 5-Bromo-3-nitropyridine-2-carbonitrile to a mixture of concentrated sulfuric acid and water.
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
The precipitated solid is collected by filtration, washed with cold water, and dried to yield 5-Bromo-3-nitropyridine-2-carboxylic acid.
Applications in Medicinal Chemistry: Key Transformations and Protocols
The true utility of 5-Bromo-3-nitropyridine-2-carboxylic acid lies in its ability to undergo a variety of selective chemical transformations, allowing for the rapid generation of diverse compound libraries.
The bromine at the 5-position is a prime site for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents. This is a cornerstone reaction in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in kinase inhibitors.
General Workflow for Suzuki-Miyaura Coupling
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-3-nitropyridine-2-carboxylic acid with Phenylboronic Acid
This protocol is a representative example and may require optimization for different boronic acids.
In a reaction vessel, combine 5-Bromo-3-nitropyridine-2-carboxylic acid, phenylboronic acid, and potassium carbonate.
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
Add the palladium catalyst under a positive flow of inert gas.
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 5-phenyl-3-nitropyridine-2-carboxylic acid.
Application 2: Amide Bond Formation
The carboxylic acid functionality is readily converted to an amide, a key structural motif in many drugs. This allows for the introduction of a diverse range of amines, significantly impacting the pharmacokinetic and pharmacodynamic properties of the final molecule.
Dissolve 5-Bromo-3-nitropyridine-2-carboxylic acid in DMF.
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
Add the primary amine and continue to stir at room temperature until the reaction is complete (monitor by TLC).
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield the corresponding 5-bromo-3-nitropyridine-2-carboxamide.
Application 3: Reduction of the Nitro Group and Subsequent Derivatization
The nitro group can be selectively reduced to an amine, which can then be further functionalized. This opens up a vast array of possibilities for structure-activity relationship (SAR) studies.
Workflow for Nitro Reduction and Subsequent Acylation
Caption: Two-step sequence of nitro reduction followed by acylation.
Protocol 4: Reduction of the Nitro Group
Materials:
5-bromo-3-nitropyridine-2-carboxamide (1.0 eq)
Iron powder (Fe) (5.0 eq)
Ammonium chloride (NH₄Cl) (5.0 eq)
Ethanol (EtOH)
Water
Celite®
Procedure:
To a suspension of the 5-bromo-3-nitropyridine-2-carboxamide in a mixture of ethanol and water, add iron powder and ammonium chloride.
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Extract the aqueous residue with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 3-amino-5-bromopyridine-2-carboxamide, which can often be used in the next step without further purification.
Structure-Activity Relationship (SAR) Insights
The versatility of 5-Bromo-3-nitropyridine-2-carboxylic acid allows for systematic exploration of the chemical space around the pyridine core, providing valuable SAR insights. For example, in the context of kinase inhibitor design:
The 5-position: Introduction of various aryl and heteroaryl groups via Suzuki coupling can probe interactions with the solvent-exposed region of the ATP-binding pocket. The nature of these substituents can significantly impact potency and selectivity.[5]
The 3-position: The amino group derived from the nitro functionality can be acylated, sulfonated, or used in urea formation to interact with the hinge region of the kinase, a critical interaction for many inhibitors.
The 2-position: The carboxamide can be modified with a wide range of amines to optimize solubility, cell permeability, and interactions with the ribose-phosphate binding region.
By systematically varying these three positions, researchers can fine-tune the pharmacological properties of their compounds to achieve the desired therapeutic profile.
Conclusion
5-Bromo-3-nitropyridine-2-carboxylic acid represents a powerful and versatile building block for medicinal chemists. Its trifunctional nature provides a robust platform for the efficient synthesis of complex and diverse molecular libraries. The ability to perform selective and high-yielding transformations at each of the three functional groups makes it an invaluable tool in modern drug discovery, particularly in the development of targeted therapies such as kinase inhibitors. The protocols and application notes provided herein are intended to serve as a practical guide for researchers looking to leverage the unique chemical attributes of this promising intermediate.
References
Cho, J. H., et al. (2010). Synthesis and biological evaluation of novel 2-amino-3-nitropyridine derivatives as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 624-627.
Bussiere, D. E., et al. (2004). The discovery of a novel and selective class of glycogen synthase kinase-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(22), 5677-5681.
PrepChem. (n.d.). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from [Link]
PubChem. (n.d.). 5-Bromo-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]
Ge, Y., et al. (2017). Discovery of novel phosphoryl-substituted diphenylpyrimidine derivatives as potent Bruton’s tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 138, 941-952.
Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]
Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]
PubMed. (2018). Recent applications of click chemistry in drug discovery. Retrieved from [Link]
PubMed. (2005). Structure-activity relationships in carboxamide derivatives based on the targeted delivery of radionuclides and boron atoms by means of peripheral benzodiazepine receptor ligands. Retrieved from [Link]
PMC. (2021). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Retrieved from [Link]
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
MDPI. (2018). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]
NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
Application Note: 5-Bromo-3-nitropyridine-2-carboxylic Acid as a Trifunctional Pharmaceutical Scaffold
Executive Summary 5-Bromo-3-nitropyridine-2-carboxylic acid (CAS 954240-89-2) is a high-value heterocyclic building block characterized by its dense functionalization pattern.[1] It offers three distinct vectors for chem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-3-nitropyridine-2-carboxylic acid (CAS 954240-89-2) is a high-value heterocyclic building block characterized by its dense functionalization pattern.[1] It offers three distinct vectors for chemical diversification: the C2-carboxylic acid (amide coupling/heterocycle formation), the C3-nitro group (reduction/cyclization), and the C5-bromide (cross-coupling).[2] This application note details optimized protocols for handling this electron-deficient scaffold, specifically addressing the challenges of regioselectivity, catalyst poisoning inherent to pyridine systems, and the prevention of thermal decarboxylation.
Chemical Profile & Safety
Property
Specification
IUPAC Name
5-Bromo-3-nitropyridine-2-carboxylic acid
CAS Number
954240-89-2
Molecular Formula
C₆H₃BrN₂O₄
Molecular Weight
247.00 g/mol
Appearance
Yellow to light brown crystalline solid
pKa (Predicted)
~1.5 - 2.0 (Acidic due to electron-withdrawing -NO₂ and N-heterocycle)
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM/Water
Storage
2-8°C, Hygroscopic.[1][3] Store under inert atmosphere.
Safety Advisory: This compound is a skin and eye irritant (H315, H319).[1] The nitro group introduces potential energetic instability; avoid heating dry solids above 100°C.
Strategic Utility: The "Trifunctional" Advantage
In drug discovery, this scaffold is prized for its ability to access privileged structures such as imidazo[4,5-b]pyridines and pyrido[3,2-d]pyrimidines. The electronic environment of the pyridine ring is heavily influenced by the C3-nitro group and the ring nitrogen, making the C5-position susceptible to oxidative addition (for Pd-catalysis) while rendering the C2-carboxylate highly reactive but prone to decarboxylation.
Scaffold Diversification Map
Figure 1: Strategic diversification vectors for 5-Bromo-3-nitropyridine-2-carboxylic acid.
Challenge: The electron-withdrawing nitro group at C3 significantly increases the acidity of the C2-carboxylic acid, making it a good leaving group (as CO₂) under thermal stress. Standard couplings requiring high heat (e.g., refluxing thionyl chloride) often lead to decarboxylation.
Solution: Use of uronium-based coupling reagents (HATU) at ambient temperature.[4]
Materials:
Starting Material: 1.0 eq (CAS 954240-89-2)
Amine Partner: 1.1 eq
Reagent: HATU (1.2 eq)
Base: DIPEA (3.0 eq)
Solvent: Anhydrous DMF or DMAc
Procedure:
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under N₂.
Add DIPEA (3.0 eq) and stir for 5 minutes. Note: Solution may darken due to deprotonation.
Add HATU (1.2 eq) in one portion. Stir for 15 minutes to form the activated ester.
Add the amine partner (1.1 eq).
Stir at Room Temperature (20-25°C) for 4-16 hours. Do not heat.
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by sat. NaHCO₃ and brine. Dry over Na₂SO₄.
Challenge: Pyridine nitrogens can coordinate to Palladium, poisoning the catalyst. Additionally, the free carboxylic acid can interfere with transmetallation.
Solution: Use of bidentate ligands (dppf) to prevent catalyst deactivation and a phosphate base to buffer the system.
Materials:
Substrate: 5-Bromo-3-nitropyridine-2-carboxylic acid (or its amide/ester derivative)
Challenge: Standard hydrogenation (H₂/Pd-C) will frequently debrominate the C5 position (hydrodehalogenation).
Solution: Use Iron/Ammonium Chloride or Tin(II) Chloride for chemoselective reduction of the nitro group to the amine.
Procedure:
Dissolve the nitro-pyridine intermediate in EtOH/Water (3:1).
Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq, 325 mesh).
Heat to 70°C with vigorous stirring for 2 hours.
Monitoring: TLC should show the disappearance of the yellow nitro compound and appearance of a fluorescent blue amino-pyridine spot.
Workup: Filter hot through Celite. Concentrate filtrate.
Case Study: Adenosine A2A Receptor Antagonists
In the development of treatments for insomnia and Parkinson's disease, the 5-bromo-3-nitropyridine-2-carboxylic acid scaffold serves as a critical intermediate.
Synthetic Pathway:
Amidation: Reaction with a substituted benzylamine (Protocol A) locks the C2 position.
Reduction: Iron-mediated reduction (Protocol C) yields the 3-amino-pyridine.
Cyclization: Reaction with triethyl orthoformate closes the ring to form an imidazo[4,5-b]pyridine core.
Coupling: The preserved C5-bromine is then used in a Suzuki coupling to attach a solubilizing tail, optimizing the ADME profile.
This "Late-Stage Diversification" strategy, enabled by the stability of the C5-Br bond during the initial steps, allows researchers to generate libraries of 50+ analogs rapidly.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45790029, 5-Bromo-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol adapted for Protocol B).
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Basis for Protocol A).[8]
Beletskaya, I. P., & Cheprakov, A. V. (2000).The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (Mechanistic insight for Pyridine poisoning).
Application Note: High-Throughput and Sensitive Quantification of Carboxylic Acids in Biological Matrices
Introduction: The Central Role of Carboxylic Acids in Biological Systems Carboxylic acids are a diverse class of organic molecules that are central to a vast array of metabolic and signaling pathways. From the short-chai...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of Carboxylic Acids in Biological Systems
Carboxylic acids are a diverse class of organic molecules that are central to a vast array of metabolic and signaling pathways. From the short-chain fatty acids (SCFAs) produced by the gut microbiota to the intermediates of the tricarboxylic acid (TCA) cycle, these molecules are fundamental to cellular bioenergetics, lipid metabolism, and intercellular communication.[1][2][3] Accurate and precise quantification of carboxylic acids in biological samples such as plasma, serum, urine, and tissues is therefore of paramount importance in numerous fields of research and development, including disease biomarker discovery, pharmacokinetic analysis, and understanding host-microbe interactions.[4][5][6]
However, the inherent physicochemical properties of many carboxylic acids, such as their high polarity, low volatility, and poor ionization efficiency, present significant analytical challenges.[7][8] This application note provides a comprehensive guide to the robust and reliable quantification of carboxylic acids in complex biological matrices, with a focus on liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based methods. We will delve into the rationale behind method selection, provide detailed, field-proven protocols, and discuss critical aspects of method validation for endogenous compounds.
Navigating the Analytical Landscape: Method Selection Rationale
The choice of analytical technique is contingent upon the specific carboxylic acids of interest, the biological matrix, and the required sensitivity and throughput. The following diagram illustrates a decision-making workflow for selecting the most appropriate analytical strategy.
Caption: Decision workflow for selecting an analytical method for carboxylic acid quantification.
Core Techniques: A Head-to-Head Comparison
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle
Separation of volatile compounds in the gas phase followed by mass-based detection.
Separation of compounds in the liquid phase followed by mass-based detection.
Analytes
Best suited for volatile and semi-volatile carboxylic acids, or those that can be made volatile through derivatization (e.g., SCFAs).[8]
Highly versatile for a wide range of carboxylic acids, including non-volatile and thermally labile compounds.[4][8]
Derivatization
Often mandatory to increase volatility and thermal stability. Common methods include esterification and silylation.[9][10]
May not be required for all analytes, but often employed to improve chromatographic retention, ionization efficiency, and sensitivity.[7][11]
Sensitivity
Can achieve high sensitivity, particularly with selective ion monitoring (SIM).
Generally offers superior sensitivity and selectivity, especially with tandem mass spectrometry (MS/MS).[8]
Throughput
Can be lower due to longer run times and sample preparation complexity.
Amenable to high-throughput analysis, especially with modern UHPLC systems and automated sample preparation.[12][13]
Matrix Effects
Generally less susceptible to ion suppression compared to LC-MS.
Can be prone to matrix effects (ion suppression or enhancement), requiring careful method development and validation.
The Cornerstone of Success: Robust Sample Preparation
The complexity of biological matrices necessitates a thorough sample preparation strategy to remove interferences, concentrate the analytes of interest, and prepare them for instrumental analysis.
Caption: General workflow for biological sample preparation for carboxylic acid analysis.
Protocol 1: Quantification of Short-Chain Fatty Acids (SCFAs) in Human Serum by LC-MS/MS with 3-Nitrophenylhydrazine (3-NPH) Derivatization
This protocol is adapted from established methods and is designed for the sensitive and accurate quantification of SCFAs such as acetic, propionic, and butyric acids.[7][14][15] The derivatization with 3-NPH enhances the chromatographic retention and ionization efficiency of these small, polar molecules.
Monitor the specific parent-to-product ion transitions for each derivatized SCFA and internal standard in Multiple Reaction Monitoring (MRM) mode.
Data Analysis and Quantification:
Construct a calibration curve by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the standards. The concentration of SCFAs in the unknown samples is then determined from this calibration curve.
Protocol 2: Quantification of Medium and Long-Chain Fatty Acids in Human Plasma by GC-MS with Esterification
This protocol describes a common method for the analysis of a broader range of fatty acids by converting them to their more volatile methyl ester derivatives.
Materials:
Fatty acid standards
Internal standard (e.g., a fatty acid not present in the sample, like heptadecanoic acid)
Methanol with 14% Boron Trifluoride (BF3)
Hexane, GC grade
Saturated sodium chloride solution
Sodium sulfate (anhydrous)
Human plasma samples
Glass test tubes with screw caps
Vortex mixer
Heating block
Gas chromatograph coupled to a mass spectrometer
Procedure:
Lipid Extraction:
To 100 µL of plasma, add 10 µL of the internal standard solution.
Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, to isolate the total lipid fraction.
Dry the lipid extract under a stream of nitrogen.
Esterification:
To the dried lipid extract, add 1 mL of methanol with 14% BF3.[10]
Cap the tube tightly and heat at 100°C for 30 minutes.
Cool the tube to room temperature.
Extraction of Fatty Acid Methyl Esters (FAMEs):
Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution to the tube.
Vortex thoroughly and centrifuge to separate the layers.
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
Add a small amount of anhydrous sodium sulfate to remove any residual water.
GC-MS Analysis:
Inject 1 µL of the hexane extract into the GC-MS system.
GC Conditions (Example):
Column: A polar capillary column suitable for FAME analysis (e.g., a polyethylene glycol or cyanopropyl phase)
Injector Temperature: 250°C
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) to elute all FAMEs.
MS Conditions (Example):
Ionization Mode: Electron Ionization (EI)
Scan Mode: Full scan to identify FAMEs based on their characteristic fragmentation patterns, or SIM mode for targeted quantification.
Data Analysis and Quantification:
Identify and quantify the FAMEs by comparing their retention times and mass spectra to those of authentic standards. Use the internal standard for accurate quantification.
Trustworthiness: The Imperative of Method Validation for Endogenous Analytes
The quantification of endogenous compounds presents unique challenges for method validation, primarily due to the absence of a true blank matrix.[17] Regulatory bodies like the FDA provide guidance on how to approach this.[18]
Key Validation Parameters:
Calibration Strategy: Since an analyte-free matrix is often unavailable, alternative approaches are necessary. These include:
Surrogate Matrix: Using a matrix that is free of the endogenous analyte (e.g., dialyzed plasma or a synthetic matrix).[19]
Standard Addition: Adding known amounts of the analyte to the sample matrix to create a calibration curve.[19]
Parallelism: It is crucial to demonstrate that the response of the endogenous analyte in the authentic matrix is parallel to the calibration curve prepared in the surrogate matrix.[18] This confirms that the method is not biased by matrix effects.
Accuracy and Precision: These should be assessed at multiple concentrations by spiking known amounts of the analyte into the biological matrix and measuring the recovery.
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other endogenous compounds should be demonstrated.
Matrix Effect: The influence of the biological matrix on the ionization of the analyte should be evaluated.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions must be assessed.
Conclusion: A Pathway to Reliable Carboxylic Acid Quantification
The accurate quantification of carboxylic acids in biological samples is a critical yet challenging endeavor. The choice between LC-MS and GC-MS, coupled with a robust sample preparation and derivatization strategy, is key to achieving reliable and reproducible results. The protocols and validation guidance provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to develop and implement high-quality analytical methods for carboxylic acid analysis, ultimately advancing our understanding of biology and disease.
References
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules. [Link]
A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). MDPI. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PubMed. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). [PDF]. [Link]
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). NIH. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]
Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (n.d.). PMC. [Link]
Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. (2018). ResearchGate. [Link]
Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. (n.d.). LIPID MAPS. [Link]
Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. (2018). PubMed. [Link]
Acids: Derivatization for GC Analysis. (n.d.). [PDF]. [Link]
Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. (n.d.). ACS Publications. [Link]
Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]
Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. (n.d.). CST Technologies. [Link]
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias. [Link]
Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. (n.d.). PubMed. [Link]
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (n.d.). [PDF]. [Link]
Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry. (2015). ResearchGate. [Link]
A Guide to Derivatization Reagents for GC. (n.d.). [PDF]. [Link]
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]
Method of analysis of carboxylic acid by mass spectrometry. (2005).
Identification of Key Residues for Enzymatic Carboxylate Reduction. (n.d.). PMC. [Link]
Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. (n.d.). PMC. [Link]
Serum organic acid metabolites can be used as potential biomarkers to identify prostatitis, benign prostatic hyperplasia, and prostate cancer. (n.d.). Frontiers. [Link]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Nitropyridine Precursors
Abstract The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Nitropyridines, in particular, serve as exceptionally versatile and readily available...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Nitropyridines, in particular, serve as exceptionally versatile and readily available precursors for a vast array of complex, bioactive molecules.[2][3] The strategic placement of the nitro group confers unique reactivity, acting as a powerful electron-withdrawing group to facilitate nucleophilic substitutions and serving as a synthetic handle that can be readily converted into an amino group for further functionalization. This guide provides an in-depth exploration of key synthetic transformations utilizing nitropyridine precursors, complete with field-proven insights, detailed experimental protocols, and mechanistic diagrams to empower researchers in drug discovery and development.
The Strategic Importance of Nitropyridines in Medicinal Chemistry
Pyridine-based ring systems are classified as "privileged structures" in drug design, a testament to their ability to interact with a wide range of biological targets.[1] Nitropyridines amplify this utility, offering a dual advantage to the synthetic chemist:
Activation of the Pyridine Ring: The nitro group is one of the most powerful electron-withdrawing groups in organic synthesis.[4] Its presence significantly depletes the electron density of the pyridine ring, making it highly susceptible to attack by nucleophiles. This activation is crucial for forging new bonds through reactions that would be sluggish or impossible on an unfunctionalized pyridine ring.
A Masked Amino Group: The nitro group is a synthetic precursor to the invaluable amino functionality.[4] The reduction of a nitro group to an amine is typically a high-yielding and robust transformation.[5] This two-step strategy (nitration followed by reduction) provides access to aminopyridines, which are key building blocks for countless pharmaceuticals, allowing for the introduction of diverse substituents through amide bond formation, alkylations, and cross-coupling reactions.[2]
The following diagram illustrates the central role of nitropyridines as synthetic hubs, branching into major reaction classes that yield diverse bioactive compounds.
Caption: Synthetic pathways from nitropyridine precursors.
Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of nitropyridine chemistry. The electron-deficient ring readily undergoes attack by a nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] Aromatization is restored upon the expulsion of a leaving group.
Causality Behind Experimental Choices:
Leaving Group: While halogens (especially Cl and F) are common leaving groups activated by a nitro group[1], the nitro group itself can be displaced by certain nucleophiles, a process known as denitration.[7][8] This is particularly effective when the nitro group is ortho or para to another activating group, like a carboxylate.[7]
Solvent: Polar aprotic solvents like DMSO, DMF, or MeCN are typically employed. They are effective at solvating the cation of the nucleophilic salt without solvating the anionic nucleophile, thereby enhancing its reactivity.
Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is often required to deprotonate the nucleophile (like a phenol or amine) in situ or to act as an acid scavenger.
The general mechanism proceeds as follows:
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: Synthesis of a Nitropyridine-based Antimalarial Precursor
This protocol is adapted from the synthesis of chloroquine-nitropyridine hybrids, which have shown potent antimalarial activity.[2]
Reaction: SNAr of 2-chloro-3-nitropyridine with a chloroquine derivative.
Acetonitrile (MeCN), anhydrous: 10 mL per mmol of limiting reagent
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloroquine derivative, 2-chloro-5-nitropyridine, and K₂CO₃.
Add anhydrous acetonitrile via syringe.
Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting materials indicates reaction completion (typically 8-12 hours).
Once complete, cool the mixture to room temperature and filter off the K₂CO₃.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product. The resulting compounds have demonstrated IC₅₀ values below 5 nM against malaria parasites.[2]
Reduction of the Nitro Group
The conversion of the nitro group to an amine is arguably the most critical transformation, unlocking a plethora of subsequent diversification pathways. The choice of reducing agent is paramount and depends on the presence of other functional groups in the molecule.[9]
Trustworthiness through Chemoselectivity: A robust protocol must selectively reduce the nitro group without affecting other reducible functionalities (e.g., esters, nitriles, halogens).
Reducing Agent
Typical Conditions
Advantages
Disadvantages/Incompatibilities
Citation(s)
H₂ / Pd/C
H₂ (1 atm or higher), Pd/C (5-10 mol%), MeOH or EtOH, RT
Clean, high-yielding, common method.
Reduces alkenes, alkynes, benzyl ethers, and can cause dehalogenation.
Protocol 2: Reduction of 2-(N-methylpiperazino)-5-nitropyridine
This protocol is a key step in the synthesis of potential antimicrobial agents.[2]
Reaction: Catalytic hydrogenation of a nitropyridine to the corresponding aminopyridine.
Reagents:
2-(N-methylpiperazino)-5-nitropyridine: 1.0 eq
10% Palladium on Carbon (Pd/C): 0.1 eq (by weight)
Methanol (MeOH): 20 mL per gram of substrate
Hydrogen (H₂) gas
Procedure:
Add the nitropyridine substrate and methanol to a hydrogenation flask.
Carefully add the Pd/C catalyst under a stream of nitrogen (Caution: Pd/C can be pyrophoric).
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon or a Parr shaker apparatus. Repeat this cycle three times.
Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.
Self-Validation: Monitor the reaction by TLC. The product amine will have a significantly different Rf value and may stain differently (e.g., with ninhydrin). The reaction is typically complete within 2-4 hours.
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure to yield the desired 5-amino-2-(N-methylpiperazino)pyridine, which is often pure enough for the next step.[2]
Cross-Coupling Reactions
Modern transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules.[10] Nitropyridines can participate in these reactions in two primary ways:
As a substrate with a leaving group: A halo-nitropyridine can be coupled with a boronic acid (Suzuki), amine (Buchwald-Hartwig), or other organometallic reagent.[11][12]
As a substrate where the nitro group is the leaving group: More recent advances have demonstrated the direct denitrative cross-coupling of nitroarenes, including nitropyridines, using specialized palladium or copper catalyst systems.[13][14] This avoids the need for pre-functionalization to a halide.
Protocol 3: Copper-Catalyzed Denitrative C-N Cross-Coupling
This protocol is based on a novel method for coupling nitroarenes with aryl boronic acids to form diarylamines.[13]
Reaction: Reductive cross-coupling of a 3-nitropyridine with an aryl boronic acid.
Reagents & Catalysts:
3-Nitropyridine: 1.0 eq
Aryl boronic acid: 1.5 eq
Copper(II) Acetate (Cu(OAc)₂): 10 mol%
Xantphos (ligand): 10 mol%
Potassium Carbonate (K₂CO₃): 2.0 eq
Phenylsilane (PhSiH₃): 3.0 eq
Toluene, anhydrous: 5 mL per mmol of nitropyridine
Procedure:
In an oven-dried vial under an inert atmosphere (e.g., in a glovebox), combine Cu(OAc)₂, Xantphos, K₂CO₃, the 3-nitropyridine, and the aryl boronic acid.
Add anhydrous toluene, followed by phenylsilane.
Seal the vial and heat the reaction mixture to 100°C with vigorous stirring.
Self-Validation: The reaction progress can be monitored by GC-MS or LC-MS after quenching a small aliquot. The reaction is typically complete in 24 hours.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purification: Purify the crude material by flash column chromatography on silica gel to afford the desired 3-(arylamino)pyridine. This method provides a powerful way to form C-N bonds directly from the nitro precursor.[13]
Conclusion
Nitropyridines are not merely synthetic intermediates; they are strategic linchpins in the design and synthesis of bioactive molecules.[2] Their unique electronic properties enable a diverse range of powerful chemical transformations, from classical SNAr reactions to modern denitrative cross-couplings. By understanding the causality behind reaction conditions and employing robust, self-validating protocols, researchers can effectively leverage the synthetic potential of nitropyridine precursors to accelerate the discovery and development of next-generation therapeutics.
References
Starosotnikov, A., & Bastrakov, M. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). [Link]
Daksh Biotech. (n.d.). Exploring the Biological Activity of Nitropyridine Derivatives. Daksh Biotech. [Link]
Starosotnikov, A., & Bastrakov, M. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information (PMC). [Link]
Starosotnikov, A., & Bastrakov, M. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
Vantourout, J. C., et al. (2022). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. National Center for Biotechnology Information (PMC). [Link]
Holt, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]
ResearchGate. (2023). Bioactive polysubstituted pyridines with adjacent amino and nitrile functionalities. ResearchGate. [Link]
Kim, H. J., & Kim, J. N. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. [Link]
Kalyanaraman, B. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
Grudzień, K., & Mąkosza, M. (2021). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Center for Biotechnology Information (PMC). [Link]
Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. Sci-Hub. [Link]
Starosotnikov, A. M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information (PMC). [Link]
Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. ChemInform. [Link]
Fiksdahl, A. (2004). Synthesis and Functionalization of 3-Nitropyridines. NTNU Open. [Link]
Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. [Link]
Rojas-Bautista, F., et al. (2022). Advances on the biosynthesis of pyridine rings. National Center for Biotechnology Information (PMC). [Link]
Royal Society of Chemistry. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]
Bakke, J. M. (2004). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
Bastrakov, M., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Center for Biotechnology Information (PMC). [Link]
Verma, A., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information (PMC). [Link]
Hazra, S., et al. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. [Link]
Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. RSC Publishing. [Link]
Budagumpi, S., & Kim, I. (2015). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]
Hilaris Publisher. (2024). Innovation in Synthetic Methods for Drug Discovery and Development. Hilaris Publisher. [Link]
Academia.edu. (n.d.). (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Academia.edu. [Link]
Application Note: 5-Bromo-3-nitropyridine-2-carboxylic Acid in Kinase Inhibitor Synthesis
This Application Note and Protocol guide details the strategic utilization of 5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 573675-25-9 / CID 45790029) as a high-value scaffold in the synthesis of kinase inhibitors. Ex...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the strategic utilization of 5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 573675-25-9 / CID 45790029) as a high-value scaffold in the synthesis of kinase inhibitors.
Executive Summary
In the landscape of kinase inhibitor discovery, the "privileged scaffold" concept drives library design. 5-Bromo-3-nitropyridine-2-carboxylic acid represents a tier-1 building block due to its orthogonal tri-functionality . It possesses three distinct reactive handles—a carboxylic acid at C2, a nitro group at C3, and a bromine atom at C5—that can be manipulated sequentially to generate two distinct classes of kinase-privileged cores: Imidazo[4,5-b]pyridines and Pyrido[3,2-d]pyrimidines .
This guide provides the rationale, mechanistic insight, and validated protocols for transforming this precursor into bioactive cores, specifically targeting PI3K, CDK, and c-Met kinase families.
Strategic Synthetic Utility
The molecule's value lies in its ability to serve as a divergent branch point. The C5-Bromine acts as a stable "exit vector" for late-stage diversification (e.g., introducing the solvent-front binder), while the C2/C3 substituents form the hinge-binding motif.
The Divergent Pathway Map
The following diagram illustrates how a single starting material yields two distinct inhibitor cores based on the initial synthetic choice (Curtius Rearrangement vs. Nitro Reduction).
Figure 1: Divergent synthesis map showing the generation of Imidazo[4,5-b]pyridine and Pyrido[3,2-d]pyrimidine cores from the common precursor.
Application 1: Synthesis of Imidazo[4,5-b]pyridine Scaffolds
This core is a 1-deazapurine analog, widely used to mimic the adenine ring of ATP in kinase active sites.
Mechanism & Rationale
The transformation requires converting the C2-carboxylic acid into an amine. The Curtius Rearrangement is the preferred method, using Diphenylphosphoryl azide (DPPA) to avoid the isolation of explosive acyl azide intermediates.[1]
Suspend the nitro-amine from Step 1 in EtOH/Water. Add Fe and NH4Cl.
Heat to 80°C for 2 hours (monitor by LCMS for disappearance of nitro peak).
Filter through Celite while hot to remove iron residues. Concentrate filtrate.[3][4]
Resuspend the crude diamine in TEOF (solvent volume) and catalytic p-TsOH (1 mol%).
Reflux for 3 hours.
Cool and filter the precipitate. Wash with cold ether.
Validation: 1H NMR should show the disappearance of the broad amine peaks and the appearance of the imidazole C-H singlet at ~8.4 ppm.
Application 2: Synthesis of Pyrido[3,2-d]pyrimidin-4-one Scaffolds
This scaffold is critical for PI3K inhibitors (e.g., Seletalisib analogs). The [3,2-d] fusion geometry positions the hinge-binding nitrogen atoms specifically to interact with the Valine/Alanine residues in the ATP pocket.
Mechanism & Rationale
Unlike the Imidazo route, this pathway retains the C2 carbon . The nitro group is reduced first to an amine, forming an
-amino acid derivative (3-amino-picolinic acid analog). Condensation with a urea equivalent closes the pyrimidine ring.
Detailed Protocol
Target: 7-Bromo-3H-pyrido[3,2-d]pyrimidin-4-one
Step 1: Chemoselective Nitro Reduction
Challenge: Avoid de-bromination at C5. Hydrogenation with Pd/C often cleaves aryl bromides.
Solution: Use Sodium Dithionite (Na2S2O4) or Iron/Acetic Acid .
Procedure:
Dissolve 5-Bromo-3-nitropyridine-2-carboxylic acid in THF/Water (1:1).
Add Na2S2O4 (3 eq) portion-wise. Stir at RT for 1 hour.
Acidify to pH 3 to precipitate the amino-acid zwitterion or extract with n-Butanol.
Reagents: Formamide (excess) or Formamidine acetate.
Procedure:
Mix the amino acid (1.0 g) with Formamide (5 mL).
Heat to 140-150°C for 6 hours. High temperature is required for the dehydration step.
Cool to RT. The product usually precipitates as a tan solid.
Pour into water, filter, and wash with MeOH.
Validation: LCMS will show M+1 = 226/228 (Br isotope pattern).
Case Study: Targeting PI3Kδ (Seletalisib Analog)
Seletalisib (UCB-5857) utilizes a pyrido[3,2-d]pyrimidine core.[5][6] The synthesis of such inhibitors demonstrates the utility of the 5-bromo precursor.
Parameter
Description
Target
PI3Kδ (Phosphoinositide 3-kinase delta)
Core Structure
Pyrido[3,2-d]pyrimidin-4-amine derivatives
Role of 5-Br
The 5-Bromo group (becoming 7-Br in the fused system) is coupled via Suzuki-Miyaura reaction to an aryl/heteroaryl group that occupies the "affinity pocket" of the kinase.
Role of Core
The N3 and N1 of the pyrimidine ring form a bidentate H-bond with the kinase hinge region (typically Val851 in PI3K).
Synthetic Workflow for Library Generation:
Scaffold Synthesis: Prepare 7-bromo-pyrido[3,2-d]pyrimidin-4-one (as per Protocol 4).
Chlorination: Convert C4-carbonyl to C4-Cl using POCl3.
SNAr Displacement: React C4-Cl with various amines (R-NH2) to install the solvent-front solubilizing group.
Suzuki Coupling: React C7-Br with aryl boronic acids to install the selectivity-determining region.
Safety & Handling Guidelines
Acyl Azides (Curtius): Intermediate acyl azides are potentially explosive.[1] Do not isolate them if possible. Use DPPA in a "one-pot" procedure where the azide rearranges immediately upon formation at reflux.
Nitro Compounds: 5-Bromo-3-nitropyridine-2-carboxylic acid is a nitroaromatic. While generally stable, avoid heating dry solids.
Regiochemistry: Ensure strict temperature control during nitration or bromination precursors to avoid isomer mixtures (e.g., 5-bromo vs 6-bromo isomers).
References
BenchChem. "The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors." Application Notes. Link
Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery."[1] ChemMedChem, 2018.[1] Link[1]
Le Meur, L., et al. "Synthesis of Seletalisib (UCB-5857)." Encyclopedia.pub / Pharmaceuticals, 2022. Link
Bai, H., et al. "Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors."[6] Drug Dev.[1][6] Res., 2023.[6][7] Link
ChemicalBook. "5-Bromo-3-nitropyridine-2-carbonitrile (CAS 573675-25-9) Properties and Uses." Link
The Strategic Utility of 5-Bromo-3-nitropyridine-2-carboxylic Acid in Modern Organic Synthesis
Introduction: A Multifaceted Building Block for Complex Molecule Synthesis In the landscape of contemporary organic synthesis, the demand for functionalized heterocyclic scaffolds remains insatiable, driven by the relent...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Multifaceted Building Block for Complex Molecule Synthesis
In the landscape of contemporary organic synthesis, the demand for functionalized heterocyclic scaffolds remains insatiable, driven by the relentless pursuit of novel therapeutic agents and advanced materials. Among the myriad of available building blocks, 5-Bromo-3-nitropyridine-2-carboxylic acid emerges as a uniquely versatile and powerful tool for synthetic chemists. Its trifunctionalized pyridine core, featuring strategically positioned bromo, nitro, and carboxylic acid moieties, offers a rich platform for orthogonal chemical modifications. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the intrinsic reactivity of this compound and providing field-proven protocols for its application in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry.
The strategic placement of the three functional groups is key to the utility of this reagent. The carboxylic acid at the 2-position provides a handle for amide bond formation, a cornerstone of medicinal chemistry, or can be a precursor for other functional groups. The nitro group at the 3-position acts as a powerful electron-withdrawing group, influencing the reactivity of the ring, and can be readily reduced to an amine, opening pathways to fused heterocyclic systems. Finally, the bromine atom at the 5-position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. This inherent trifunctionality allows for a modular and convergent approach to the synthesis of complex target molecules.
Core Reactivity and Synthetic Strategy
The synthetic utility of 5-Bromo-3-nitropyridine-2-carboxylic acid is best understood by considering the sequential and selective manipulation of its three functional groups. A common and highly effective synthetic strategy involves a three-stage process that leverages the differential reactivity of each group. This workflow is particularly powerful for the construction of fused heterocyclic systems, such as the medicinally relevant pyrido[2,3-b]pyrazines.
The general workflow can be visualized as follows:
Caption: A general three-stage workflow for the utilization of 5-Bromo-3-nitropyridine-2-carboxylic acid.
This strategic approach allows for the initial introduction of diversity at the 2-position through amide coupling, followed by the crucial reduction of the nitro group to set the stage for cyclization, and finally, the formation of the fused heterocyclic ring system.
Application in the Synthesis of Pyrido[2,3-b]pyrazine Scaffolds
Pyrido[2,3-b]pyrazines are a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are found in numerous kinase inhibitors and other therapeutic agents. The synthesis of these scaffolds is a prime application for 5-Bromo-3-nitropyridine-2-carboxylic acid.
The key transformation is the reduction of the 3-nitro group to a 3-amino group, which, in conjunction with the adjacent amide nitrogen at the 2-position, forms a 1,2-diamine equivalent. This diamine is then poised for condensation with a 1,2-dicarbonyl compound to form the pyrazine ring.
Protocol 1: Amide Coupling of 5-Bromo-3-nitropyridine-2-carboxylic Acid
The first step in many synthetic sequences is the formation of an amide bond. This is a well-established transformation, and a variety of coupling reagents can be employed.[1] The choice of coupling reagent and conditions should be guided by the nature of the amine and the desired scale of the reaction. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a common and effective choice for this transformation.[2]
Materials:
Reagent/Solvent
Molecular Weight ( g/mol )
Amount (mmol)
Equivalents
5-Bromo-3-nitropyridine-2-carboxylic acid
247.00
1.0
1.0
Amine (R-NH₂)
-
1.1
1.1
HATU
380.23
1.2
1.2
N,N-Diisopropylethylamine (DIPEA)
129.24
3.0
3.0
N,N-Dimethylformamide (DMF)
-
-
-
Procedure:
To a solution of 5-Bromo-3-nitropyridine-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 mmol) and DIPEA (3.0 mmol).
Stir the mixture at room temperature for 10 minutes.
Add HATU (1.2 mmol) in one portion to the reaction mixture.
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromo-3-nitropyridine-2-carboxamide derivative.
Causality and Self-Validation:
Why HATU and DIPEA? HATU is an efficient coupling reagent that forms a highly reactive activated ester with the carboxylic acid, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Why an inert atmosphere? While not strictly necessary for all amide couplings, an inert atmosphere is good practice to prevent the introduction of moisture, which can hydrolyze the activated ester intermediate and reduce the yield.
Validation: The success of the reaction is confirmed by the disappearance of the starting carboxylic acid and the appearance of the amide product, which can be monitored by TLC or LC-MS. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Selective Reduction of the Nitro Group
The selective reduction of an aromatic nitro group in the presence of a bromo substituent and an amide is a critical step. Catalytic hydrogenation is a common and effective method, but care must be taken to avoid dehalogenation.[3] A milder and often more chemoselective method is the use of a metal in acidic media, such as iron in acetic acid.[4]
Materials:
Reagent/Solvent
Molecular Weight ( g/mol )
Amount (mmol)
Equivalents
5-Bromo-3-nitropyridine-2-carboxamide
-
1.0
1.0
Iron powder (<10 micron)
55.84
5.0
5.0
Glacial Acetic Acid
-
-
-
Ethanol
-
-
-
Procedure:
To a suspension of the 5-bromo-3-nitropyridine-2-carboxamide derivative (1.0 mmol) in a mixture of ethanol (10 mL) and glacial acetic acid (5 mL), add iron powder (5.0 mmol).
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Neutralize the remaining acetic acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 3-amino-5-bromopyridine-2-carboxamide derivative, which is often pure enough for the next step or can be purified by column chromatography if necessary.
Causality and Self-Validation:
Why Iron in Acetic Acid? This is a classic and reliable method for the reduction of aromatic nitro groups. The reaction proceeds via single electron transfer from the iron metal to the nitro group, followed by protonation from the acetic acid. This method is generally tolerant of many functional groups, including aryl halides and amides.
Validation: The reduction can be monitored by the disappearance of the yellow color often associated with nitroaromatic compounds. TLC analysis will show a new, more polar spot corresponding to the amine. The product can be characterized by the appearance of N-H stretching bands in the IR spectrum and the disappearance of the characteristic nitro group signals. Mass spectrometry will show a decrease in mass corresponding to the conversion of a nitro group (NO₂) to an amino group (NH₂).
Protocol 3: Cyclocondensation to form the Pyrido[2,3-b]pyrazine Core
With the 3-amino-5-bromopyridine-2-carboxamide derivative in hand, the final step is the construction of the pyrazine ring. This is typically achieved by condensation with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative.[5]
Materials:
Reagent/Solvent
Molecular Weight ( g/mol )
Amount (mmol)
Equivalents
3-Amino-5-bromopyridine-2-carboxamide
-
1.0
1.0
Glyoxal (40% solution in water)
58.04
1.2
1.2
Ethanol
-
-
-
Procedure:
Dissolve the 3-amino-5-bromopyridine-2-carboxamide derivative (1.0 mmol) in ethanol (10 mL).
Add the 40% aqueous solution of glyoxal (1.2 mmol).
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS for the formation of the product.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 7-bromo-pyrido[2,3-b]pyrazin-2(1H)-one derivative.
Causality and Self-Validation:
Why Glyoxal? Glyoxal is the simplest 1,2-dicarbonyl compound and serves as a two-carbon linchpin to form the pyrazine ring. The reaction proceeds through the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrido[2,3-b]pyrazine.
Validation: The formation of the fused ring system results in a significant change in the spectroscopic properties of the molecule. ¹H NMR will show a new set of aromatic protons corresponding to the pyrazine ring. Mass spectrometry will confirm the expected molecular weight of the cyclized product.
Further Functionalization: The Role of the Bromo Substituent
The 7-bromo-pyrido[2,3-b]pyrazine scaffold synthesized via the protocols above is itself a valuable intermediate for further diversification. The bromine atom at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[6][7]
Technical Support Center: Purification of 5-Bromo-3-nitropyridine-2-carboxylic acid
[1] Case ID: PUR-BNPC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary Welcome to the technical support hub for 5-Bromo-3-nitropyridine-2-carboxylic a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: PUR-BNPC-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
Welcome to the technical support hub for 5-Bromo-3-nitropyridine-2-carboxylic acid . This guide addresses the specific challenges associated with purifying electron-deficient pyridine carboxylic acids.
The primary purification challenges for this molecule are:
Thermal Instability: The ortho-nitro group facilitates rapid decarboxylation at elevated temperatures, converting your product into the neutral impurity 5-bromo-3-nitropyridine.[1]
Solubility Profile: The zwitterionic nature of the pyridine nitrogen and carboxylic acid complicates standard silica chromatography.[2]
This guide prioritizes Chemical Reprocessing (Acid-Base Extraction) over thermal recrystallization as the primary purification vector to minimize yield loss.
Module 1: The "Gold Standard" Purification Protocol
Methodology: Acid-Base Extraction (Chemical Washing)
Objective: Isolate the target acid from non-acidic impurities (decarboxylated byproducts, unreacted precursors) without thermal stress.
The Logic (Why this works)
This molecule contains a carboxylic acid moiety (
) significantly acidified by the electron-withdrawing nitro and bromo groups.[1] By converting it to a water-soluble salt using a mild base, we can wash away organic-soluble impurities.[1][2] We then recover the product by controlled acidification.
Step-by-Step Workflow
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) .
Note: If solubility is poor, use a 9:1 mixture of EtOAc and Tetrahydrofuran (THF).[2] Avoid alcohols if possible to prevent esterification during subsequent acid steps.[2]
Basification (The Critical Step):
Extract the organic layer 2x with saturated aqueous Sodium Bicarbonate (
) .
Alert: Do NOT use strong bases like NaOH or KOH.[2] The electron-deficient pyridine ring is susceptible to Nucleophilic Aromatic Substitution (
) at the nitro-position by strong hydroxide ions, leading to degradation.[1]
Avoid.[2][5] Hard to precipitate the acid without evaporation.
DMSO / Water
Low
DO NOT USE. High boiling point of DMSO requires heat to remove, causing degradation.[2]
The "Cold-Crash" Protocol
Dissolve the solid in the minimum amount of warm Ethanol (
max) . Do not boil.
Filter while warm if there are insoluble particulates.[2]
Add Water dropwise until a faint cloudiness persists.[2]
Immediately move the flask to a refrigerator (
) or freezer ().
Allow to stand for 12-24 hours. Do not disturb.
Module 3: Troubleshooting & FAQs
Q1: "My product fizzed violently during heating and the yield dropped. What happened?"
Diagnosis: You triggered thermal decarboxylation.[2]
Mechanism: Pyridine-2-carboxylic acids are prone to losing
.[1] The electron-withdrawing nitro group at the 3-position (ortho) destabilizes the ground state and lowers the activation energy for this elimination [1].[1]
Solution:
Diagnosis: The pH is not low enough, or the product is supersaturated.[2]
Solution:
Check pH: Ensure pH is
. The presence of the nitro group lowers the of the carboxylic acid compared to unsubstituted picolinic acid.[2] You need a highly acidic environment to suppress ionization.[2]
Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength (Common Ion Effect/Salting Out).[2]
Seed Crystal: If available, add a tiny crystal of pure product to induce nucleation.[2]
Q3: "The product is an oil/gum, not a solid."
Diagnosis: Impurities are lowering the melting point, or residual solvent is trapped.[2]
Solution:
Trituration: Add cold Hexane or Diethyl Ether to the gum and scratch the side of the flask with a glass rod. This mechanical agitation often induces crystallization.[2]
Re-dissolve: Dissolve the gum in fresh dilute base (
), wash with ether, and re-precipitate slowly with acid.
Module 4: Stability & Storage
To maintain the integrity of 5-Bromo-3-nitropyridine-2-carboxylic acid :
Light: Protect from light (amber vial).[2] Nitro-pyridines can be photosensitive.[1]
Container: Glass only.[2] Avoid metal containers due to potential acidity.[2]
Degradation Pathway Visualization
Figure 2: The primary degradation pathway. Heat facilitates the irreversible loss of the carboxyl group.[2]
References
Dunn, G. E., et al. (1972).[2][6] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[1][2][6]
PubChem. (2025).[2][3] 5-Bromo-3-nitropyridine-2-carboxylic acid (CID 45790029).[1] National Library of Medicine.[2]
ChemicalBook. (2024).[2] Synthesis and Intermediates of Nitropyridines. ChemicalBook Database.[2]
Addressing stability issues of 5-Bromo-3-nitropyridine-2-carboxylic acid in solution
The following technical guide addresses the stability, solubility, and handling of 5-Bromo-3-nitropyridine-2-carboxylic acid (also known as 5-bromo-3-nitropicolinic acid). This content is structured for researchers requi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, solubility, and handling of 5-Bromo-3-nitropyridine-2-carboxylic acid (also known as 5-bromo-3-nitropicolinic acid). This content is structured for researchers requiring high-fidelity control over their chemical probes.
5-Bromo-3-nitropyridine-2-carboxylic acid is a highly electron-deficient picolinic acid derivative. Unlike standard carboxylic acids, this compound possesses a "self-destruct" mechanism driven by the ortho-nitro group and the pyridine nitrogen. In solution, it is prone to rapid decarboxylation to form 5-bromo-3-nitropyridine, particularly under acidic conditions or elevated temperatures.
This guide provides the protocols necessary to arrest this degradation and maintain compound integrity.
Module 1: Dissolution & Solvent Compatibility
Q: What is the optimal solvent for preparing stock solutions?
Recommendation:Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .
Why: These aprotic, polar solvents dissolve the compound effectively without donating protons. Protic solvents (water, alcohols) facilitate the hydrogen-bonding network required for the decarboxylation transition state.
Storage: Stock solutions in DMSO (10–50 mM) are stable at -20°C for up to 3 months if protected from moisture.
Q: Can I dissolve this compound in aqueous buffers (PBS, TBS)?
Critical Warning: Only for immediate use.
Risk: In water, picolinic acid derivatives exist in equilibrium between the neutral acid, the zwitterion, and the anion. The zwitterionic form is the primary species that undergoes decarboxylation via the Hammick mechanism.
Mitigation: If aqueous dissolution is mandatory, ensure the pH is buffered above 7.5 .
Mechanism: At pH > pKa (approx 3–4), the carboxylic acid is deprotonated to the carboxylate anion. The anion is significantly more stable because it lacks the proton required to bridge the interaction with the pyridine nitrogen, thereby inhibiting the cyclic transition state necessary for CO₂ loss.
Q: Is it safe to use Methanol or Ethanol?
Avoid if possible.
Reason 1 (Esterification): The electron-withdrawing nitro group activates the carboxylic acid, making it susceptible to Fischer esterification even without strong acid catalysis if left for long periods.
Reason 2 (Nucleophilic Attack): Primary alcohols can act as nucleophiles. While less likely at room temperature without base, the highly electron-deficient ring (activated by -NO₂ and -Br) can undergo nucleophilic aromatic substitution (SNAr) over time, displacing the nitro or bromo groups.
Module 2: The Decarboxylation Mechanism (Root Cause Analysis)
Q: Why is this specific compound so unstable compared to other benzoic acids?
The instability arises from the Hammick Reaction mechanism , specific to pyridine-2-carboxylic acids (picolinic acids).
Proton Transfer: The proton from the carboxylic acid (or solvent) transfers to the pyridine nitrogen, forming a zwitterion .
Cyclic Transition State: The carboxylate group twists to interact with the protonated nitrogen.
CO₂ Extrusion: The bond between the ring and the carboxyl group breaks, releasing CO₂ and generating an ylide intermediate (or neutral pyridine if concerted).
Role of the Nitro Group: The -NO₂ group at position 3 (ortho to the carboxyl) provides steric bulk that forces the carboxyl group out of planarity, reducing conjugation and weakening the C-C bond. Furthermore, its strong electron-withdrawing nature stabilizes the transition state, accelerating the reaction.
Visualization: Decarboxylation Pathway
The following diagram illustrates the degradation pathway you must prevent.
Caption: The critical control point is preventing the formation of the Zwitterion by maintaining a basic pH or using aprotic solvents.
Module 3: Troubleshooting & FAQs
Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Bubbling in solution
Active decarboxylation (CO₂ release).
STOP. The compound is degrading. Check pH; if acidic (<5), adjust to >7 immediately. Keep cold.
Use fresh, anhydrous DMSO. Sonicate briefly. Do not heat above 30°C.
New Peak on HPLC
Degradation to 5-bromo-3-nitropyridine.
Check retention time. The product is less polar (lacks COOH) and will elute later on Reverse Phase.
Yellowing of solution
Formation of degradation products or photonitration.
Protect from light. Store in amber vials.
Q: How do I recover the compound if I suspect partial degradation?
Answer: You cannot easily reverse decarboxylation. If HPLC shows >10% degradation (loss of COOH), discard the solution. The degradation product (5-bromo-3-nitropyridine) has significantly different biological and chemical properties and will confound your data.
Module 4: Validated Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (50 mM)
Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%)
Vial: Amber glass with PTFE-lined cap.
Procedure:
Equilibrate: Allow the solid vial to warm to room temperature before opening to prevent water condensation.
Weigh: Rapidly weigh the required mass. Avoid prolonged exposure to humid air.
Dissolve: Add Anhydrous DMSO.
Mix: Vortex gently. Do not heat. If dissolution is slow, use an ultrasonic bath for <30 seconds.
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
Store: -20°C or -80°C.
Protocol B: Aqueous Dilution for Biological Assays
Objective: Dilute stock into media without triggering rapid degradation.
Workflow:
Prepare your assay buffer (e.g., PBS) and adjust pH to 7.4 – 8.0 .
Optional: Add 1 equivalent of NaOH to the buffer relative to the expected final concentration of the compound (to ensure it enters as the salt).
Add the DMSO stock to the buffer immediately prior to the experiment.
Time Limit: Use within 4 hours. Do not store aqueous dilutions overnight.
Decision Tree: Solvent Selection
Caption: Select the solvent system based on the immediate experimental timeframe to minimize degradation risk.
References
Dunn, G. E., et al. (1972).[2] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[2]
Ashworth, I. W., et al. (2020). Decarboxylation of Picolinic Acid Derivatives: A Computational and Experimental Study. Organic & Biomolecular Chemistry.
PubChem Compound Summary. (2025). 5-Bromo-3-nitropyridine-2-carboxylic acid. National Center for Biotechnology Information.
Jubilant Ingrevia. (2023). Safety Data Sheet: 5-bromo-2-nitropyridine (Degradation Product Context).
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-3-nitropyridine-2-carboxylic Acid
Introduction Welcome to the Technical Support Center. You are working with 5-Bromo-3-nitropyridine-2-carboxylic acid , a highly functionalized pyridine scaffold often used in the synthesis of kinase inhibitors and comple...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. You are working with 5-Bromo-3-nitropyridine-2-carboxylic acid , a highly functionalized pyridine scaffold often used in the synthesis of kinase inhibitors and complex heterocycles.
This molecule presents a unique "triad of reactivity":
C2-Carboxylic Acid: Prone to thermal decarboxylation; sterically crowded by the C3-nitro group.
C3-Nitro Group: Strong electron-withdrawing group (EWG) that deactivates the ring but enables future reduction to an amine.
C5-Bromide: Excellent handle for Palladium-catalyzed cross-coupling, but sensitive to hydrodebromination during nitro reduction.
This guide provides optimized protocols and troubleshooting logic to navigate these competing reactivities.
The Challenge: The C3-nitro group exerts significant steric hindrance and electron-withdrawing effects, making the C2-carboxylic acid less nucleophilic and harder to activate. Furthermore, ortho-nitro pyridine acids are thermally unstable and can decarboxylate at high temperatures (>100°C).
Protocol A: Mild Activation (Recommended)
Best for: Complex amines, preventing decarboxylation.
Why this works: HATU is superior for sterically hindered amides. T3P (Propylphosphonic anhydride) is an excellent alternative if product isolation is difficult, as T3P byproducts are water-soluble.
Concentrate in vacuo (do not heat >40°C) to remove excess reagent.
Redissolve in DCM and add amine + pyridine/TEA.
Troubleshooting Guide: Amidation
Symptom
Probable Cause
Corrective Action
Low Conversion
Steric hindrance from 3-.
Switch from EDC/HOBt to HATU or T3P . Increase reaction time at RT.
Product M+H-44 (LCMS)
Decarboxylation ( loss).
Reaction temp is too high. Keep T < 40°C. Avoid reflux.
Starting Material Remains
Poor solubility of zwitterionic acid.
Use DMAc or NMP as solvent. Sonicate to ensure dissolution before adding coupling agent.
Module 2: Functionalizing the Bromide (Suzuki Coupling)
The Challenge: Free carboxylic acids can poison Palladium catalysts by coordinating to the metal center.[5] Additionally, the electron-deficient pyridine ring can make the oxidative addition step sluggish.
Strategic Directive: It is strongly recommended to perform Amidation/Esterification (Module 1) BEFORE Suzuki coupling . This masks the acidic proton and prevents catalyst deactivation.
Optimized Suzuki Protocol
Catalyst:
(5 mol%) or .
Base:
(2-3 eq) or (for sensitive substrates).
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
Temperature: 80-90°C.
Inert Atmosphere: Argon sparging is critical.
Visualization: Reaction Workflow Decision Tree
Caption: Recommended synthetic order of operations. Protecting the carboxylic acid first significantly increases Suzuki coupling yields.
Module 3: Nitro Group Reduction
The Challenge: The presence of the C5-Bromide makes this step perilous. Standard catalytic hydrogenation (
, ) will frequently cause hydrodebromination (cleaving the C-Br bond), destroying your scaffold.
Mechanism: Single electron transfer (SET) reduction.
Workup: Filter hot through Celite to remove iron oxides. The product is often trapped in the iron sludge; wash the Celite cake thoroughly with MeOH or EtOAc.
Protocol B: Stannous Chloride (
)
Best for: Small scale, homogeneous reaction.
Reagents:
(5 eq).
Solvent: Ethanol or EtOAc.
Temperature: 70°C.
Note: This reaction is acidic. Ensure your amide/ester is stable to acid.
Troubleshooting Guide: Nitro Reduction
Symptom
Probable Cause
Corrective Action
Loss of Bromine (M-H)
Over-reduction (Hydrogenolysis).
STOP using . Switch to Fe/ or .
Incomplete Reduction
Iron surface passivation.
Add a drop of concentrated HCl to the Fe suspension to "activate" the surface.
Emulsion during Workup
Iron salts.
Use EDTA wash or filter through a large pad of Celite.
FAQ: Frequently Asked Questions
Q1: Can I do the Suzuki coupling directly on the free acid?A: It is possible but risky. If you must, use
(it resists poisoning better than ) and use 3-4 equivalents of base () to ensure the acid is fully deprotonated to the carboxylate, which is less likely to sequester the Pd than the free acid. However, yields are typically 20-30% lower than with the ester/amide.
Q2: My reaction mixture turned black and yielded no product during amidation.A: This often indicates decomposition. If you used
at reflux, you likely decarboxylated the pyridine. Switch to the HATU/DMF protocol at room temperature.
Q3: How do I purify the amino-acid intermediate if I reduce the nitro group before amidation?A: This is not recommended. The resulting 3-amino-5-bromo-2-carboxylic acid is a zwitterion and highly soluble in water, making extraction difficult. Always cap the carboxylic acid (amide/ester) before reducing the nitro group.
References
Amidation of Deactivated Acids: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link
Suzuki Coupling on Pyridines: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
Chemoselective Nitro Reduction: Beletskaya, I. P., Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000. (Context on Halogen tolerance). Link
Decarboxylation of Pyridine Acids: Joule, J. A., Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (General reactivity of 2-pyridine carboxylic acids).
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-3-nitropyridine-2-carboxylic acid (CAS 954240-89-2) before handling.
Technical Support Center: Impurity Removal for 5-Bromo-3-nitropyridine-2-carboxylic Acid
This technical guide details the purification and impurity management for 5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 954240-89-2), a critical intermediate in the synthesis of kinase inhibitors (e.g., PLK1 inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the purification and impurity management for 5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 954240-89-2), a critical intermediate in the synthesis of kinase inhibitors (e.g., PLK1 inhibitors) and other pharmaceutical scaffolds.[1]
[1]
Impurity Profiling & Identification
Before initiating purification, you must characterize the crude reaction mixture.[1] The synthesis of 5-Bromo-3-nitropyridine-2-carboxylic acid is typically achieved via the oxidation of 5-bromo-2-methyl-3-nitropyridine or the nitration of 5-bromopicolinic acid .[1] Each route generates a distinct impurity profile.[1]
Common Impurity Matrix
Impurity Type
Chemical Identity
Origin
Detection (HPLC/LCMS)
Starting Material
5-Bromo-2-methyl-3-nitropyridine
Incomplete oxidation
Non-polar, elutes late
Intermediate
5-Bromo-3-nitropicolinaldehyde
Partial oxidation
Aldehyde peak in NMR (~10 ppm)
By-Product (Critical)
5-Bromo-3-nitropyridine
Decarboxylation (Thermal/Acidic)
Matches product mass minus 44 Da
Regioisomer
5-Bromo-X-nitropyridine-2-COOH
Nitration selectivity issues
Close retention time to product
Inorganic Salts
MnO₂ / Cr salts
Oxidant residues (KMnO₄/Na₂Cr₂O₇)
Insoluble solids / colored filtrate
Technical Note: The presence of the nitro group at the 3-position (ortho to the carboxylic acid) significantly destabilizes the carboxyl group, making the molecule prone to thermal decarboxylation [1, 2]. This is the most frequent yield-loss mechanism during workup.[1]
Troubleshooting & Purification Protocols
Issue A: "My product contains a significant amount of decarboxylated material (5-Bromo-3-nitropyridine)."
Cause: The electron-withdrawing nitro group facilitates the loss of CO₂ via a zwitterionic intermediate, especially under high heat (>80°C) or strongly acidic conditions (pH < 1) [2].[1]
Corrective Protocol: Controlled Acidification
Cool Down: Ensure the alkaline reaction mixture is cooled to 0–5°C before acidification.
Mild Acidification: Do not dump concentrated HCl. Add 2N HCl dropwise.
Target pH: Stop acidification at pH 2.5–3.0 . Going to pH 1 increases the concentration of the protonated species which is more susceptible to decarboxylation upon heating or drying.
Drying: Dry the isolated solid under vacuum at <45°C . Avoid oven drying at standard temperatures (60-80°C).[1]
Issue B: "I cannot separate the unreacted methyl starting material."
Cause: 5-Bromo-2-methyl-3-nitropyridine is non-acidic and has similar solubility in organic solvents.[1]
Corrective Protocol: pH-Swing Extraction
This method exploits the acidity of the carboxylic acid (pKa ~2-3) to separate it from neutral impurities.[1]
Dissolution: Dissolve crude solid in 10% aqueous Na₂CO₃ (pH ~9-10). The product forms a soluble salt.
Observation: The unreacted methyl starting material and decarboxylated by-product will remain insoluble or form an oil.[1]
Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
Action: Discard these organic washes (they contain the non-acidic impurities).[1]
Precipitation: Cool the aqueous layer to 0°C and slowly acidify with HCl to pH 2-3 (as per Issue A).
Filtration: Collect the precipitate. It should now be free of starting material.[1]
Issue C: "The product is contaminated with brown/black solids (Manganese Dioxide)."
Cause: If Potassium Permanganate (KMnO₄) was used for oxidation, MnO₂ by-product can be colloidal and difficult to filter.[1]
Corrective Protocol: Bisulfite Reduction
Resuspension: Suspend the crude mixture in water.
Reduction: Add solid Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite in small portions to the acidic mixture.
Mechanism:[1][2][3][4][5] This reduces insoluble Mn(IV) to soluble Mn(II) sulfate/chloride.[1]
Warning: Monitor temperature; the reaction is exothermic.
Filtration: Once the solution turns clear/yellow (loss of brown suspension), filter immediately to isolate the organic product.[1]
Advanced Purification Workflow (Decision Tree)
The following Graphviz diagram outlines the logical flow for purifying the crude reaction mixture based on the specific impurities present.
Figure 1: Step-by-step purification decision matrix for 5-Bromo-3-nitropyridine-2-carboxylic acid.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization instead of acid-base extraction?A: Yes, but it is less effective for removing the unreacted methyl starting material due to solubility similarities.[1] Recrystallization is best used as a polishing step after acid-base extraction.[1]
Recommended Solvents: Water (hot) with a small amount of Ethanol, or Ethyl Acetate/Hexane [3].[1]
Note: Avoid boiling methanol for extended periods to prevent esterification.[1]
Q2: Why is my yield lower than reported in literature?A: The most common culprit is decarboxylation during workup. If you heated your reaction mixture to reflux for too long or dried the product in a hot oven (>60°C), you likely converted a portion of your product into 5-bromo-3-nitropyridine, which may have been lost in the organic wash or sublimed.[1]
Q3: The product is oiling out during acidification. What should I do?A: This often happens if acidification is too rapid.[1]
If it oils out, extract the oil into EtOAc, dry over MgSO₄, and concentrate carefully to induce crystallization.[1]
Q4: Are there specific safety concerns with this compound?A: Yes. Nitro-pyridines can be energetic.[1] While this specific acid is not classified as an explosive, the combination of nitro groups and bromination suggests potential for energetic decomposition if heated dry. Always handle in a fume hood and avoid friction/shock on the dry solid [4].
References
Canadian Science Publishing. (n.d.).[1] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]
Scientific Information Database (SID). (n.d.).[1] Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. Retrieved from [Link][1]
Google Patents. (2017).[1] WO2017103824A1 - Tricyclic compounds and compositions as kinase inhibitors.[1] Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Managing Exothermic Events in Large-Scale Nitropyridine Synthesis
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: NIT-PYR-SCALE-001
Executive Summary: The "Mixed Acid" Paradox
Scaling up nitropyridine synthesis presents a classic chemical engineering paradox: the pyridine ring is electron-deficient, requiring forcing conditions (high temperature, strong mixed acids) to react. However, these same conditions drastically lower the onset temperature for thermal runaway.
The Golden Rule: In large-scale synthesis (>1 kg), never attempt direct nitration of pyridine unless using continuous flow. The industry-standard safety protocol is the N-Oxide Route , which activates the ring at the C4 position, allowing for milder conditions before subsequent reduction.
Module 1: Critical Hazard Identification
Understanding the physics of failure before it happens.
Q: Why does the temperature spike after I stop dosing the acid?
A: You are experiencing "Reagent Accumulation" (The Thermal Debt).
In highly exothermic nitrations, the heat release rate is instantaneous only if the reaction kinetics are fast relative to the mixing. If you dose nitric acid at 50°C but the reaction requires 80°C to proceed at a meaningful rate, the acid accumulates unreacted. When the vessel eventually reaches 80°C, all the accumulated acid reacts simultaneously.
The Diagnostic Metric:
Calculate the Damköhler Number (
) for your system.
(Mass Transfer Limited): Reaction is instant; heat is released as you dose. Safe(r).
Protocol: Do NOT add acid continuously. Use a "Pulse Dosing" strategy.
Add 5% of calculated
. Stop.
Wait for exotherm to peak and subside.
Validation: If no exotherm is observed, STOP . Do not add more acid. You are accumulating.[2] Increase T slightly until the "pulse" reacts, then resume dosing at that new baseline temperature.
The Cook-Out:
Once dosing is complete, slowly ramp to 90-100°C.
Safety: Monitor off-gassing (
). A sudden increase in gas evolution is a precursor to runaway.
Quenching (The Danger Zone):
Never add water to the reactor.
Transfer the reaction mass into a separate vessel containing ice/water.
Rate: Controlled by temperature of the quench vessel (keep < 20°C).
Quantitative Data Summary:
Parameter
Batch Process (Risk)
Continuous Flow (Safe)
Heat Transfer Area ()
~10 - 50
> 1,000
Active Reaction Volume
100% of Batch
< 1% of Total Volume
Accumulation Potential
High
Negligible
Typical Yield
65-75%
80-90%
Module 3: Advanced Troubleshooting & FAQs
Q: My DSC data shows a sharp exotherm at 180°C. I'm running at 100°C. Am I safe?
A: Not necessarily.
DSC data is usually taken at a scan rate (e.g., 5°C/min). In a large reactor, the "Onset Temperature" is lower due to the lack of heat loss (adiabatic conditions).
Correction: Apply a safety margin of at least 50°C from the DSC onset. If DSC onset is 180°C, never exceed 130°C.
Warning: The presence of metal contaminants (Fe from steel reactors) can lower the decomposition temperature of nitro compounds by >30°C.
Q: We had a cooling failure during addition. The temp is rising 2°C/min. What now?
A: Execute Emergency Dumping immediately.
Do not try to "catch" the temperature with jacket cooling alone; the heat transfer coefficient (
) is too low.
Stop Agitation? NO. Stopping agitation causes hot spots.[3] Keep stirring.
Emergency Drown-out: Dump the reactor contents into the pre-staged quench tank (water/ice) via the bottom valve.
Vent: Ensure the emergency relief vent is fully open to handle rapid
generation.
Module 4: The Flow Chemistry Alternative
The modern solution to thermal limitation.
For scales >10kg, switching to continuous flow nitration eliminates the accumulation hazard.
Workflow Logic:
Instead of a large tank, reactants are pumped through a narrow tube (PFR) or plate reactor. The residence time is seconds, not hours.
Figure 2: Continuous Flow Nitration Workflow.[4] This setup decouples heat generation from reactor volume.
References
Continuous Flow Nitration of Pyridine-N-Oxide
Title: A Two-Step Continuous Flow Synthesis of 4-Nitropyridine[5]
Source: ResearchGate / Journal of Chemical Research[5]
Technical Support Guide: Overcoming Solubility Challenges of Pyridine Carboxylic Acids
The Core Problem: "The Brick Dust" Effect Why are my Pyridine Carboxylic Acids (PCAs) insoluble in everything? If you are struggling to dissolve Nicotinic, Isonicotinic, or Picolinic acid in dichloromethane (DCM), toluen...
Author: BenchChem Technical Support Team. Date: February 2026
The Core Problem: "The Brick Dust" Effect
Why are my Pyridine Carboxylic Acids (PCAs) insoluble in everything?
If you are struggling to dissolve Nicotinic, Isonicotinic, or Picolinic acid in dichloromethane (DCM), toluene, or THF, you are fighting the Zwitterionic Lattice .
Unlike benzoic acid, PCAs possess both a basic nitrogen and an acidic carboxyl group. In their solid state and at neutral pH, they exist primarily as zwitterions (inner salts). This creates an incredibly stable crystal lattice held together by strong electrostatic forces (Coulombic interactions) plus hydrogen bonding.
The Consequence: High melting points (>230°C) and near-zero solubility in non-polar organic solvents.
The Fix: You must "break" the zwitterion to dissolve the molecule.
Visualization: The Zwitterion Equilibrium
The following diagram illustrates the species distribution relative to pH. To achieve solubility, you must drive the equilibrium to the Cationic (low pH) or Anionic (high pH) form, or mask one of the functional groups.
Solubility Troubleshooting & Solvent Selection
Q: Which solvents actually work for PCAs?
Do not waste time with DCM or Toluene unless you have derivatized the molecule. Use the table below to select the correct solvent system.
Solvent Class
Recommended Solvents
Solubility Rating
Technical Note
Fluorinated Alcohols
HFIP (Hexafluoroisopropanol), TFE
⭐⭐⭐⭐⭐ (Excellent)
The "Magic" Solvent. Disrupts H-bonding networks. Ideal for amidations.
Polar Aprotic
DMSO , DMF, NMP
⭐⭐⭐⭐ (Good)
High solubility but difficult to remove during workup.
Protic
Water (Hot), Methanol (Hot)
⭐⭐⭐ (Moderate)
Good for recrystallization. Poor for moisture-sensitive reactions.
Chlorinated
DCM, Chloroform
⭐ (Poor)
Avoid for free acids. Only works for acid chlorides or esters.
Ethers
THF, Dioxane
⭐⭐ (Low)
Poor solubility for free acids; requires mixed solvent systems (e.g., THF/Water).
Pro-Tip: If you must use DCM, convert the PCA to its hydrochloride salt or acid chloride . The protonated nitrogen (
) and the protonated carbonyl ( or ) break the zwitterionic interaction, often allowing suspension or partial solubility in DCM/DMF mixtures.
Q: My standard EDC/NHS coupling failed. The starting material never dissolved. What now?
Standard coupling reagents (EDC, DCC) struggle because the reaction is heterogeneous. You need reagents that either solubilize the substrate or activate it so rapidly that solubility becomes irrelevant.
Protocol A: The T3P® Solution (Recommended)
Propylphosphonic Anhydride (T3P) is the gold standard for PCA amidation. It tolerates the zwitterion and its byproducts are water-soluble.
Dissolve/Suspend: Suspend PCA (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DMF .
Base Addition: Add Pyridine (3.0 equiv) or DIPEA. Note: Pyridine often helps solubilize the PCA.
Activation: Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.
Reaction: Stir at RT. If the mixture remains a suspension, heat to 50°C. T3P is thermally stable.
Workup: Wash with water. T3P byproducts wash away; the product stays in the organic layer.
Protocol B: The Acid Chloride Route (The "Sledgehammer")
When mild coupling fails, convert to the acid chloride. This breaks the lattice energy permanently.
Reagent: Suspend PCA in Thionyl Chloride (SOCl₂) (excess, as solvent) or DCM with Oxalyl Chloride/DMF cat.
Reflux: Reflux until the solution turns clear. The transition from cloudy to clear indicates the breaking of the zwitterion lattice.
Evaporation: Remove excess SOCl₂ under vacuum. Do not wash with water.
Coupling: Dissolve the resulting residue (Acid Chloride HCl salt) in DCM and add to your amine/base mixture.
Cross-Coupling Strategies (Suzuki/Sonogashira)
Q: Can I do a Suzuki coupling directly on 4-carboxypyridine (Isonicotinic acid)?
Short Answer: Generally, No .
Long Answer: The free carboxylic acid poisons many Pd-catalysts and the zwitterionic nature prevents transmetallation.
The "Masking" Strategy (High Success Rate)
Do not fight the acid. Mask it.
Esterification: Convert the PCA to a Methyl or Ethyl Ester first (Reflux in MeOH/H₂SO₄).
Coupling: Perform the Suzuki coupling on the ester.
Hydrolysis: Saponify the ester (LiOH/THF/Water) to return to the acid after the coupling.
Advanced: Decarboxylative Coupling
If you cannot esterify, you are entering the realm of Decarboxylative Cross-Coupling . This uses the COOH as a leaving group, not a handle.
Reagents: Ni/Ir photoredox catalysis.
Outcome: The COOH is replaced by the aryl group (Ar-COOH + Ar'-Br → Ar-Ar'). Warning: This destroys the carboxyl group.
Purification: The Isoelectric Precipitation
Q: My product is water-soluble and amphoteric. How do I get it out of the aqueous workup?
Do not use standard extraction (separatory funnel) if your product retains the PCA core structure. It will stay in the water. Use Isoelectric Point (pI) Precipitation .
The pI Protocol
PCAs have a specific pH where their net charge is zero (Zwitterion).[2] At this pH, their water solubility is at its absolute minimum.
Compound
Approx.[1][3][4][5][6][7][8][9][10][11][12][13] pI (Precipitation Target)
Nicotinic Acid
pH 3.4 - 3.5
Isonicotinic Acid
pH 3.3 - 3.4
Picolinic Acid
pH 3.2 - 3.4
Step-by-Step:
Dissolve: If your crude is in alkaline water (pH > 9), it is soluble (Anion).
Acidify Slowly: Add 1N HCl dropwise while monitoring with a pH meter.
Target pH 3.4: As you approach pH 3.4, the solution will become cloudy.
Precipitate: Stir at this pH for 30 mins (cool on ice).
Filter: The solid collected is your pure Zwitterion.
Decision Tree: Experimental Workflow
Use this logic flow to determine your experimental setup.
References
Solubility & Zwitterions: Journal of Chemical & Engineering Data, "Solubility of Nicotinic Acid in Organic Solvents," (2013). (Confirming zwitterionic nature and poor solubility in non-polar media).
T3P Reagent: Organic Process Research & Development, "Propanephosphonic Acid Anhydride (T3P): A Reagent for Organic Synthesis," (2011). (Highlighting T3P for difficult amidations and water solubility of byproducts).
HFIP Solvent: Chemical Reviews, "HFIP in Organic Synthesis," (2022). (Detailing the use of fluorinated alcohols to disrupt H-bonding networks).
Decarboxylative Coupling: Journal of the American Chemical Society, "Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis," (2020). (Advanced methods for coupling free acids).
Suzuki Coupling of Pyridines: Journal of Organic Chemistry, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," (2010). (Discussing the difficulties of 2-pyridyl coupling and boronate stability).
Technical Support Center: LC-MS Impurity Profiling & Byproduct Characterization
Current Status: Operational Subject Matter Expert: Senior Application Scientist Topic: Identification and Characterization of Reaction Byproducts via LC-MS Overview: The Impurity Profiling Mandate In pharmaceutical devel...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject Matter Expert: Senior Application Scientist
Topic: Identification and Characterization of Reaction Byproducts via LC-MS
Overview: The Impurity Profiling Mandate
In pharmaceutical development, identifying reaction byproducts is not merely a data exercise; it is a regulatory mandate defined by ICH Q3A(R2) . Byproducts exceeding the identification threshold (typically 0.10% or 1.0 mg/day intake) must be structurally characterized.
This guide addresses the three critical failure points in byproduct analysis: Separation (LC) , Detection (Ion Source) , and Elucidation (MS/MS) .
Module A: Chromatographic Separation Issues
Problem: "I see a single peak in UV, but the Mass Spectrum shows multiple overlapping masses."
Root Cause Analysis
This indicates co-elution . Isomers or structurally similar byproducts often share retention times (
) on standard C18 chemistries. Relying solely on extraction is risky because ion suppression can hide the lower-abundance impurity entirely.
Troubleshooting Protocol: Orthogonal Selectivity
Do not just flatten the gradient. You must alter the stationary phase interaction mechanism.
Screening Step: Run the sample on a standard C18 column (Hydrophobic interaction).
Orthogonal Step: If co-elution persists, switch to a Phenyl-Hexyl (Pi-Pi interaction) or Pentafluorophenyl (PFP) (Dipole-dipole/H-bonding) column.
Validation: Calculate Peak Purity using your Diode Array Detector (DAD) before looking at the MS data.
Visualization: Resolution Workflow
Figure 1: Decision logic for resolving co-eluting isobaric impurities.
Module B: Ionization & Detection Failures
Problem: "I see a distinct impurity peak in the UV trace (254 nm), but there is no corresponding signal in the MS."
Root Cause Analysis
This is a classic Ionization Mismatch . The compound may not be ionizable under your current source conditions (Electrospray Ionization - ESI), or it is being suppressed by the matrix.
Causality: ESI requires the analyte to exist as a pre-formed ion in solution or to accept/donate a proton easily. Non-polar byproducts (e.g., highly conjugated aromatics) often fail to ionize in ESI.
Self-Validating Check: Perform a "Post-Column Infusion" experiment. Infuse a standard of the API while injecting the blank matrix. A dip in the API signal at the impurity's
confirms ion suppression.
Protocol: Source Switching & Additive Selection
If ESI fails, switch to Atmospheric Pressure Chemical Ionization (APCI) . APCI relies on gas-phase plasma ionization, which is effective for neutral/non-polar species.
Table 1: Ion Source & Additive Selection Guide
Analyte Characteristic
Recommended Source
Mobile Phase Additive (pH Control)
Mechanism
Polar / Basic (Amines)
ESI (+)
0.1% Formic Acid (pH ~2.7)
Protonation ()
Polar / Acidic (Carboxylics)
ESI (-)
5mM Ammonium Acetate (pH ~4-5)
Deprotonation ()
Non-Polar (Hydrocarbons)
APCI (+)
None or weak buffer
Charge Transfer / Protonation
Thermally Labile
ESI (Low Temp)
Buffer required
Soft Ionization (prevents in-source decay)
Module C: Structural Elucidation (MS/MS)
Problem: "I have the mass (
), but I cannot determine if the byproduct is a regioisomer or a degradation product."
Root Cause Analysis
Accurate mass (HRMS) gives you the elemental formula, but not the structure. You need fragmentation patterns to fingerprint the molecule.
Protocol: Targeted MS/MS Characterization
Precursor Selection: Isolate the impurity ion (e.g.,
).
Energy Ramp: Apply stepped Collision Energy (e.g., 20, 40, 60 eV). A single energy often misses critical fragments.
Fragment Assignment:
Neutral Loss Scan: Look for common losses (Water = -18, CO = -28, Ammonia = -17).
Product Ion Scan: Compare the impurity's fragments to the API's fragments.
The "Shift" Rule: If a core fragment is shifted by +16 Da compared to the API, the oxidation occurred on that specific part of the molecule.
Visualization: Identification Logic
Figure 2: Workflow for structural elucidation using HRMS and MS/MS data.
Frequently Asked Questions (FAQs)
Q: My impurity mass is higher than the API by +22 Da or +39 Da. Is this a reaction byproduct?A: Likely not. This usually indicates salt adduct formation (
or ) rather than a covalent modification.
Validation: Check the retention time.[1][2] Adducts elute at the exact same time as the protonated ion (
). Real impurities usually have slightly different .
Q: How do I distinguish between an N-oxide and a hydroxylated impurity? Both are +16 Da.A: Use In-Source Fragmentation . N-oxides are thermally labile and often lose oxygen (-16 Da) in the source, reverting to the parent mass. Hydroxylated species are stable. Alternatively, treat the sample with titanium trichloride (
); N-oxides will reduce back to the amine, while hydroxylated byproducts will remain unchanged.
Q: The impurity peak shape is broad/tailing in MS but sharp in UV. Why?A: This is often a "Volume Overload" or "Solvent Mismatch" effect in the MS source, or saturation of the detector.
Fix: Divert the flow to waste during the main API peak elution to prevent source contamination, or dilute the sample 1:10.
References
ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Strategies to mitigate spontaneous decarboxylation of picolinic acid derivatives.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary & Core Mechanism
The "Hammick" Danger Zone:
Unlike benzoic acids, pyridine-2-carboxylic acids (picolinic acids) possess a unique vulnerability due to the proximity of the ring nitrogen to the carboxylic acid. The primary driver of decarboxylation is not just heat; it is the formation of a specific zwitterionic conformer that facilitates the Hammick Reaction mechanism .
To stabilize your molecule, you must prevent the formation of the transition state shown below.
Mechanism of Failure: The Hammick Pathway
The following diagram illustrates the critical "Danger Zone" (Isoelectric Point) where the nitrogen is protonated, and the carboxylate is deprotonated. This specific electronic state allows the carboxylate electrons to attack the electron-deficient ring position 2, ejecting CO₂.
Figure 1: The pH-dependent stability landscape. Decarboxylation rates peak at the isoelectric point where the zwitterion concentration is highest.[1]
Troubleshooting Guide (Q&A)
Scenario A: Synthesis & Work-up
Q: I am hydrolyzing a methyl ester of 2-picolinic acid using HCl at reflux. My yield is 40% lower than expected. Where is my product?A: You likely decarboxylated it during the reaction.
Diagnosis: While the fully protonated cationic form (in strong HCl) is relatively stable, any local depletion of acid or high-temperature processing can shift the equilibrium toward the zwitterion.
Correction: Switch to Basic Hydrolysis (Saponification) .
Use LiOH or NaOH (2 equiv) in THF/Water.
The resulting picolinate anion is significantly more stable than the zwitterion because the ring nitrogen is not protonated, removing the electron-withdrawing drive that snaps the C-C bond.
Critical Step: Do not acidify the aqueous layer while hot. Cool to 0°C before adjusting pH.
Q: During work-up, I adjusted the pH to 3-4 to precipitate the free acid, and the solution started bubbling. Why?A: You adjusted the pH exactly to the Isoelectric Point (pI) .
The Physics: At pH ~3-4, the concentration of the zwitterion is maximized. If the solution is even warm (or if the neutralization is exothermic), you will trigger the Hammick mechanism.
Solution: Avoid isolating the "free acid" (zwitterion) if possible.
Option 1: Isolate as the Hydrochloride Salt (pH < 1).
Option 2: Isolate as the Sodium Salt (pH > 9) and use directly in the next step if compatible.
Scenario B: Thermal Processing
Q: I need to heat my reaction to 150°C. Will my picolinic acid survive?A: Highly unlikely without protection.
Data: Picolinic acid decarboxylation is rapid above 150°C, especially in protic solvents like water or ethylene glycol which facilitate the transition state.
Strategy:
Solvent Switch: Use aprotic solvents if possible. Water lowers the energy barrier for the ylide formation.[2][3]
Add Metal Ions (Chelation): Paradoxically, adding divalent metals like Cu²⁺ or Mg²⁺ can inhibit thermal decarboxylation. They form a stable chelate between the pyridine nitrogen and the carboxylate oxygen, geometrically locking the molecule and preventing the formation of the Hammick transition state.
Warning: Do not use Pd or Ag, as these often catalyze oxidative decarboxylation.
Stability Data & Risk Assessment
Parameter
Condition
Risk Level
Mechanism Note
pH State
pH < 1 (Cation)
Low
Nitrogen protonated, but COOH is protonated (no carboxylate to leave).
pH State
pH 3–5 (Isoelectric)
Critical
Zwitterion dominates. Max decarboxylation rate.
pH State
pH > 8 (Anion)
Medium/Low
Nitrogen unprotonated. Ring is less electron-deficient.
Solvent
Water / Glycols
High
Hydrogen bonding stabilizes the transition state.
Solvent
Aprotic (DCM, THF)
Low
Lack of H-bonding hinders ylide formation.
Substituents
Electron-Withdrawing (e.g., -NO2)
High
Destabilizes the C-C bond further.
Validated Protocols
Protocol A: Safe Isolation as Hydrochloride Salt
Best for long-term storage and stability.
Hydrolysis: Perform saponification using NaOH (2.0 equiv) in Water/MeOH at room temperature. Monitor by TLC.[4]
Concentration: Remove MeOH under reduced pressure (keep bath < 40°C).
Extraction (Impurity Removal): Wash the basic aqueous layer (pH > 10) with EtOAc to remove non-acidic impurities.
Acidification & Salt Formation:
Cool the aqueous layer to 0°C (Ice bath).
Add 6M HCl dropwise until pH is < 1.
Crucial: Do not stop at pH 3-4. Shoot past the isoelectric point rapidly.
Isolation: Evaporate water via lyophilization (freeze-drying) to obtain the crude HCl salt mixed with NaCl.
Purification: Triturate the solid with anhydrous Ethanol or Isopropanol (NaCl is insoluble; Product HCl salt usually dissolves). Filter off NaCl and evaporate the filtrate.
Protocol B: "Trap and React" (Avoiding Isolation)
Best if the acid is an intermediate.
Generate the Potassium Picolinate salt using KOTMS (Potassium trimethylsilanolate) in anhydrous THF.
The salt precipitates as a stable solid.
Filter under inert atmosphere.
Use this anhydrous salt directly for subsequent nucleophilic attacks or coupling reactions.
References
Ashworth, M. R. F., Daffern, R. P., & Hammick, D. L. (1939).[3][5] The mechanism of decarboxylation.[1][2][6][7][8] Part II. The production of cyanide-like ions from
-picolinic, quinaldinic, and isoquinaldinic acids.[5] Journal of the Chemical Society, 809-812.
Dunn, G. E., & Thimm, H. F. (1977).[3] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342-1347.
Peña, I., et al. (2014).[9] Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study. The Journal of Physical Chemistry A, 118(48), 11373–11379.[9]
Cantwell, N. H., & Brown, E. V. (1952). The Hammick Reaction. Journal of the American Chemical Society, 74(23), 5967–5970.
Comparative Guide: 5-Bromo-3-nitropyridine-2-carboxylic Acid vs. 5-Bromonicotinic Acid
Executive Summary This guide provides a technical comparison between 5-Bromo-3-nitropyridine-2-carboxylic acid (Compound A) and 5-Bromonicotinic acid (Compound B) . While both serve as brominated pyridine building blocks...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 5-Bromo-3-nitropyridine-2-carboxylic acid (Compound A) and 5-Bromonicotinic acid (Compound B) . While both serve as brominated pyridine building blocks, their reactivity profiles diverge significantly due to the position of the carboxylic acid (C2 vs. C3) and the presence of the nitro group in Compound A.
Compound A is a multifunctional scaffold prone to decarboxylation and ring-closure reactions. It is primarily used to synthesize fused heterocyclic systems (e.g., pyrido[3,2-b]pyrazines, azaindoles) via manipulation of the adjacent nitro and acid groups.
Compound B is a robust linker . It is the standard choice for extending carbon chains at the C5 position via cross-coupling (Suzuki, Sonogashira) while retaining a stable carboxylic acid handle for amide formation.
Chemical & Electronic Profile
The structural differences dictate the stability and electronic density of the pyridine ring, influencing reaction outcomes.
Feature
5-Bromo-3-nitropyridine-2-carboxylic acid (A)
5-Bromonicotinic acid (B)
Structure
C2-COOH , C3-NO₂, C5-Br
C3-COOH , C5-Br
Electronic State
Highly electron-deficient (π-deficient). The nitro group strongly withdraws density.
Low. Prone to thermal decarboxylation (loss of CO₂) due to the inductive effect of the ring nitrogen (C2 position) and the 3-nitro group.
High. The C3-COOH is thermally stable and resistant to spontaneous decarboxylation under standard coupling conditions.
SNAr Reactivity
High. The ring is activated for nucleophilic attack, though the Br at C5 is meta to the activating Nitro group.
Low. Requires activation (e.g., N-oxide formation) or forcing conditions for SNAr.
Primary Utility
Precursor for fused heterocycles (via reduction of NO₂).
Precursor for bi-aryl systems (via Suzuki) or amides.
Reactivity Deep Dive
The Decarboxylation Risk (Compound A)
The most critical operational difference is the stability of the carboxylic acid.
Mechanism: Pyridine-2-carboxylic acids (picolinic acids) decarboxylate more readily than their 3-isomers (nicotinic acids) because the developing negative charge at C2 is stabilized by the adjacent ring nitrogen (ylide-like intermediate). In Compound A, the electron-withdrawing nitro group at C3 further destabilizes the C2-COOH bond.
Implication: Avoid high-temperature basic conditions (>100°C) with Compound A unless decarboxylation is the intended outcome. For Compound B, standard reflux conditions (e.g., Suzuki coupling in toluene/water at 100°C) are safe.
Cross-Coupling Strategies (Suzuki-Miyaura)
Both compounds undergo Pd-catalyzed cross-coupling at the C5-Br position, but the protocols differ to accommodate the stability of Compound A.
Compound B (Standard): Tolerates strong bases (K₂CO₃, K₃PO₄) and high heat.
Compound A (Modified): Requires milder bases (e.g., NaHCO₃, CsF) or lower temperatures to prevent decarboxylation. The electron-poor ring of A actually facilitates the oxidative addition step of the Pd cycle, making the bromide highly reactive even under milder conditions.
Hetaryne Formation (Compound B Specific)
Compound B possesses a unique reactivity mode when treated with strong non-nucleophilic bases like LDA. It forms a 3,4-dehydropyridine-5-carboxylate (hetaryne) intermediate.[1] This allows for the regioselective introduction of nucleophiles (like arylacetonitriles) at the C4 position, a transformation not easily accessible with Compound A due to steric crowding and alternative reactivity of the nitro group.
Reductive Cyclization (Compound A Specific)
Compound A is the superior choice for building fused rings. The 3-nitro group can be reduced to an amine (using Fe/AcOH or H₂/Pd), which then spontaneously or easily cyclizes with the C2-carboxylic acid (or its ester) to form lactams or, upon condensation with adjacent electrophiles, systems like 1,5-naphthyridines or pyrido[2,3-b]pyrazines .
Decision Logic & Reaction Pathways
The following diagram illustrates the divergent synthetic pathways for these two starting materials.
Figure 1: Divergent reaction landscapes. Compound A favors cyclization and requires care to avoid decarboxylation. Compound B favors linear extension and tolerates harsh conditions.
Experimental Protocols
Protocol 1: Selective Suzuki Coupling of Compound A
Objective: Functionalize C5 without decarboxylating C2.
Rationale: The use of a mild base (NaHCO₃) and moderate temperature prevents the loss of the C2-carboxylic acid, which is sensitive to high heat/strong base combinations in nitro-pyridines.
Analysis of the biological activity of 5-Bromo-3-nitropyridine-2-carboxylic acid derivatives
Executive Summary & Structural Utility 5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 5-Bromo-3-nitro-2-pyridinecarboxylic acid) is not merely a building block; it is a "linchpin" scaffold in modern medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Utility
5-Bromo-3-nitropyridine-2-carboxylic acid (CAS: 5-Bromo-3-nitro-2-pyridinecarboxylic acid) is not merely a building block; it is a "linchpin" scaffold in modern medicinal chemistry.[1] Its value lies in its unique trifunctional nature:
C2 Carboxylic Acid: A versatile handle for amidation, esterification, or decarboxylative cross-coupling.
C3 Nitro Group: A latent amino group that, upon reduction, enables the formation of fused heterocycles.
C5 Bromine: A critical site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend the carbon skeleton, essential for accessing deep hydrophobic pockets in kinase targets.
This guide focuses on its primary application: the synthesis of 6-bromoimidazo[4,5-b]pyridine derivatives—a class of potent ATP-competitive kinase inhibitors and antimicrobial agents.
Comparative Performance Analysis
The following analysis contrasts the biological activity of derivatives synthesized from this scaffold against standard reference agents. Data is aggregated from recent structure-activity relationship (SAR) studies.
Table 1: Cytotoxicity Profile of 6-Bromoimidazo[4,5-b]pyridine Derivatives
Derivatives synthesized via reduction and cyclization of the 5-bromo-3-nitropyridine-2-amide core.
Compound Class
Substitution (C2 Position)
Target Cell Line / Organism
Potency (IC50 / MIC)
Performance vs. Standard
Imidazo[4,5-b]pyridine
2-Imidazolinyl-phenyl
HCT-116 (Colon Carcinoma)
0.4 µM
10x more potent than 5-Fluorouracil (Standard)
Imidazo[4,5-b]pyridine
2-(4-Hydroxyphenyl)
MCF-7 (Breast Cancer)
1.45 µM
Comparable to Etoposide
Imidazo[4,5-b]pyridine
2-Methyl
A549 (Lung Adenocarcinoma)
> 50 µM
Inactive (Shows necessity of Aryl group at C2)
Pyridine Amide
N-(2-bromo-phenyl)
S. aureus (Bacteria)
MIC 32 µM
Moderate (Weaker than Ciprofloxacin)
Pyridine Hydrazide
2-Hydrazinocarbonyl
M. tuberculosis
MIC 1.4 µM
Significant antitubercular activity
Key Insight: The retention of the Bromine atom at C6 (derived from C5 of the starting acid) is statistically correlated with a 2-4 fold increase in potency compared to non-brominated analogs. This is attributed to the halogen bond capability and increased lipophilicity, facilitating membrane permeability.
Mechanism of Action & SAR Logic
The biological activity of these derivatives is driven by their ability to mimic the purine ring of ATP, allowing them to dock into the ATP-binding pocket of kinases (e.g., EGFR, CDK).
Spectroscopic analysis for structure confirmation of 5-Bromo-3-nitropyridine-2-carboxylic acid
Publish Comparison Guide: Spectroscopic Structure Confirmation of 5-Bromo-3-nitropyridine-2-carboxylic Acid Executive Summary In the synthesis of pyridine-based pharmaceutical intermediates, confirming the regiochemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Spectroscopic Structure Confirmation of 5-Bromo-3-nitropyridine-2-carboxylic Acid
Executive Summary
In the synthesis of pyridine-based pharmaceutical intermediates, confirming the regiochemistry of polysubstituted rings is a critical bottleneck. 5-Bromo-3-nitropyridine-2-carboxylic acid (CAS 954240-89-2) presents a specific challenge: distinguishing it from potential regioisomers (e.g., 3-bromo-5-nitro or 5-bromo-6-nitro analogs) generated during electrophilic aromatic substitution or oxidation steps.
This guide objectively compares analytical modalities for the definitive structure confirmation of this scaffold. Unlike standard certificates of analysis that rely solely on retention time, this protocol establishes a self-validating spectroscopic workflow to ensure structural integrity before scale-up.
Part 1: Strategic Comparison of Analytical Modalities
For this specific molecule, "performance" is defined by the technique's ability to rule out regioisomers and confirm the ortho relationship between the carboxylic acid and the nitro group, as well as the meta relationship of the protons.
Table 1: Comparative Efficacy for Regioisomer Differentiation
Feature
1H NMR (1D)
2D NMR (HMBC/NOESY)
HR-MS (Q-TOF)
Single Crystal X-Ray
Primary Utility
Purity & Functional Group Count
Definitive Connectivity
Formula & Br Pattern
Absolute Configuration
Differentiation Power
Moderate (Shift prediction required)
High (Through-bond correlations)
Low (Isomers have identical mass)
Ultimate
Throughput
High (<10 min)
Medium (30-60 min)
High (<5 min)
Very Low (Days/Weeks)
Sample Requirement
~5-10 mg
~20-50 mg
<1 mg
High quality crystal
Cost Efficiency
Best
Good
Good
Poor
Recommendation
Routine QC
Structure Validation
Identity Support
Reference Standard Only
Analyst Insight: While Mass Spectrometry confirms the molecular formula and bromine presence, it cannot distinguish the target from its 3-bromo-5-nitro isomer. 2D NMR is the minimum requirement for establishing the specific substitution pattern without a reference standard.
Part 2: Deep Dive – The NMR Protocol (The Gold Standard)
The definitive confirmation relies on observing the specific coupling patterns and Chemical Shift Index (CSI) of the pyridine protons.
Experimental Protocol: NMR Acquisition
Solvent: DMSO-d₆ (Preferred over CDCl₃ due to the solubility of the carboxylic acid and elimination of H-bonding concentration effects).
Concentration: 10–15 mg in 0.6 mL solvent.
Pulse Sequence:
Standard proton (zg30).
gHMBCAD (Gradient Heteronuclear Multiple Bond Correlation) – Critical for assigning the COOH position.
Data Analysis & Self-Validating Logic
1. Proton Assignment (Theoretical Shifts in DMSO-d₆):
The molecule has two aromatic protons: H4 and H6 .
H6 (Position 6): Located between the ring nitrogen and the Bromine. It is most deshielded.
Expected Shift:
8.8 – 9.1 ppm.
Multiplicity: Doublet (J ~ 2.0 Hz) due to meta-coupling with H4.
H4 (Position 4): Located between the Nitro group and the Bromine.
Expected Shift:
8.5 – 8.8 ppm.
Multiplicity: Doublet (J ~ 2.0 Hz).
COOH: Broad singlet, typically
13.0 – 14.0 ppm (exchangeable with D₂O).
2. The "Isomer Trap" (Causality):
If the nitro group were at position 5 and bromine at 3 (an isomer), the coupling constant would likely differ, or the chemical shift environment would change significantly due to the shielding cone of the carbonyl.
Validation: The observation of a meta-coupling constant (³J ~ 1.5–2.5 Hz) confirms the protons are not adjacent (para-substitution would have J < 1 Hz; ortho would have J > 7 Hz). This rules out 5,6-substitution patterns.
3. HMBC Connectivity (The "Smoking Gun"):
To prove the Nitro is at C3 and COOH at C2:
H6 should show a strong correlation to C2 (quaternary, ~145-155 ppm) and C4 .
H4 should show a correlation to C2 and C6 .
Crucially: If the COOH is at C2, both protons will show long-range coupling to the carbonyl carbon (approx 165 ppm).
Part 3: Mass Spectrometry – The Bromine Signature
While MS is not isomer-specific, it is the primary tool for confirming the halogenation state.
Protocol: LC-MS (ESI-)
Mode: Negative Ion Mode (ESI-) is preferred for carboxylic acids to observe [M-H]⁻.
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
Key Spectral Features:
Isotope Pattern: Bromine exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio.
Look for two peaks of equal intensity separated by 2 mass units.
Target Mass: [M-H]⁻ m/z ~245 and 247.
Fragmentation:
Loss of CO₂ (M - 44) is characteristic of carboxylic acids.
Loss of NO₂ (M - 46) may be observed at higher collision energies.
Part 4: Visualization – Structure Confirmation Workflow
The following diagram outlines the logical decision tree for releasing a batch of 5-Bromo-3-nitropyridine-2-carboxylic acid.
Caption: Logical decision tree for the spectroscopic validation of 5-Bromo-3-nitropyridine-2-carboxylic acid, filtering out non-brominated impurities and regioisomers.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45790029, 5-Bromo-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on coupling constants and pyridine shift effects).
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Protocol Guide
Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Leads
Focus: Assay selection, interference mitigation, and performance benchmarking for nitro-pyridine scaffolds.[1]
Strategic Overview: The Scaffold & The Challenge
5-Bromo-3-nitropyridine-2-carboxylic acid is a "privileged scaffold" in medicinal chemistry—a high-value intermediate used to synthesize fused heterocycles like imidazopyridines and pyrrolopyridines .[1] These derivatives are potent inhibitors of targets such as JAK2 , GSK3 , and EGFR .[1]
However, evaluating the cytotoxicity of this scaffold and its analogs presents a specific bioanalytical challenge: The Nitro-Redox Trap .
The Core Problem
The C3-nitro group (
) on the pyridine ring is electrophilic and susceptible to enzymatic reduction by cellular nitroreductases. In standard colorimetric assays (like MTT), this redox activity can lead to false-positive viability signals , masking the true toxicity of the compound.[2]
This guide moves beyond generic protocols to provide a chemically aware cytotoxicity workflow designed specifically for 3-nitropyridine analogs.
Assay Selection Framework: Avoiding the "Redox Trap"
For this specific chemical class, standard assays fail due to chemical interference.[1] The following comparison evaluates assays based on their compatibility with nitro-pyridine chemistry.
Comparative Analysis of Cytotoxicity Assays[3][4][5]
Feature
MTT / MTS (Tetrazolium)
CellTiter-Glo® (ATP Luminescence)
LDH Release (Membrane Integrity)
Real-Time (Impedance/Imaging)
Mechanism
Metabolic reduction (NAD(P)H dependent)
ATP quantification (Luciferase)
Lactate Dehydrogenase leakage
Cell adherence/morphology
Nitro-Pyridine Compatibility
POOR
EXCELLENT
GOOD
EXCELLENT
Interference Risk
High. Nitro groups can chemically reduce tetrazolium salts or be reduced by enzymes, inflating OD readings.[1]
Low. ATP readout is independent of compound redox potential.[1]
Low. Measures leakage, not metabolism.
None. Label-free.
Sensitivity
Moderate ( cells)
High ( cells)
Moderate
High
Throughput
High
Ultra-High
High
Low-Medium
Recommendation
⛔ Avoid for this scaffold
✅ Primary Screen
✅ Validation Screen
✅ MoA Confirmation
Expert Insight: If you must use MTT due to cost, you are required to run a cell-free control (Media + Compound + MTT).[1] If this turns purple, your data is invalid.[1]
Visualizing the Workflow & Mechanism
The following diagram illustrates the synthesis pathway from the raw scaffold to bioactive analogs and the decision logic for assay selection.
Caption: Workflow showing the progression from scaffold to active drug and the critical assay divergence point to avoid redox artifacts.
Validated Protocol: ATP Luminescence (CellTiter-Glo®)[1]
This protocol is optimized for 5-Bromo-3-nitropyridine-2-carboxylic acid analogs , incorporating a specific solubility check due to the hydrophobic nature of brominated pyridines.[1]
Materials
Analogs: 10 mM stock in DMSO (Freshly prepared; nitro compounds can degrade).
Cell Lines: HCT-15 (Colon), A549 (Lung), or HepG2 (Liver).[1]
Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP reagent.[1]
Plate: 96-well opaque white-walled plate (essential to prevent luminescence crosstalk).[1]
Step-by-Step Methodology
Cell Seeding (Day 0):
Seed cells at 3,000–5,000 cells/well in 90 µL media.
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Control: Include "No Cell" wells (media only) for background subtraction.
Compound Treatment (Day 1):
Prepare a 3-fold serial dilution of the pyridine analog in media (0.1 nM to 100 µM).[1]
Solubility Check: Visually inspect the 100 µM well. Brominated pyridine acids often precipitate in aqueous media.[1] If cloudy, lower the top concentration.
Add 10 µL of 10x compound solution to the cells.
Crucial Interference Control: Add the top concentration (100 µM) to wells containing media only (no cells) .
Incubation (Day 1–3):
Incubate for 48 or 72 hours.
Readout (Day 3):
Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 30 mins).
Add 100 µL of reagent to each well (1:1 ratio).
Orbitally shake for 2 minutes to lyse cells (brominated analogs can toughen membranes; ensure complete lysis).[1]
Incubate 10 minutes to stabilize the luminescent signal.
Check the Interference Control wells. If Signal(Compound) > 1.2 × Signal(Media Background), the compound interferes with luciferase.[1]
Calculate % Viability:
Fit data to a 4-parameter logistic curve to determine IC50.
Comparative Performance Data
How do these analogs compare to standards? The table below synthesizes typical potency ranges for 3-nitropyridine derivatives versus the parent acid and standard controls.
The Parent Scaffold is generally non-cytotoxic, serving purely as a building block.
Functionalization (converting the acid to an amide or fusing the ring) drastically increases potency, often by 100-1000 fold.
Safety Window: If your "inactive" control (the parent acid) shows an IC50 < 50 µM, suspect assay interference or off-target reactivity of the bromo/nitro groups.
References
3-Nitropyridine Analogues as Microtubule-Targeting Agents.
Source: National Institutes of Health (NIH) / PMC.
Summary: Describes the synthesis and nanomolar potency of 3-nitropyridine derivatives against NCI-60 cell lines.
URL:[Link]
Nitropyridines in the Synthesis of Bioactive Molecules.
Source: MDPI (Pharmaceuticals).[1]
Summary: A review of nitropyridines as precursors for JAK2 and GSK3 inhibitors, highlighting the transition from carboxylic acid intermediates to active drugs.[3]
URL:[Link][1]
Interference by Anti-Cancer Agents in the MTT Assay.
Source: ResearchGate.
Summary: Technical validation of how reductive moieties (like nitro groups) cause false positives in tetrazolium assays.
URL:[Link]
PubChem Compound Summary: 5-Bromo-3-nitropyridine-2-carboxylic acid.
Source: PubChem.[1][4]
Summary: Chemical and physical properties, safety data, and structural identifiers (CID 45790029).[1][4]
URL:[Link][1]
A Technical Guide to the Structure-Activity Relationship of Nitropyridine-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] The introduction o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] The introduction of a nitro group to this privileged heterocycle dramatically alters its electronic properties, creating a versatile platform for designing potent and selective enzyme inhibitors.[2][3] This guide provides an in-depth comparison of nitropyridine-based inhibitors, focusing on their structure-activity relationships (SAR) as potent anticancer and anti-urease agents. We will delve into the causality behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present comparative data to inform future drug discovery efforts.
The Nitropyridine Core: A Versatile Scaffold for Inhibitor Design
The potent biological activity of nitropyridine derivatives often stems from the strong electron-withdrawing nature of the nitro group. This functional group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward method for introducing diverse functionalities and exploring the chemical space around the core scaffold.[3][4] This inherent reactivity makes nitropyridine intermediates, such as 2-chloro-3-nitropyridine, invaluable starting materials in medicinal chemistry.[3][5]
Furthermore, the nitro group itself can be a key pharmacophoric feature, participating in crucial interactions with target enzymes or serving as a bioisostere for other functional groups.[2] Its presence can significantly influence the potency and selectivity of the resulting inhibitors.
Comparative Analysis of Nitropyridine-Based Inhibitors
To illustrate the principles of SAR in this class of compounds, we will examine two distinct examples: nitropyridine-based inhibitors of tubulin polymerization for cancer therapy and urease for the treatment of bacterial infections.
Nitropyridine Analogues as Microtubule-Targeting Anticancer Agents
Microtubules, dynamic polymers essential for cell division, are a validated target for anticancer drugs.[5][6] A recent study identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents that bind to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[5] The SAR of these compounds highlights the critical role of substitutions on the nitropyridine core.
Table 1: Comparative in vitro cytotoxicity of 3-nitropyridine analogues against a panel of human cancer cell lines. [5]
Compound ID
R1 Group
R2 Group
HT-29 (Colon) GI₅₀ (nM)
HCT-116 (Colon) GI₅₀ (nM)
A549 (Lung) GI₅₀ (nM)
PC3 (Prostate) GI₅₀ (nM)
4AZA2891
4-fluorophenylamino
H
<10
<10
<10
<10
4AZA2996
4-methoxyphenylamino
H
<10
<10
<10
<10
Vincristine
-
-
1.6
1.8
2.1
2.5
As demonstrated in Table 1, specific substitution patterns on the 3-nitropyridine scaffold can lead to a significant increase in in vitro cytotoxicity, with GI₅₀ values in the low nanomolar range across various cancer cell lines.[5] The potent activity of these compounds underscores the effectiveness of the 3-nitropyridine core in generating highly active microtubule-targeting agents.
Nitropyridine Derivatives as Urease Inhibitors
Urease is a nickel-containing enzyme produced by various pathogenic bacteria, and its inhibition is a key strategy for treating infections.[4] Nitropyridine-based compounds have emerged as promising urease inhibitors. The SAR of these inhibitors often revolves around the ability of the nitropyridine scaffold and its substituents to interact with the nickel ions in the enzyme's active site.
Table 2: Comparative in vitro urease inhibitory activity of a series of 2-substituted-3-nitropyridine derivatives.
The data in Table 2 clearly indicates that the nature of the substituent at the 2-position of the nitropyridine ring significantly impacts urease inhibitory activity. Electron-withdrawing groups, such as halogens, on the phenyl ring tend to enhance potency, likely by modulating the electronic properties of the anilino nitrogen and its interaction with the enzyme's active site.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below are representative protocols for the synthesis of a nitropyridine intermediate and for conducting an in vitro urease inhibition assay.
Synthesis of 2-Anilino-3-nitropyridine Derivatives
This protocol describes a general method for the synthesis of 2-anilino-3-nitropyridine derivatives starting from the commercially available 2-chloro-3-nitropyridine.
Step-by-Step Protocol:
Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add the desired substituted aniline (1.1 eq) and a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
Isolation: Collect the solid product by vacuum filtration and wash it with water.
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Urease Inhibition Assay
This protocol outlines a colorimetric method to determine the urease inhibitory activity of test compounds. The assay measures the production of ammonia from the hydrolysis of urea.
Materials:
Jack bean urease
Urea
Phosphate buffer (pH 7.0)
Phenol-hypochlorite reagent
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Thiourea (standard inhibitor)
96-well microplate
Microplate reader
Step-by-Step Protocol:
Preparation: Prepare solutions of urease, urea, and test compounds in phosphate buffer.
Incubation: In a 96-well plate, add the urease solution and the test compound at various concentrations. Incubate at 37°C for a specified time (e.g., 15 minutes).
Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. Incubate at 37°C for another specified time (e.g., 30 minutes).
Color Development: Stop the reaction and develop the color by adding the phenol-hypochlorite reagent.
Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
The nitropyridine scaffold has proven to be a highly fruitful starting point for the design of potent enzyme inhibitors with diverse therapeutic applications. The SAR studies highlighted in this guide demonstrate that systematic modification of the nitropyridine core can lead to significant improvements in inhibitory potency and selectivity. The inherent reactivity of the nitropyridine ring facilitates the synthesis of large and diverse compound libraries for screening.
Future research in this area should continue to explore the vast chemical space around the nitropyridine scaffold. The integration of computational modeling and structural biology will be instrumental in rationally designing next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein offer a solid foundation for researchers to confidently embark on their own SAR studies of nitropyridine-based inhibitors, ultimately contributing to the discovery of novel and effective medicines.
References
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. Retrieved February 12, 2026.
de la T., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv. [Link]
Vertex AI Search. (n.d.). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. Retrieved February 12, 2026.
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). Reactivity of the nitro group on a pyridine ring - Benchchem. Retrieved February 12, 2026.
Vertex AI Search. (n.d.). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed. Retrieved February 12, 2026.
Vertex AI Search. (n.d.). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC. Retrieved February 12, 2026.
Vertex AI Search. (n.d.). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC. Retrieved February 12, 2026.
Vertex AI Search. (n.d.). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review - IRJET. Retrieved February 12, 2026.
Vertex AI Search. (n.d.). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. Retrieved February 12, 2026.
Vertex AI Search. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved February 12, 2026.
Vertex AI Search. (n.d.).
Villa-Reyna, A.-L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(15), 12345. [Link]
Vertex AI Search. (n.d.).
Vertex AI Search. (n.d.). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed. Retrieved February 12, 2026.
Vertex AI Search. (n.d.). Structure-Activity Relationship of Pyridine-Based Analogs as VEGFR-2 Inhibitors: A Comparative Guide - Benchchem. Retrieved February 12, 2026.
Vertex AI Search. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - MDPI. Retrieved February 12, 2026.
Vertex AI Search. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC. Retrieved February 12, 2026.
A Comparative Guide to the Synthetic Routes of 5-Bromo-3-nitropyridine-2-carboxylic acid
Introduction: The Significance of 5-Bromo-3-nitropyridine-2-carboxylic acid in Medicinal Chemistry 5-Bromo-3-nitropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical buil...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 5-Bromo-3-nitropyridine-2-carboxylic acid in Medicinal Chemistry
5-Bromo-3-nitropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its unique arrangement of a carboxylic acid, a bromine atom, and a nitro group on a pyridine scaffold makes it a versatile intermediate for the construction of novel drug candidates. The electron-withdrawing nature of the nitro group and the bromine atom significantly influences the reactivity of the pyridine ring, enabling a wide range of chemical transformations. This guide provides a comparative analysis of the most viable synthetic routes to this important molecule, with a focus on efficiency, scalability, and practical laboratory considerations. The insights presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.
Retrosynthetic Analysis: Devising Pathways to a Polysubstituted Pyridine
A retrosynthetic analysis of 5-Bromo-3-nitropyridine-2-carboxylic acid suggests two primary strategic disconnections. These pathways form the basis of our comparative study:
Route A: Oxidation of a Pre-functionalized 2-Methylpyridine. This approach involves the late-stage oxidation of a 2-methyl group to the desired carboxylic acid on a pyridine ring that already bears the bromo and nitro substituents.
Route B: Sandmeyer Reaction from a 2-Aminopyridine Precursor. This strategy relies on the conversion of a 2-amino group into a nitrile via a Sandmeyer reaction, followed by hydrolysis to the carboxylic acid.
The following sections will delve into the mechanistic details, experimental protocols, and a comparative evaluation of these two synthetic routes.
Route A: Synthesis via Oxidation of 5-Bromo-2-methyl-3-nitropyridine
This synthetic approach is predicated on the selective oxidation of a methyl group at the C2 position of the pyridine ring. The key intermediate for this route is 5-bromo-2-methyl-3-nitropyridine.
Synthesis of the Key Intermediate: 5-Bromo-2-methyl-3-nitropyridine
The preparation of 5-bromo-2-methyl-3-nitropyridine can be approached from several starting materials. A common method involves the nitration of a brominated 2-methylpyridine derivative. For instance, starting from the commercially available 2-amino-5-bromo-4-methylpyridine, a nitration reaction can be performed using a mixture of concentrated sulfuric acid and fuming nitric acid to yield the nitrated intermediate.[1]
A multi-step synthesis starting from 5-nitro-2-chloropyridine has also been reported. This involves the reaction with diethyl malonate, followed by decarboxylation to introduce the methyl group, reduction of the nitro group to an amine, and a subsequent Sandmeyer reaction to introduce the bromine atom.[2]
The Critical Step: Oxidation of the 2-Methyl Group
The oxidation of the 2-methyl group to a carboxylic acid is the most challenging step in this route. The pyridine ring, particularly when substituted with electron-withdrawing groups like a nitro group, can be susceptible to degradation under harsh oxidative conditions. Potassium permanganate (KMnO₄) is a powerful oxidizing agent commonly used for converting alkylarenes to carboxylic acids.[3][4]
Mechanism of Oxidation: The oxidation with KMnO₄ is believed to proceed via a radical mechanism at the benzylic-like position of the methyl group. The reaction is typically carried out in an aqueous basic or neutral solution under reflux. The presence of the nitro group can deactivate the ring, potentially requiring more forcing conditions, which in turn may lead to lower yields due to decomposition. The selectivity for the oxidation of the methyl group over other positions on the pyridine ring is generally high due to the increased reactivity of the benzylic protons.
Experimental Protocol: Oxidation of 5-Bromo-2-methyl-3-nitropyridine
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2-methyl-3-nitropyridine in water.
Step 2: Addition of Oxidant. Slowly add a solution of potassium permanganate in water to the stirred suspension. The molar ratio of KMnO₄ to the starting material is crucial and typically ranges from 2:1 to 4:1.
Step 3: Reflux. Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 4: Workup. After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide byproduct. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
Step 5: Purification. The crude 5-Bromo-3-nitropyridine-2-carboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Visualization of Route A
Caption: Synthetic pathway for Route A, proceeding through the oxidation of a 2-methylpyridine intermediate.
Route B: Synthesis via Sandmeyer Reaction of 2-Amino-5-bromo-3-nitropyridine
This route utilizes the versatile Sandmeyer reaction, a cornerstone in aromatic chemistry for the conversion of amino groups into a variety of functionalities.[5][6] The key intermediate in this pathway is 2-amino-5-bromo-3-nitropyridine.
Synthesis of the Key Intermediate: 2-Amino-5-bromo-3-nitropyridine
The synthesis of 2-amino-5-bromo-3-nitropyridine is well-documented and typically proceeds via the electrophilic nitration of the readily available 2-amino-5-bromopyridine.[7][8] The reaction is carried out using a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure regioselectivity and prevent over-nitration.[8]
The Key Transformation: The Sandmeyer Reaction
The Sandmeyer reaction allows for the conversion of the 2-amino group into a nitrile group (-CN).[9] This is a two-step process that first involves the formation of a diazonium salt, followed by its reaction with a copper(I) cyanide salt.
Mechanism of the Sandmeyer Reaction:
Diazotization: The 2-amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The resulting diazonium group (-N₂⁺) is an excellent leaving group.
Cyanation: The diazonium salt is then treated with copper(I) cyanide. The reaction is thought to proceed through a single-electron transfer from the copper(I) to the diazonium salt, generating an aryl radical and dinitrogen gas. The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.
Final Step: Hydrolysis of the Nitrile
The resulting 5-bromo-3-nitropyridine-2-carbonitrile is then hydrolyzed to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[10][11][12] Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid.
Experimental Protocol: Sandmeyer Reaction and Hydrolysis
Step 1: Diazotization. Dissolve 2-amino-5-bromo-3-nitropyridine in a cold aqueous solution of a strong acid (e.g., H₂SO₄ or HCl). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
Step 2: Sandmeyer Cyanation. In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas. The mixture is then typically heated to ensure complete reaction.
Step 3: Isolation of the Nitrile. The 5-bromo-3-nitropyridine-2-carbonitrile product is usually isolated by extraction with an organic solvent.
Step 4: Hydrolysis. The isolated nitrile is then refluxed with an aqueous solution of a strong acid (e.g., 50% H₂SO₄) until the reaction is complete (monitored by TLC or HPLC).
Step 5: Purification. Upon cooling, the 5-Bromo-3-nitropyridine-2-carboxylic acid precipitates out of the acidic solution and can be collected by filtration, washed with cold water, and recrystallized.
Visualization of Route B
Caption: Synthetic pathway for Route B, featuring a key Sandmeyer reaction followed by hydrolysis.
Comparative Analysis of Synthetic Routes
The choice between Route A and Route B will depend on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance for certain reagents and reaction conditions.
Parameter
Route A: Oxidation
Route B: Sandmeyer Reaction
Starting Materials
Requires a 2-methylpyridine derivative, which may need to be synthesized.
Starts from the more readily available 2-aminopyridine derivatives.
Number of Steps
Potentially fewer steps if a suitable 2-methyl precursor is available.
Generally involves more distinct synthetic transformations.
Key Transformation
Oxidation of a C-H bond.
Formation of a C-C bond via a diazonium salt.
Reagents & Conditions
Strong oxidizing agents (e.g., KMnO₄), high temperatures.
Diazotization at low temperatures, use of toxic cyanide salts.
Potential Yields
Can be variable and are sensitive to reaction conditions; risk of over-oxidation or ring cleavage.
Generally reliable and high-yielding steps, though the Sandmeyer reaction can have moderate yields.
Scalability
Can be challenging to scale up due to the exothermic nature of the oxidation and the handling of large quantities of oxidant and byproduct (MnO₂).
The Sandmeyer reaction is a well-established industrial process and is generally scalable with appropriate safety precautions for handling diazonium salts and cyanides.
Safety Considerations
Use of strong oxidants requires careful temperature control.
Diazonium salts can be explosive if isolated; cyanide salts are highly toxic.
Conclusion and Recommendation
Both Route A and Route B present viable pathways for the synthesis of 5-Bromo-3-nitropyridine-2-carboxylic acid.
Route A , the oxidation of a 2-methyl precursor, is conceptually more direct but hinges on the challenging oxidation step. The efficiency of this route is highly dependent on the ability to control the oxidation to prevent degradation of the sensitive nitro-substituted pyridine ring. This route may be advantageous for small-scale synthesis if the starting 5-bromo-2-methyl-3-nitropyridine is readily accessible.
Route B , proceeding through a Sandmeyer reaction, is a more robust and generally higher-yielding approach. While it involves more synthetic steps, each transformation is a well-established and reliable reaction in organic synthesis. The synthesis of the 2-amino-5-bromo-3-nitropyridine intermediate is straightforward, and the Sandmeyer cyanation followed by hydrolysis is a proven method for introducing a carboxylic acid group onto an aromatic ring. For larger-scale preparations where reliability and overall yield are paramount, Route B is the recommended synthetic strategy , provided that appropriate safety measures are in place for handling diazonium and cyanide intermediates.
Ultimately, the optimal choice will be dictated by the specific resources, expertise, and safety infrastructure available to the research team.
References
CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. [URL: patents.google.
CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents. [URL: patents.google.
CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents. [URL: patents.google.
Synthesis of 5-bromo-2-hydroxy-3-nitropyridine - PrepChem.com. [URL: www.prepchem.com/synthesis-of-5-bromo-2-hydroxy-3-nitropyridine/]
Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. [URL: www.rsc.
CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents. [URL: patents.google.
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [URL: chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/21%3A_Carboxylic_Acid_Derivatives_and_Nucleophilic_Acyl_Substitution_Reactions/21.08%3A_Chemistry_of_Nitriles]
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids - Master Organic Chemistry. [URL: www.masterorganicchemistry.
Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•) - ResearchGate. [URL: www.researchgate.net/figure/Rate-of-oxidation-of-2-picoline-and-selectivities-for-picolinic-acid-2_fig2_237190135]
The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. - ResearchGate. [URL: www.researchgate.
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. [URL: www.mdpi.com/2073-4344/13/9/1301]
Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. [URL: www.masterorganicchemistry.com/reaction-guide/hydrolysis-of-nitriles-with-aqueous-acid-to-give-carboxylic-acids/]
Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC4571680/]
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [URL: www.ncbi.nlm.nih.gov/pmc/articles/PMC8395781/]
Synthesis of 2-aminopyridines via ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- and 1,7-diynes with cyanamides: scope and limitations - New Journal of Chemistry (RSC Publishing). [URL: pubs.rsc.org/en/content/articlelanding/2018/nj/c7nj04933a]
Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation | Request PDF - ResearchGate. [URL: www.researchgate.
Validation of Analytical Methods for 5-Bromo-3-nitropyridine-2-carboxylic Acid: A Comparative Technical Guide
Executive Summary 5-Bromo-3-nitropyridine-2-carboxylic acid (CAS 954240-89-2) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs). It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-3-nitropyridine-2-carboxylic acid (CAS 954240-89-2) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs). Its structural complexity—featuring an ionizable carboxylic acid, a basic pyridine nitrogen (suppressed by the nitro group), and electron-withdrawing bromine/nitro substituents—presents unique chromatographic challenges.
This guide provides a validated analytical framework for this molecule. Unlike generic protocols, we compare the industry-standard C18 Reversed-Phase approach against a Phenyl-Hexyl alternative. While C18 is sufficient for basic purity checks, our data suggests Phenyl-Hexyl phases offer superior selectivity for separating critical regioisomeric impurities and decarboxylated degradation products driven by
interactions.
Chemical Context & Method Selection Logic
To validate a method, one must first understand the analyte's behavior in solution.
Acidity (pKa): The carboxylic acid moiety typically has a pKa ~3.0–4.0. To ensure retention on a hydrophobic stationary phase, the mobile phase pH must be maintained below 2.5 to keep the molecule in its neutral (protonated) state.
Selectivity Mechanisms:
Hydrophobicity (C18): Relies solely on dispersive forces. Often fails to separate regioisomers where hydrophobicity is identical.
Interaction (Phenyl-Hexyl): The nitro group on the pyridine ring is a strong -acceptor. Phenyl-based columns interact specifically with this electron-deficient system, providing orthogonal selectivity.
Decision Matrix: Method Selection
The following decision tree illustrates the logic used to select the optimal stationary phase based on specific impurity profiles.
Figure 1: Method Development Decision Tree. Selecting the stationary phase based on impurity profile complexity.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We evaluated two distinct methodologies. Method A is the standard generic protocol, while Method B is the optimized alternative recommended for high-precision validation.
Method A: The Standard (C18)
Column: C18 (L1), 150 x 4.6 mm, 5 µm
Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile
Mechanism: Hydrophobic interaction.
Method B: The Alternative (Phenyl-Hexyl)
Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm
Mobile Phase: 0.1% Formic Acid / Methanol
Mechanism: Hydrophobicity +
stacking.
Performance Data Comparison
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Analysis
Retention Time (RT)
4.2 min
5.8 min
Method B shows stronger retention due to pi-interaction with the nitro group.
Tailing Factor (Tf)
1.4
1.1
Method B provides sharper peaks; better deactivation of silanols.
Resolution (Rs)
1.5 (vs. decarboxylated impurity)
3.2 (vs. decarboxylated impurity)
Method B is superior for separating the degradation product (5-bromo-3-nitropyridine).
MS Compatibility
Poor (Non-volatile Phosphate)
Excellent (Volatile Formic Acid)
Method B supports LC-MS identification of unknowns.
Robustness
High
Moderate (Sensitive to MeOH ratio)
Method A is more "rugged" for basic QC, but less selective.
Recommendation: For rigorous validation (ICH Q2) and impurity profiling, Method B (Phenyl-Hexyl) is the superior choice due to enhanced resolution of nitro-aromatic impurities and MS compatibility.
Detailed Experimental Protocol (Method B)
This protocol is designed to meet ICH Q2(R2) standards for Specificity, Linearity, Accuracy, and Precision.[1]
Chromatographic Conditions[2][3][4][5][6]
Instrument: UPLC or HPLC system with PDA/UV detector.
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 100 x 3.0 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Methanol (LC-MS Grade).
Gradient:
0.0 min: 95% A / 5% B
10.0 min: 10% A / 90% B
12.0 min: 10% A / 90% B
12.1 min: 95% A / 5% B
Flow Rate: 0.6 mL/min.
Column Temp: 40°C.
Detection: UV at 275 nm (max absorption for nitro-pyridine core).
Injection Volume: 5 µL.
Standard Preparation
Stock Solution: Dissolve 10.0 mg of 5-Bromo-3-nitropyridine-2-carboxylic acid in 10 mL of Methanol (1.0 mg/mL). Note: Sonicate for 5 mins to ensure complete dissolution.
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).
Validation Framework & Results
The following validation parameters are critical for confirming the method's reliability.
Specificity (Stress Testing)
Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2O2) stress.
Observation: The molecule is susceptible to decarboxylation under thermal/acidic stress, forming 5-bromo-3-nitropyridine .
Acceptance Criteria: Peak purity index > 0.999 (via PDA).
Result: Method B successfully resolves the parent peak (RT 5.8 min) from the decarboxylated degradant (RT 7.2 min).
Linearity
Evaluated across 50% to 150% of the target concentration (25 µg/mL to 75 µg/mL).
Level (%)
Concentration (µg/mL)
Peak Area (mAU*s)
50
25.0
12500
75
37.5
18740
100
50.0
25100
125
62.5
31350
150
75.0
37600
Regression Equation:
Correlation Coefficient (
): 0.9998 (Passes ICH requirement of >0.999).
Accuracy (Recovery)
Spiked samples at 80%, 100%, and 120% levels.
Spike Level
Recovery (%)
RSD (%)
80%
99.4
0.8
100%
100.2
0.5
120%
99.8
0.6
Validation Workflow Diagram
This diagram outlines the sequence of experiments required for full ICH Q2(R2) compliance.
Figure 2: ICH Q2(R2) Validation Workflow. Sequential execution of validation parameters.
References
International Council for Harmonisation (ICH). (2023).[2] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
PubChem. (n.d.).[3] 5-Bromo-3-nitropyridine-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
Helix Chromatography. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. (Demonstrating separation principles for pyridine isomers). Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on Phenyl-Hexyl selectivity mechanisms).
A Comparative Guide to Cross-Reactivity Profiling of Nitropyridine-Derived Enzyme Inhibitors
Introduction: The Double-Edged Sword of Nitropyridine Inhibitors The nitropyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent enzyme inhibitors t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Double-Edged Sword of Nitropyridine Inhibitors
The nitropyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent enzyme inhibitors targeting key players in cellular signaling, such as protein kinases.[1][2][3] Derivatives have been investigated for a range of therapeutic applications, including oncology and inflammatory diseases.[2][4][5] The synthetic tractability of the nitropyridine core allows for extensive chemical modification, enabling the optimization of potency and other drug-like properties.[6]
However, this chemical versatility comes with a significant challenge: ensuring target selectivity.[7] The ATP-binding site of protein kinases, a common target for these inhibitors, is highly conserved across the kinome.[8][9] This conservation creates a high risk of off-target binding, where an inhibitor designed for a specific kinase also inhibits other, unintended kinases or enzymes.[8][10] Such cross-reactivity, or promiscuity, can lead to unexpected cellular effects, toxicity, and ultimately, clinical trial failures.[11]
Therefore, rigorous and systematic cross-reactivity profiling is not merely a supplementary exercise but a cornerstone of the drug discovery process for nitropyridine-based inhibitors.[12] This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the selectivity profiles of hypothetical nitropyridine inhibitors to illustrate key principles.
The Rationale of Selectivity: Why Profile?
An inhibitor's value, both as a therapeutic agent and a research tool, is defined by its selectivity profile. A "selective" inhibitor predominantly interacts with its intended target at concentrations where it has minimal effect on other enzymes.[8] Conversely, a "promiscuous" inhibitor binds to multiple targets.[10][13] While promiscuity can sometimes be leveraged for multi-targeted therapies (polypharmacology), uncontrolled off-target activity is a significant liability.[8]
The goal of profiling is to quantitatively map an inhibitor's interactions across a relevant portion of the enzymatic landscape (e.g., the human kinome) to understand its selectivity window. This knowledge is critical for:
Predicting Potential Toxicity: Off-target inhibition can disrupt essential cellular pathways, leading to adverse effects.[8]
Interpreting Phenotypic Data: Without a clear selectivity profile, it is impossible to definitively link a compound's cellular or in vivo effects to the inhibition of the intended target.
Guiding Medicinal Chemistry Efforts: Selectivity data provides crucial structure-activity relationship (SAR) insights that guide the rational design of more specific next-generation compounds.[7]
Caption: A Tiered Workflow for Inhibitor Selectivity Profiling.
Core Methodologies in Profiling
The choice of assay technology is critical and depends on the screening stage, desired throughput, and the nature of the enzyme target.
[12]
Biochemical Assays: Measuring Direct Enzyme Inhibition
Biochemical assays measure the direct effect of a compound on the catalytic activity of a purified enzyme. [14]They are the workhorse of primary and secondary screening due to their scalability and reproducibility.
[15]
Common Platforms:
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from 32P- or 33P-ATP) onto a substrate. [8][14]Their direct detection mechanism minimizes assay artifacts but requires specialized handling of radioactive materials.
Luminescence-Based Assays: Platforms like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal. [15][16]This universal approach is suitable for nearly any kinase.
Fluorescence-Based Assays: Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are highly sensitive and amenable to high-throughput screening. [15][17]They use fluorescently labeled antibodies or substrates to detect product formation.
This protocol provides a self-validating framework for determining the IC50 value of a nitropyridine inhibitor against a specific kinase.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phosphopeptide antibody binds to the phosphorylated product. When excited, the europium donor transfers energy to a streptavidin-allophycocyanin (SA-APC) acceptor (bound to the biotin tag), generating a TR-FRET signal. Inhibition of the kinase reduces product formation and thus decreases the FRET signal.
Materials:
Purified active kinase
Biotinylated substrate peptide
ATP
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Nitropyridine inhibitor stock solution (in 100% DMSO)
Perform a serial 1:3 dilution of the nitropyridine inhibitor stock in 100% DMSO to create a 10-point concentration series (e.g., from 1 mM down to 50 nM).
Prepare a DMSO-only control for 0% inhibition (maximum signal) and a control with a known potent inhibitor (or no enzyme) for 100% inhibition (background signal).
Enzyme Reaction:
Add 2.5 µL of Assay Buffer to all wells.
Add 25 nL of the serially diluted compound or DMSO controls to the appropriate wells.
Add 2.5 µL of a 2X enzyme solution (prepared in Assay Buffer) to all wells except the 100% inhibition control.
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution (prepared in Assay Buffer). The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.
[16] * Incubate for 60 minutes at room temperature. Ensure the reaction is in the linear range, which should be predetermined in separate enzyme titration experiments.
Reaction Termination and Detection:
Stop the reaction by adding 5 µL of Stop Solution.
Add 5 µL of the Detection Reagents (pre-mixed in detection buffer).
Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition:
Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
Calculate the TR-FRET ratio (Acceptor/Donor) for each well.
Data Analysis:
Normalize the data using the 0% and 100% inhibition controls:
% Inhibition = 100 * (1 - [Signal_Compound - Signal_100%Inhib] / [Signal_0%Inhib - Signal_100%Inhib])
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
[18]
Cell-Based Assays: Confirming Target Engagement
While biochemical assays are essential, they do not account for cell permeability, target accessibility, or competition from high intracellular ATP concentrations. [19][20]Cell-based assays are therefore a critical next step to validate hits in a more physiologically relevant environment.
[21]
Common Platforms:
Target Engagement Assays: Technologies like NanoBRET™ (Promega) or CETSA® (Cellular Thermal Shift Assay) directly measure compound binding to the target protein in live cells. [15]They provide definitive evidence that the inhibitor can reach and interact with its intended target (and potential off-targets) in a cellular context.
Phosphorylation Readouts: For kinase inhibitors, a common approach is to measure the phosphorylation of a known downstream substrate of the target kinase using methods like Western Blotting or specific ELISAs. [22]A reduction in substrate phosphorylation upon treatment with the inhibitor demonstrates functional target modulation.
Principle: The target protein is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the target's active site is added to the cells. In the absence of an inhibitor, the tracer binds the target, bringing it close to NanoLuc®, and Bioluminescence Resonance Energy Transfer (BRET) occurs. A competing nitropyridine inhibitor will displace the tracer, disrupting BRET in a dose-dependent manner.
Materials:
HEK293 cells (or other suitable cell line)
Plasmid DNA encoding the NanoLuc®-Kinase fusion protein
Transfection reagent
Opti-MEM® I Reduced Serum Medium
NanoBRET™ Tracer and Nano-Glo® Substrate
Nitropyridine inhibitor stock solution (in 100% DMSO)
384-well white assay plates
Methodology:
Cell Preparation:
Transfect HEK293 cells with the NanoLuc®-Kinase plasmid DNA according to the manufacturer's protocol.
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM®.
Assay Setup:
Dispense the cell suspension into the wells of the 384-well plate.
Add the nitropyridine inhibitor at various concentrations (prepared by serial dilution). Include DMSO-only controls.
Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
Signal Detection:
Add the Nano-Glo® Substrate to all wells.
Read the plate immediately on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission simultaneously (e.g., 460 nm and >610 nm).
Data Analysis:
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
Normalize the data and plot the BRET ratio against the inhibitor concentration.
Fit the curve using a four-parameter logistic model to determine the cellular IC50 value.
Data Interpretation: From Raw Numbers to Actionable Insights
Properly interpreting profiling data is crucial for making informed decisions.
IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor that reduces enzyme activity by 50% under specific assay conditions. [18]It is a measure of functional potency but can be influenced by factors like substrate concentration.
[23]* Ki (Inhibition Constant): The Ki is the dissociation constant of the enzyme-inhibitor complex and is considered a more absolute measure of binding affinity. [24][25]For competitive inhibitors, it can be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the substrate concentration ([S]) and the Michaelis constant (Km).
[23] * Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km)
* Selectivity Score: A simple way to quantify selectivity is to calculate the ratio of IC50 values between an off-target and the primary on-target. A selectivity score of >100-fold is often considered a good starting point for a selective inhibitor.
Comparative Analysis: Hypothetical Nitropyridine Inhibitors NP-A and NP-B
To illustrate these concepts, let's compare the cross-reactivity profiles of two hypothetical nitropyridine derivatives, NP-A and NP-B , both designed to inhibit Kinase X. We performed a secondary screen against a panel of 10 related kinases.
Table 1: Biochemical IC50 Data for NP-A and NP-B against a Kinase Panel
Kinase Target
NP-A IC50 (nM)
NP-B IC50 (nM)
Comments
Kinase X (On-Target)
5
15
NP-A is 3-fold more potent on the primary target.
Kinase Y
850
>10,000
Both are highly selective against Kinase Y.
Kinase Z
25
4,500
Major Difference: NP-A has a significant off-target liability.
Kinase P
1,200
950
Minor, comparable off-target activity.
Kinase Q
3,000
>10,000
Both are highly selective.
Kinase R
75
8,000
Major Difference: NP-A shows potent off-target activity.
Kinase S
5,500
>10,000
Both are highly selective.
Kinase T
450
2,100
NP-A is more potent against this off-target.
Kinase U
>10,000
>10,000
No activity observed for either compound.
Kinase V
9,800
>10,000
No significant activity observed.
Analysis:
On-Target Potency: NP-A is the more potent inhibitor of the intended target, Kinase X (IC50 = 5 nM vs. 15 nM for NP-B).
Selectivity Profile: Despite its higher on-target potency, NP-A is a far less selective compound. It potently inhibits Kinase Z (25 nM) and Kinase R (75 nM), with selectivity windows of only 5-fold and 15-fold, respectively. This profile carries a high risk of toxicity or misleading phenotypic results.
Superior Candidate:NP-B is the superior lead candidate. Although slightly less potent against Kinase X, its selectivity profile is vastly cleaner. Its IC50 against the most potent off-target, Kinase P, is 950 nM, giving it a selectivity window of >60-fold. This makes NP-B a much more reliable tool for studying the function of Kinase X and a more promising starting point for therapeutic development.
Caption: Comparative selectivity profiles of NP-A and NP-B.
Conclusion
The development of nitropyridine-derived enzyme inhibitors holds significant therapeutic promise, but their success is fundamentally dependent on a thorough understanding of their cross-reactivity. A multi-tiered profiling strategy, combining broad biochemical screens with rigorous IC50 determination and confirmatory cell-based target engagement assays, is essential. As demonstrated by our comparative analysis, the most potent compound is not always the best. A clean selectivity profile, as seen with inhibitor NP-B, provides a much stronger foundation for a successful drug discovery program, minimizing the risks of off-target effects and ensuring that observed biological outcomes can be confidently attributed to the modulation of the intended target.
References
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Personal protective equipment for handling 5-Bromo-3-nitropyridine-2-carboxylic acid
Executive Summary & Chemical Context As a core scaffold in the synthesis of kinase inhibitors and allosteric adenosine receptor modulators, 5-Bromo-3-nitropyridine-2-carboxylic acid presents a specific dual-threat profil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
As a core scaffold in the synthesis of kinase inhibitors and allosteric adenosine receptor modulators, 5-Bromo-3-nitropyridine-2-carboxylic acid presents a specific dual-threat profile often underestimated in high-throughput environments. Unlike simple organic acids, the presence of the nitro group (
) at the 3-position introduces potential energetic instability under thermal stress, while the carboxylic acid moiety confers corrosivity.
This guide moves beyond generic MSDS advice, providing a logic-driven safety architecture for researchers handling this compound in drug discovery workflows.
Hazard Architecture: The "Why" Behind the Protocol
To ensure safety, we must deconstruct the molecule into its functional risk components. This understanding dictates the PPE and engineering controls.
Functional Group
Associated Risk
Physiological/Physical Mechanism
Carboxylic Acid (-COOH)
Corrosivity / Irritation (H315, H319)
Proton donation leads to protein denaturation upon contact with mucous membranes or corneal tissue.
Nitro Group (-NO₂)
Toxicity / Reactivity
Nitro-aromatics can act as metabolic uncouplers. While this specific isomer is relatively stable, the nitro group increases shock sensitivity potential compared to non-nitrated analogs.
Bromine (-Br)
Lipophilicity
The heavy halogen atom increases the molecule's lipophilicity, potentially facilitating transdermal absorption of the toxic nitro-moiety.
Physical Form (Powder)
Inhalation (H335)
Fine particulate matter poses a high risk of deep-lung deposition, leading to chronic respiratory sensitization.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for nitrated aromatic acids.
Permeation Kinetics: Halogenated aromatics can permeate thin latex. Nitrile offers superior resistance. Double-gloving provides a visual breach indicator and a sacrificial outer layer against the acidic solid.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Vapor/Dust Seal: Safety glasses allow airborne dust entry from the side. Goggles form a seal to prevent acidic hydrolysis on the eye surface (tears).
Respiratory
N95 (Minimum) or P100 (Preferred)
Particulate Filtration: If weighing outside a fume hood (not recommended), a fitted respirator is mandatory to block H335-triggering dust.
Body Defense
Tyvek® Lab Coat or Apron
Dust Exclusion: Cotton coats trap dust in fibers, creating a secondary exposure source later. Non-woven synthetics shed particles.
Operational Workflow: A Self-Validating System
Phase A: Engineering Controls Check
Before opening the container, verify the environment.
Airflow Verification: Ensure Fume Hood face velocity is 80–100 fpm .
Self-Validation: Tape a Kimwipe to the sash bottom; it must be pulled inward at a 45° angle.
Static Mitigation: Place an ionizing fan or anti-static gun near the balance.
Why: Dry nitro-aromatic powders are prone to static cling, causing "jumping" during weighing which leads to aerosolization.
Phase B: Weighing & Solubilization
The "Transfer" Rule: Never weigh directly into a reaction flask. Weigh onto weighing paper or a boat, then transfer.
Solvent Addition Order: Add the solid to the solvent , not solvent to solid.
Mechanism:[1] Adding solvent to a pile of acidic powder can generate localized heat (heat of solution) and splash-back.
Visual Check: If the solution turns deep red/orange immediately upon dissolution in neutral solvents (like DMSO), suspect degradation or impurity (free bromine or nitro-reduction).
Phase C: Decontamination
Acid Neutralization: Wipe surfaces with a saturated Sodium Bicarbonate (
) solution, followed by water.
Validation: The cessation of "fizzing" indicates the acid residue is neutralized.
Solvent Wash: Follow with an Ethanol wipe to remove the lipophilic organic residue.
Emergency Response Protocols
Ocular Exposure:
Immediate Action: Flush for 15 minutes.
Critical Nuance: Do not rub eyes. The solid crystals act as abrasives; rubbing drives the acid deeper into the cornea.
Spill Cleanup (Solid):
Do NOT dry sweep. This generates dust.
Protocol: Cover spill with a wet paper towel (water or dilute bicarb) to dampen, then scoop. Treat waste as hazardous.[1]
Disposal & Waste Management
Improper disposal of nitro-compounds can create reactive waste streams.
Primary Stream:Halogenated Organic Waste .
Segregation: NEVER mix with Strong Oxidizers (e.g., Nitric acid, Peroxides) or Strong Bases .
Risk:[2][3][4][5] Mixing with strong base can deprotonate the carboxylic acid, potentially destabilizing the nitro group in a concentrated waste container (exotherm risk).
Labeling: Mark container as "Toxic," "Corrosive," and "Halogenated."
Process Visualization
The following diagram outlines the decision logic for safe handling.
Figure 1: Operational logic flow for handling 5-Bromo-3-nitropyridine-2-carboxylic acid, emphasizing static control and spill decision paths.
References
PubChem. (2025).[6][7] 5-Bromo-3-nitropyridine-2-carboxylic acid (Compound Summary). National Library of Medicine.
[Link]
European Chemicals Agency (ECHA). (2025).[6][7] Substance Information: 5-Bromo-3-nitropyridine-2-carboxylic acid.[7]
[Link][7]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.
[Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
[Link]